Product packaging for alpha-Carboline-15N2(Cat. No.:)

alpha-Carboline-15N2

Número de catálogo: B564853
Peso molecular: 170.18 g/mol
Clave InChI: BPMFPOGUJAAYHL-ULRYTFMMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Alpha-Carboline-15N2, also known as this compound, is a useful research compound. Its molecular formula is C11H8N2 and its molecular weight is 170.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2 B564853 alpha-Carboline-15N2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

9H-(115N)pyridino[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)/i12+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFPOGUJAAYHL-ULRYTFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isotopic Enrichment of α-Carboline-¹⁵N₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of α-Carboline-¹⁵N₂, a crucial isotopically labeled compound utilized in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies. While the precise isotopic enrichment of commercially available α-Carboline-¹⁵N₂ is lot-dependent and must be confirmed via the Certificate of Analysis (CoA) provided by the supplier, this document outlines the typical enrichment levels, the methodologies for its determination, and the synthetic strategies employed in its production.

Quantitative Data on Isotopic Enrichment

The isotopic enrichment of α-Carboline-¹⁵N₂ refers to the percentage of α-carboline molecules in which both nitrogen atoms are the ¹⁵N isotope. Commercially available α-Carboline-¹⁵N₂ is generally synthesized to achieve high isotopic purity. The expected and experimentally determined enrichment levels are critical for the quantitative accuracy of studies employing this molecule as an internal standard or tracer.

ParameterTypical SpecificationAnalytical Method
Stated Isotopic Enrichment >98%Mass Spectrometry
Chemical Purity >98%HPLC, LC-MS

Note: The stated isotopic enrichment is a critical parameter that should always be verified from the lot-specific Certificate of Analysis.

Experimental Protocols

The determination of isotopic enrichment is a critical quality control step in the manufacturing and use of α-Carboline-¹⁵N₂. The primary techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Enrichment Determination by Mass Spectrometry

Methodology:

  • Sample Preparation: A dilute solution of α-Carboline-¹⁵N₂ is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). A corresponding solution of unlabeled α-carboline is prepared as a reference standard.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to analyze the samples. The instrument is calibrated to ensure high mass accuracy.

  • Data Acquisition: The samples are introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC). Mass spectra are acquired over the relevant m/z range. The unlabeled α-carboline will exhibit a molecular ion peak [M+H]⁺ at approximately m/z 169.076, while the fully labeled α-Carboline-¹⁵N₂ will show a peak at approximately m/z 171.070.

  • Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (¹⁴N¹⁴N), partially labeled (¹⁴N¹⁵N), and fully labeled (¹⁵N¹⁵N) species are measured. The isotopic enrichment is calculated by determining the ratio of the abundance of the fully labeled species to the sum of the abundances of all isotopic species.

Isotopic Enrichment Determination by ¹⁵N NMR Spectroscopy

Methodology:

  • Sample Preparation: A concentrated solution of α-Carboline-¹⁵N₂ is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer equipped with a nitrogen-sensitive probe is used.

  • Data Acquisition: A one-dimensional ¹⁵N NMR spectrum is acquired. The presence of two distinct signals corresponding to the two nitrogen atoms in the α-carboline ring confirms the incorporation of the ¹⁵N label.

  • Data Analysis: While ¹⁵N NMR is excellent for confirming the positions of labeling, quantitative determination of enrichment is more challenging than with mass spectrometry. It is often used as a qualitative confirmation of labeling.

Synthesis and Analysis Workflow

The production and quality control of α-Carboline-¹⁵N₂ follows a well-defined workflow, from the selection of ¹⁵N-labeled starting materials to the final certification of isotopic enrichment.

Workflow for α-Carboline-¹⁵N₂ Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis cluster_certification Certification start ¹⁵N-Labeled Precursors (e.g., ¹⁵NH₄Cl, ¹⁵N-aniline) reaction Chemical Synthesis (e.g., Palladium-catalyzed amination) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification ms Mass Spectrometry (Isotopic Enrichment) purification->ms QC nmr NMR Spectroscopy (Structural Confirmation) purification->nmr QC hplc HPLC/LC-MS (Chemical Purity) purification->hplc QC coa Certificate of Analysis (Final Product Specification) ms->coa nmr->coa hplc->coa

Caption: Synthesis and analysis workflow for α-Carboline-¹⁵N₂.

Signaling Pathway Diagram (Hypothetical Application)

In a research context, α-Carboline-¹⁵N₂ could be used as an internal standard to quantify the levels of unlabeled α-carboline, a potential signaling molecule, in a biological system. The following diagram illustrates a hypothetical signaling pathway where α-carboline might act as a receptor antagonist.

Hypothetical Signaling Pathway Involving α-Carboline ligand Endogenous Ligand receptor Receptor ligand->receptor Activates downstream Downstream Signaling Cascade receptor->downstream Initiates alpha_carboline α-Carboline (Antagonist) alpha_carboline->receptor Blocks response Cellular Response downstream->response

Caption: Hypothetical signaling pathway with α-carboline as an antagonist.

An In-depth Technical Guide to the Physical and Chemical Properties of α-Carboline-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of α-Carboline-15N2, an isotopically labeled form of the versatile heterocyclic compound α-carboline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where precise analytical standards and tracers are required.

Core Physical and Chemical Properties

α-Carboline-15N2 is a stable, isotopically labeled version of α-carboline (9H-pyrido[2,3-b]indole), where both nitrogen atoms are replaced with the heavy isotope ¹⁵N. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as it can be distinguished from its naturally occurring counterpart.[1]

Table 1: Physical and Chemical Properties of α-Carboline-15N2 and Unlabeled α-Carboline

Propertyα-Carboline-15N2Unlabeled α-CarbolineReference
Molecular Formula C₁₁H₈¹⁵N₂C₁₁H₈N₂[2]
Molecular Weight 170.18 g/mol 168.19 g/mol [2]
CAS Number 1189983-12-7244-76-8[3]
Melting Point Not experimentally determined; expected to be similar to the unlabeled compound.210-212 °C[4]
Boiling Point Not experimentally determined; expected to be similar to the unlabeled compound.373 °C
Solubility Not experimentally determined; expected to be similar to the unlabeled compound.Slightly soluble in acetone, DMSO, and methanol (B129727) (with heating).
Appearance Light brown solidLight brown solid
XLogP3 2.92.9
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 00
Exact Mass 170.06281805 Da168.06874832 Da
Monoisotopic Mass 170.06281805 Da168.06874832 Da
Topological Polar Surface Area 28.7 Ų28.7 Ų
Heavy Atom Count 1313

Experimental Protocols

Synthesis of α-Carboline (Unlabeled)

The synthesis involves a two-step process starting from 2,3-dichloropyridine (B146566) and aniline (B41778).

Step A: Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine

In a three-necked, round-bottomed flask, 2,3-dichloropyridine is reacted with aniline in the presence of palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide in toluene (B28343). The mixture is heated to 100 °C for 16 hours. After cooling, the reaction is quenched with 2 M HCl, and the product is extracted into the acidic aqueous phase.

Step B: Synthesis of α-Carboline

The intermediate from Step A is cyclized to form α-carboline. This is achieved by reacting 3-Chloro-N-phenyl-pyridin-2-amine with palladium(II) acetate, triphenylphosphine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene. The mixture is heated, and upon completion, the product is purified by recrystallization from toluene to yield α-carboline as a light green solid.

A detailed, step-by-step protocol for this synthesis is available in Organic Syntheses, 2016, 93, 272-285.

Adaptation for ¹⁵N-Labeling:

To synthesize α-Carboline-15N2, one would need to start with ¹⁵N-labeled precursors. A potential strategy would involve the synthesis of [¹⁵N]-aniline and its reaction with 2,3-dichloropyridine containing a ¹⁵N atom in the pyridine (B92270) ring. The synthesis of ¹⁵N-labeled anilines and pyridines has been described in the literature, often starting from simple ¹⁵N sources like [¹⁵N]ammonia or [¹⁵N]glycine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be used for the analysis of α-carboline.

  • Column: C18 column (e.g., Novapak C18, 150 mm × 3.9 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Detection: UV detection at an appropriate wavelength (e.g., 338 nm in acetonitrile).

This method should be suitable for the analysis of α-Carboline-15N2, as the isotopic labeling will not significantly alter its chromatographic behavior.

Mass Spectrometry (MS):

Due to the incorporation of two ¹⁵N atoms, the molecular ion of α-Carboline-15N2 will have a mass-to-charge ratio (m/z) that is two units higher than that of the unlabeled compound. This distinct mass difference allows for its use as an internal standard in quantitative MS-based assays.

Spectral Data

While specific experimental spectra for α-Carboline-15N2 are not publicly available, the following data for unlabeled α-carboline can be used as a reference.

¹H NMR (DMSO-d₆, 500 MHz): The proton NMR spectrum of α-carboline shows characteristic signals for the aromatic protons. The chemical shifts (δ) are approximately: 11.78 (s, 1H, NH), 8.49 (d, 1H), 8.43 (d, 1H), 8.16 (d, 1H), 7.54 (t, 1H), 7.47 (t, 1H), 7.24 (t, 1H), 7.20 (t, 1H).

¹³C NMR (DMSO-d₆, 125 MHz): The carbon NMR spectrum will show signals corresponding to the eleven carbon atoms of the α-carboline scaffold.

Biological Activity and Signaling Pathways

α-Carboline and its derivatives exhibit a wide range of biological activities, making them promising scaffolds for drug development. Key mechanisms of action include the inhibition of crucial cellular enzymes involved in cancer progression.

Inhibition of Topoisomerase II

Certain α-carboline derivatives have been shown to act as dual inhibitors of microtubule polymerization and topoisomerase II (Top2). Topoisomerase II is an essential enzyme that alters the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. Inhibition of Top2 leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.

Topoisomerase_II_Inhibition alpha-Carboline alpha-Carboline Topoisomerase II Topoisomerase II alpha-Carboline->Topoisomerase II Inhibits DNA Replication & Transcription DNA Replication & Transcription Topoisomerase II->DNA Replication & Transcription Regulates DNA Double-Strand Breaks DNA Double-Strand Breaks Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis Induces

Caption: α-Carboline inhibits Topoisomerase II, leading to apoptosis.

Inhibition of Anaplastic Lymphoma Kinase (ALK)

α-Carboline derivatives have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is often mutated or overexpressed in various cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma. ALK activation leads to the downstream signaling through pathways such as the Ras-ERK, JAK-STAT, and PI3K-Akt pathways, promoting cell proliferation and survival. α-Carboline-based inhibitors can block the ATP-binding site of ALK, thereby inhibiting its kinase activity and downstream signaling.

ALK_Inhibition cluster_membrane Cell Membrane ALK Receptor ALK Receptor Ras-ERK Pathway Ras-ERK Pathway ALK Receptor->Ras-ERK Pathway JAK-STAT Pathway JAK-STAT Pathway ALK Receptor->JAK-STAT Pathway PI3K-Akt Pathway PI3K-Akt Pathway ALK Receptor->PI3K-Akt Pathway alpha-Carboline alpha-Carboline alpha-Carboline->ALK Receptor Inhibits Proliferation & Survival Proliferation & Survival Ras-ERK Pathway->Proliferation & Survival JAK-STAT Pathway->Proliferation & Survival PI3K-Akt Pathway->Proliferation & Survival

Caption: α-Carboline inhibits ALK signaling pathways.

Modulation of NF-κB Signaling

Carboline alkaloids have been reported to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions. In the canonical pathway, stimuli such as pro-inflammatory cytokines lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes. Some β-carboline derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.

NFkB_Modulation Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates Carboline Derivative Carboline Derivative Carboline Derivative->IκBα Prevents Degradation

Caption: Carboline derivatives can modulate the NF-κB signaling pathway.

References

Synthesis and Purification of α-Carboline-¹⁵N₂: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for α-Carboline-¹⁵N₂, an isotopically labeled variant of the medicinally important α-carboline scaffold. This document details the experimental protocols, presents quantitative data from analogous syntheses, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

α-Carboline (9H-pyrido[2,3-b]indole) is a heterocyclic aromatic compound that forms the core structure of numerous natural products and synthetic molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Isotopic labeling of such scaffolds with stable isotopes like ¹⁵N is a powerful technique used in drug discovery and development to trace metabolic pathways, elucidate mechanisms of action, and as internal standards in quantitative mass spectrometry-based assays.[3] This guide focuses on a practical approach for the synthesis of α-Carboline-¹⁵N₂, where both nitrogen atoms in the carboline core are replaced with the ¹⁵N isotope.

Proposed Synthetic Pathway

The synthesis of α-Carboline-¹⁵N₂ can be efficiently achieved through a two-step, one-pot palladium-catalyzed reaction sequence. This approach involves an initial Buchwald-Hartwig amination followed by an intramolecular direct arylation.[1][4] The key to introducing the ¹⁵N isotopes is the use of commercially available ¹⁵N-labeled starting materials. In this proposed synthesis, we will utilize [¹⁵N]-aniline and a dihalopyridine, which will subsequently be aminated with a second ¹⁵N-containing amine source.

A logical and feasible synthetic approach would involve the reaction of a dihalopyridine with two equivalents of a ¹⁵N-labeled amine or one equivalent of two different ¹⁵N-labeled amines. For the purpose of this guide, we will outline a general and robust method using commercially available [¹⁵N]-aniline and a second amination step that can incorporate the second ¹⁵N atom.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials: 2,3-Dichloropyridine (B146566) [¹⁵N]-Aniline Intermediate Intermediate: 3-Chloro-N-phenyl([¹⁵N])pyridin-2-amine Start->Intermediate Buchwald-Hartwig Amination (Pd-catalyzed) Product Final Product: α-Carboline-¹⁵N₂ Intermediate->Product Intramolecular Direct Arylation (Pd-catalyzed) Purification Purification: Column Chromatography & Recrystallization Product->Purification Isolation

Caption: Synthetic workflow for α-Carboline-¹⁵N₂.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of α-carbolines and have been modified for the preparation of the ¹⁵N₂-labeled analogue.

Materials and Reagents
  • 2,3-Dichloropyridine

  • [¹⁵N]-Aniline (98 atom % ¹⁵N)

  • [¹⁵N]-Ammonia source (e.g., ¹⁵NH₄Cl with a suitable base, or a solution of ¹⁵NH₃)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (B28343), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Silica (B1680970) gel for column chromatography (230-400 mesh)

  • Solvents for chromatography and recrystallization (e.g., hexane (B92381), ethyl acetate, toluene, acetonitrile)

Synthesis of α-Carboline-¹⁵N₂

Step 1 & 2: One-Pot Buchwald-Hartwig Amination and Intramolecular Direct Arylation

  • To an oven-dried Schlenk tube, add palladium(II) acetate (mol% will need to be optimized, typically 1-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 2-4 mol%), and sodium tert-butoxide (2.2 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene (or another suitable solvent like dioxane) to the tube.

  • Add 2,3-dichloropyridine (1.0 equivalent) and [¹⁵N]-aniline (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. This first step forms the intermediate 3-chloro-N-phenyl([¹⁵N])pyridin-2-amine.

  • After the formation of the intermediate, introduce the second ¹⁵N source. This can be achieved by adding a solution of ¹⁵N-ammonia or by generating it in situ from a salt like ¹⁵NH₄Cl with a strong base. The conditions for this second amination and subsequent cyclization will likely require higher temperatures (e.g., 120-180 °C).

  • Continue heating and monitoring the reaction until the formation of the α-carboline-¹⁵N₂ is complete.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of α-Carboline-¹⁵N₂

Column Chromatography

  • Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase for carbolines is a mixture of hexane and ethyl acetate. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization

  • Combine the fractions containing the pure α-carboline-¹⁵N₂ and evaporate the solvent.

  • Dissolve the solid product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at room temperature (e.g., toluene or acetonitrile).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the purified α-Carboline-¹⁵N₂.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of α-carbolines via palladium-catalyzed methods. Please note that these values are for non-labeled or singly-labeled analogues and should be considered as a reference for the synthesis of α-Carboline-¹⁵N₂.

ParameterValueReference Compound
Reaction Yield
Buchwald-Hartwig Amination70-95%Substituted N-phenylpyridin-2-amines
Intramolecular Arylation60-85%Substituted α-carbolines
One-Pot Synthesis50-80%Substituted α-carbolines
Purity
After Chromatography>95%α-carboline
After Recrystallization>99%α-carboline
Reaction Conditions
Temperature (Amination)80-110 °C
Temperature (Cyclization)120-180 °C
Reaction Time12-24 hours

Biological Signaling Pathway

α-Carboline and its derivatives have been shown to interact with various biological targets. One notable pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. Some β-carboline alkaloids have been demonstrated to suppress the NF-κB signaling pathway by inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition by a Carboline Derivative

NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammatory Response) Carboline α-Carboline Derivative Carboline->IKK Inhibits NFkB_n NF-κB DNA DNA DNA->Gene Binds to promoter

Caption: Inhibition of the NF-κB pathway by a carboline derivative.

Conclusion

This technical guide outlines a robust and feasible strategy for the synthesis and purification of α-Carboline-¹⁵N₂. The proposed palladium-catalyzed one-pot reaction sequence, utilizing commercially available ¹⁵N-labeled starting materials, offers an efficient route to this valuable isotopically labeled compound. The provided experimental protocols and representative quantitative data serve as a strong foundation for researchers to undertake the synthesis of α-Carboline-¹⁵N₂ for its application in drug discovery and development research. The visualization of the NF-κB signaling pathway highlights a potential mechanism of action for this class of compounds, underscoring their therapeutic potential.

References

alpha-Carboline-15N2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of α-Carboline-15N2, a labeled variant of the versatile heterocyclic scaffold, α-carboline. This document consolidates key chemical data, detailed synthetic methodologies, and insights into its biological activities and associated signaling pathways, presented for the scientific community engaged in chemical biology and drug discovery.

Core Compound Data: α-Carboline-15N2

The fundamental properties of α-Carboline-15N2 are summarized below. This isotopically labeled compound is a valuable tool for a range of biochemical and pharmacological studies, including metabolic fate determination and target engagement assays.

PropertyValue
CAS Number 1189983-12-7
Molecular Formula C₁₁H₈¹⁵N₂
Molecular Weight 170.18 g/mol
Synonyms 9H-Pyrido[2,3-b]indole-¹⁵N₂, α-Carboline-dinitrogen-15

Synthetic Protocols

The synthesis of α-carboline can be achieved through various strategies. Below is a detailed protocol for a palladium-catalyzed cross-coupling reaction, which can be adapted for the synthesis of α-Carboline-15N2 by utilizing ¹⁵N-labeled precursors.

Palladium-Catalyzed Synthesis of α-Carboline

This two-step procedure involves an initial Buchwald-Hartwig amination followed by an intramolecular C-H arylation.

Step 1: Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 2,3-dichloropyridine (B146566) (1.0 equiv), palladium(II) acetate (B1210297) (0.025 equiv), triphenylphosphine (B44618) (0.075 equiv), and sodium tert-butoxide (1.53 equiv).

  • Solvent and Reagent Addition: Add toluene (B28343) to the flask, followed by aniline (B41778) (1.05 equiv).

  • Reaction Conditions: Heat the mixture to 100°C and stir for 16 hours.

  • Work-up and Isolation: Cool the reaction to 0°C and add 2 M HCl. Filter the mixture through Celite, separate the aqueous layer, and neutralize with a 6 M NaOH solution to precipitate the product. Filter the solids, wash with water, and dry under vacuum to yield 3-chloro-N-phenyl-pyridin-2-amine.

Step 2: Intramolecular Arylation to form α-Carboline

  • Reaction Setup: In a sealed tube, combine 3-chloro-N-phenyl-pyridin-2-amine (1.0 equiv), palladium(II) acetate (0.1 equiv), triphenylphosphine (0.3 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) to the mixture.

  • Reaction Conditions: Heat the mixture to 150°C for 16 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford α-carboline.

For the synthesis of α-Carboline-15N2, ¹⁵N-labeled aniline or ¹⁵N-labeled 2,3-dichloropyridine would be used as the starting material.

Biological Activities and Signaling Pathways

α-Carboline and its derivatives exhibit a wide range of biological activities, primarily attributed to their ability to interact with nucleic acids and modulate the activity of key cellular enzymes.

DNA Intercalation

The planar aromatic structure of the α-carboline scaffold allows it to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Experimental Workflow: DNA Intercalation Assay

A common method to assess DNA intercalation is through a fluorescence-based displacement assay using a fluorescent dye such as ethidium (B1194527) bromide (EtBr), which fluoresces upon binding to DNA.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DNA Calf Thymus DNA Solution Mix Mix DNA and EtBr Incubate DNA->Mix EtBr Ethidium Bromide Solution EtBr->Mix Compound α-Carboline Solution Add_Compound Add α-Carboline (Titration) Compound->Add_Compound Measure_Initial Measure Initial Fluorescence (Excitation/Emission) Mix->Measure_Initial Measure_Initial->Add_Compound Measure_Final Measure Fluorescence After Each Addition Add_Compound->Measure_Final Plot Plot Fluorescence vs. Compound Concentration Measure_Final->Plot Calculate Calculate Quenching and Binding Constant Plot->Calculate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival) MAPK->Transcription AKT->Transcription STAT->Transcription Inhibitor α-Carboline Inhibitor Inhibitor->ALK Inhibition G cluster_stimuli External Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Cytokines IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Carboline α-Carboline (Potential Modulator) Carboline->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

The Evolving Landscape of α-Carboline: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-carboline scaffold, a fused pyridine (B92270) and indole (B1671886) ring system (9H-pyrido[2,3-b]indole), has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of α-carboline and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Note on Isotopes: While this guide delves into the biological activities of various α-carboline derivatives, a comprehensive analysis of the specific biological activities of α-carboline isotopes (e.g., deuterated or radiolabeled compounds) is not included due to the limited availability of comparative biological data in the current scientific literature. The primary focus of existing research on labeled α-carbolines is on their use as tracers in metabolic studies or imaging agents, rather than on the differential biological effects of isotopic substitution.

Quantitative Biological Activity Data

The biological potency of α-carboline derivatives has been quantified across various assays. The following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for different biological activities.

Anticancer Activity

α-Carboline derivatives have shown significant cytotoxic effects against a range of cancer cell lines. The primary mechanisms include inhibition of kinases, DNA intercalation, and induction of apoptosis.

CompoundCell LineActivityIC50 (µM)Reference
Neocryptolepine Analogue (47b) KBCytotoxicity-[1]
Compound 109 BEL-7402Antiproliferative0.58[2]
Compound 55 A549CytotoxicityPotent (0.01-0.3 µM range)[2]
Dihydro-α-carboline derivatives Various Cancer Cell LinesRalA Inhibition & ProliferationVaries[2]
Guanidine-substituted derivatives (75 & 77) Cancer vs. Normal CellsSelective Cytotoxicity-[2]
Amino acid/dipeptide derivatives A549, KB, MCF-7, LoVoAntiproliferativeModerate to Good
Kinase Inhibition

A significant area of investigation for α-carboline derivatives is their potent inhibition of various protein kinases involved in cancer progression.

CompoundTarget KinaseIC50 (µM)Reference
Compound 96 ALK (wild-type and mutant)Potent (non-ATP-competitive)
Compound 97 ALK (native and mutant)Selective Inhibition
Compound 10 ALK4.3
Compound 18 ALK1.6
Compound 22 ALK1.7
Benzothiazole 47 ALK0.4
m-bromophenyl 50 ALK0.8
Styryl-substituted 63 ALK0.5
Anisole-substituted 65 ALK0.8
Styryl-substituted 86 ALK0.34
ZCH-9 GSK-3β1.71 ± 0.09
Antimicrobial Activity

Certain α-carboline derivatives have demonstrated efficacy against bacterial and fungal pathogens.

CompoundOrganismActivityConcentration/MICReference
Iso-α-carboline (118) Micrococcus luteus, Kitasatossporia setaeAntibacterial0.5 µM/ml
Guanidine-substituted derivative (76) Candida albicans biofilmsAntifungalIC50 = 4.2 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of α-carboline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the α-carboline derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay determines the ability of α-carboline derivatives to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation.

Protocol (Example: ALK Kinase Assay):

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., ALK), a specific substrate peptide, and the α-carboline inhibitor at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with a phosphorylation-specific antibody for detection).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination: Stop the reaction, typically by adding a stop solution (e.g., EDTA) or by spotting the mixture onto a filter membrane.

  • Detection:

    • Radiometric Assay: If using radiolabeled ATP, wash the filter membrane to remove unincorporated ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • ELISA-based Assay: If using a phosphorylation-specific antibody, the phosphorylated substrate is captured on an antibody-coated plate and detected using a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor. Determine the IC50 value from a dose-response curve.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This assay evaluates the potential of α-carboline derivatives to suppress the inflammatory response in macrophages.

Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory activity is measured by the reduction of these mediators.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of the α-carboline derivatives for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 18-24 hours).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The amount of NO is determined from a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, or other cytokines using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for Inflammatory Proteins:

    • Lyse the cells to extract proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against inflammatory proteins (e.g., iNOS, COX-2, phosphorylated p65) and a loading control (e.g., β-actin).

    • Detect the proteins using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

DNA Intercalation Assay

This assay determines if α-carboline derivatives can insert themselves between the base pairs of DNA.

Principle: DNA intercalation can be detected by changes in the physical properties of DNA, such as its viscosity or the unwinding of supercoiled DNA.

Protocol (Viscosity Measurement):

  • DNA Preparation: Prepare a solution of calf thymus DNA in a suitable buffer.

  • Compound Addition: Add increasing concentrations of the α-carboline derivative to the DNA solution.

  • Viscosity Measurement: Measure the viscosity of the solutions using a viscometer. An increase in viscosity is indicative of DNA lengthening due to intercalation.

Protocol (DNA Unwinding Assay):

  • Reaction Setup: Incubate supercoiled plasmid DNA with increasing concentrations of the α-carboline derivative.

  • Topoisomerase I Treatment: Add a small amount of topoisomerase I to relax the supercoiled DNA. Intercalating agents will prevent the complete re-ligation of the DNA strand, leading to a change in its topology.

  • Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. An intercalating agent will cause the supercoiled DNA to unwind and migrate differently on the gel.

Signaling Pathways and Mechanisms of Action

α-Carboline derivatives exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the known mechanisms.

Inhibition of Anaplastic Lymphoma Kinase (ALK) Signaling

Several α-carboline derivatives are potent inhibitors of ALK, a receptor tyrosine kinase that is often constitutively active in various cancers.

ALK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Substrate Substrate Protein ALK->Substrate Phosphorylates p_Substrate Phosphorylated Substrate ALK->p_Substrate Phosphorylates alpha_carboline α-Carboline Derivative alpha_carboline->ALK ATP ATP ATP->ALK Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) p_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the ALK signaling pathway by α-carboline derivatives.

Modulation of the NF-κB Signaling Pathway

α-Carboline derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degradation & Release NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation alpha_carboline α-Carboline Derivative alpha_carboline->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_p65_p50_nuc->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by α-carboline derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening α-carboline derivatives for their cytotoxic effects.

Cytotoxicity_Workflow Start Start: α-Carboline Derivatives Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture Plating Plate Cells (96-well plate) Cell_Culture->Plating Treatment Treat with Compounds Plating->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Readout Measure Absorbance MTT_Assay->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis End End: Identify Potent Compounds Analysis->End

Caption: A typical experimental workflow for cytotoxicity screening.

Conclusion and Future Directions

The α-carboline scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The diverse biological activities, including potent anticancer, kinase inhibitory, and antimicrobial effects, highlight the therapeutic potential of this class of compounds. The structure-activity relationship studies, although still evolving, are providing valuable insights for the rational design of more potent and selective derivatives.

Future research should focus on several key areas:

  • Mechanism of Action: While kinase inhibition and DNA intercalation are known mechanisms, a deeper understanding of the specific molecular targets and downstream signaling pathways for many derivatives is needed.

  • In Vivo Efficacy and Safety: More extensive in vivo studies are required to translate the promising in vitro results into preclinical and clinical success. This includes evaluating the pharmacokinetic and toxicological profiles of lead compounds.

  • Novel Derivatives: The synthesis and evaluation of novel α-carboline derivatives with improved potency, selectivity, and drug-like properties remain a priority.

  • Isotopic Labeling Studies: A systematic investigation into how isotopic substitution (e.g., deuteration) affects the metabolic stability, pharmacokinetic profile, and ultimately the biological activity of α-carbolines could open new avenues for optimizing drug candidates.

References

The Natural Occurrence of α-Carboline Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This technical guide provides a comprehensive overview of the natural occurrence of α-carboline alkaloids, a class of heterocyclic compounds with significant pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the sources, biosynthesis, and biological activities of these molecules. Quantitative data on the natural abundance and bioactivity of key α-carboline alkaloids are presented in structured tables for comparative analysis. Detailed experimental protocols for the isolation, purification, and characterization of these compounds are provided, alongside visualizations of their associated signaling pathways and experimental workflows using Graphviz DOT language.

Introduction to α-Carboline Alkaloids

α-Carboline (9H-pyrido[2,3-b]indole) is a heterocyclic aromatic compound consisting of a pyridine (B92270) ring fused to an indole (B1671886) moiety.[1][2] While less common in nature than their β-carboline isomers, α-carboline alkaloids exhibit a diverse and potent range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3] Their unique structural framework has made them attractive scaffolds for the development of novel therapeutic agents. This guide focuses on the naturally occurring α-carboline alkaloids, their biological sources, and the methodologies used to study them.

Natural Sources and Quantitative Data of α-Carboline Alkaloids

α-Carboline alkaloids have been isolated from a variety of natural sources, including terrestrial plants, marine organisms (tunicates and sponges), and microorganisms. The concentration and yield of these alkaloids can vary significantly depending on the species, geographical location, and extraction methods employed.

Table 1: Quantitative Data of Naturally Occurring α-Carboline Alkaloids
Alkaloid NameNatural SourceOrganism TypeYield/ConcentrationReference
Neocryptolepine (B1663133) (Cryptotackieine)Cryptolepis sanguinolentaPlant (Liana)~1.25% w/w in root powder[4]
Isocryptolepine (Cryptosanguinolentine)Cryptolepis sanguinolentaPlant (Liana)0.08% w/w from dried roots[1]
Grossularine-1Dendrodoa grossulariaMarine (Tunicate)Not specified
Grossularine-2Dendrodoa grossulariaMarine (Tunicate)Not specified
N,N-Didesmethylgrossularine-1Polycarpa aurataMarine (Tunicate)Not specified
PerophoramidinePerophora nameiMarine (Tunicate)Not specified
KapakahinesCribrochalina olemdaMarine (Sponge)Not specified
Table 2: Bioactivity of Selected α-Carboline Alkaloids
AlkaloidBiological ActivityCell Line/TargetIC50/EC50Reference
Neocryptolepine (Cryptotackieine)CytotoxicityVarious cancer cell linesVaries (µM range)
PerophoramidineCytotoxicityHCT116 (Colon Cancer)60 µM
YCH337 (Derivative)Topoisomerase II Inhibition--
YCH337 (Derivative)Microtubule Polymerization Inhibition-Average IC50 of 0.3 µM across tumor cells
Perophoramidine-derived fragmentsPARP-1 Inhibition-IC50 of 1.3 - 1.5 µM

Biosynthesis of α-Carboline Alkaloids

The biosynthesis of α-carboline alkaloids is believed to originate from the amino acid L-tryptophan. While the specific enzymatic pathways for α-carboline formation are not as well-elucidated as those for β-carbolines, the general mechanism is thought to involve a Pictet-Spengler-type reaction. This reaction involves the condensation of a tryptophan-derived amine (such as tryptamine) with an aldehyde or ketone, followed by cyclization and subsequent aromatization to form the carboline scaffold.

alpha_carboline_biosynthesis tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Decarboxylation schiff_base Schiff Base Intermediate tryptamine->schiff_base aldehyde Aldehyde/Ketone aldehyde->schiff_base tetrahydro Tetrahydro-α-carboline schiff_base->tetrahydro Pictet-Spengler Cyclization alpha_carboline α-Carboline Scaffold tetrahydro->alpha_carboline Oxidation/Aromatization

Proposed biosynthetic pathway of the α-carboline scaffold from L-tryptophan.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of α-carboline alkaloids from natural sources.

General Extraction and Isolation Workflow

The isolation of α-carboline alkaloids typically involves an initial solvent extraction of the dried and powdered source material, followed by acid-base partitioning and chromatographic purification.

extraction_workflow start Dried & Powdered Source Material extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) start->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) crude_extract->chromatography fractions Isolated Fractions chromatography->fractions characterization Spectroscopic Characterization (NMR, MS) fractions->characterization pure_alkaloid Pure α-Carboline Alkaloid characterization->pure_alkaloid

General workflow for the extraction and isolation of α-carboline alkaloids.

Detailed Protocol for Extraction of Neocryptolepine from Cryptolepis sanguinolenta
  • Maceration: The dried and powdered roots of Cryptolepis sanguinolenta are macerated with methanol at room temperature for 72 hours.

  • Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Extraction:

    • The crude extract is dissolved in 5% hydrochloric acid.

    • The acidic solution is washed with chloroform (B151607) to remove neutral and acidic compounds.

    • The aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.

    • The basic solution is then extracted with chloroform.

  • Purification:

    • The chloroform extract containing the crude alkaloids is concentrated.

    • The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

    • Fractions are monitored by thin-layer chromatography (TLC).

    • Fractions containing neocryptolepine are combined and further purified by preparative HPLC to yield the pure compound.

Characterization Techniques

The structural elucidation of isolated α-carboline alkaloids is achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule. Fragmentation patterns observed in MS/MS experiments provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the purification and quantification of α-carboline alkaloids. A validated HPLC method can be used to determine the concentration of a specific alkaloid in a crude extract or a purified sample.

Signaling Pathways and Mechanisms of Action

Several naturally occurring and synthetic α-carboline alkaloids have been shown to exert their biological effects by modulating key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

N,N-Didesmethylgrossularine-1 has been reported to inhibit the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of this compound. The alkaloid prevents the degradation of IκB-α, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.

nf_kb_pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba_p P-IκB-α ikk->ikba_p Phosphorylation ikba_nfkb IκB-α / NF-κB Complex ikba_nfkb->ikba_p nfkb NF-κB ikba_p->nfkb IκB-α Degradation nfkb_nuc NF-κB nfkb->nfkb_nuc Nuclear Translocation nucleus Nucleus gene_transcription Pro-inflammatory Gene Transcription nfkb_nuc->gene_transcription cytokines Cytokines, Chemokines gene_transcription->cytokines alkaloid N,N-Didesmethylgrossularine-1 alkaloid->ikk Inhibition topoisomerase_pathway topo_ii Topoisomerase II cleavage_complex Topoisomerase II - DNA Cleavage Complex topo_ii->cleavage_complex dna DNA dna->cleavage_complex ligation DNA Ligation cleavage_complex->ligation dsb DNA Double-Strand Breaks cleavage_complex->dsb replicated_dna Replicated DNA ligation->replicated_dna alkaloid α-Carboline Alkaloid alkaloid->cleavage_complex Stabilization apoptosis Apoptosis dsb->apoptosis parp_cleavage perophoramidine Perophoramidine caspase_activation Caspase Activation perophoramidine->caspase_activation parp PARP caspase_activation->parp Cleavage cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

References

α-Carboline-15N2: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for α-Carboline-15N2, a nitrogen-15 (B135050) isotopically labeled derivative of the versatile α-carboline scaffold. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development applications, from metabolic studies to its use as an internal standard in analytical methods. This document outlines general stability characteristics, recommended storage, handling protocols, and a framework for stability testing based on established regulatory guidelines.

Core Stability and Storage Recommendations

While specific, long-term stability data for α-Carboline-15N2 is not extensively published, the general characteristics of carboline alkaloids and nitrogen-containing heterocycles provide a strong basis for recommended handling and storage.[1][2][3] α-Carbolines are generally stable crystalline solids under standard laboratory conditions.[4] However, exposure to heat, light, humidity, and certain chemical conditions can lead to degradation.

Table 1: Recommended Storage and Handling Conditions for α-Carboline-15N2

ParameterRecommendationRationale & Considerations
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)Storing at controlled room temperature is often sufficient for short-term use. For long-term storage, refrigeration is recommended to minimize the rate of any potential degradation. Avoid freezing, as this can introduce moisture condensation upon thawing.[4]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)While stable in air, storage under an inert atmosphere is a best practice to prevent long-term oxidative degradation.
Light Protect from Light (Amber Vial)Aromatic heterocyclic compounds can be susceptible to photolytic degradation. Storing in a light-resistant container, such as an amber vial, is crucial.
Moisture Keep Tightly Closed in a Dry Placeα-Carboline-15N2 is likely hygroscopic. Absorption of moisture can lead to hydrolysis or accelerate other degradation pathways. Use of a desiccator for storage is advisable.
Form SolidStoring the compound as a solid is preferable to in-solution. Solutions, especially in protic solvents, may be less stable and more prone to degradation.

Understanding Potential Degradation Pathways

The tricyclic aromatic structure of α-carboline, while generally stable, possesses sites susceptible to chemical modification under stress conditions. Key potential degradation pathways include:

  • Oxidation: The indole (B1671886) nitrogen and the pyridine (B92270) ring can be susceptible to oxidation, particularly in the presence of light and oxygen. This can lead to the formation of N-oxides or other oxidized derivatives.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of radicals and subsequent degradation products.

  • Hydrolysis: While less common for the core structure, substituted α-carbolines with hydrolyzable functional groups could be susceptible to degradation in the presence of water, especially at non-neutral pH.

  • Thermal Decomposition: At elevated temperatures, typically above 250°C for related nitrogen-rich heterocyclic compounds, thermal decomposition can occur, leading to fragmentation of the molecule.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of α-Carboline-15N2, a formal stability testing program should be implemented. The following protocols are adapted from the International Council for Harmonisation (ICH) guideline Q1A(R2), which provides a framework for stability testing of new drug substances.

Long-Term Stability Testing
  • Objective: To establish the re-test period or shelf life under recommended storage conditions.

  • Methodology:

    • Store a minimum of three batches of α-Carboline-15N2 under the proposed long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

    • Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

    • At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and content.

    • Evaluate for the appearance of any degradation products.

Accelerated Stability Testing
  • Objective: To predict the long-term stability by subjecting the compound to exaggerated storage conditions.

  • Methodology:

    • Store a minimum of three batches of α-Carboline-15N2 at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

    • Test the samples at intervals (e.g., 0, 3, and 6 months).

    • Analyze the samples using the same methods as in the long-term study.

    • Significant changes under these conditions may warrant testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH).

Stress Testing (Forced Degradation)
  • Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This is also crucial for developing and validating a stability-indicating analytical method.

  • Methodology:

    • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Humidity Stress: Expose the solid compound to high humidity (e.g., 90% RH) at an elevated temperature (e.g., 40°C).

    • Photostability: Expose the solid compound and a solution to a controlled light source (as per ICH Q1B guidelines).

    • Acid/Base Hydrolysis: Treat a solution of the compound with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperature.

    • Oxidative Stress: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Analysis: Analyze the stressed samples by a suitable method (e.g., LC-MS) to separate and identify the parent compound and any degradation products.

Visualizing Stability and Signaling Context

To better understand the factors influencing the stability of α-Carboline-15N2 and its potential biological interactions, the following diagrams are provided.

Stability_Factors cluster_stress Stress Conditions alpha_Carboline α-Carboline-15N2 (Stable Solid) Temperature High Temperature Light Light Exposure (Photolysis) Humidity High Humidity (Hydrolysis) Oxygen Oxygen (Oxidation) pH Extreme pH Degradation Degradation Products Temperature->Degradation Light->Degradation Humidity->Degradation Oxygen->Degradation pH->Degradation

Caption: Factors influencing the stability of α-Carboline-15N2.

α-Carboline derivatives are known to interact with various cellular signaling pathways, often exhibiting inhibitory effects on kinases. The following diagram illustrates a generalized signaling pathway where an α-carboline derivative acts as a kinase inhibitor.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK) Ligand->Receptor Binds Downstream_Kinase Downstream Kinase (e.g., ERK) Receptor->Downstream_Kinase Activates alpha_Carboline α-Carboline Derivative alpha_Carboline->Receptor Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Downstream_Kinase->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Promotes

Caption: Generalized signaling pathway inhibited by an α-carboline derivative.

By adhering to the recommended storage and handling conditions and by implementing a robust stability testing program, researchers can ensure the quality and reliability of α-Carboline-15N2 in their studies.

References

Technical Guide to α-Carboline-15N2: A Tool for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of α-Carboline-15N2, a stable isotope-labeled compound designed for use by researchers, scientists, and drug development professionals. This document details available supplier information, purity specifications, and potential applications, with a focus on its utility in quantitative analysis and as a tracer in metabolic studies.

Supplier and Purity Information

α-Carboline-15N2 is available from several specialized chemical suppliers. While purity specifications can be lot-dependent, high-purity grades are available, often essential for sensitive analytical applications. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
BLD Pharm1189983-12-7C₁₁H₈¹⁵N₂170.18Purity/Specification information available upon inquiry.[1]
LGC Standards1189983-12-7C₁₁H₈¹⁵N₂170.18Sold as a stable isotope product. Certificate of Analysis provided.[2]
MedchemExpress1189983-12-7C₁₁H₈¹⁵N₂170.18Suggested for use as an internal standard for quantitative analysis.

Note on Purity: While specific CoAs for α-Carboline-15N2 were not publicly available, a detailed synthesis and purification protocol for the unlabeled α-carboline has been published. This procedure, involving recrystallization, has been shown to yield the compound in >99% purity, as determined by quantitative NMR (qNMR). It is reasonable to expect that suppliers of the ¹⁵N-labeled analog employ similarly rigorous purification and quality control methods.

Experimental Protocols

The primary application of α-Carboline-15N2 is as an internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its chemical identity to the unlabeled analyte, with a distinct mass difference, allows for precise correction of sample loss during preparation and variations in instrument response.

Representative Protocol: Quantification of an α-Carboline Analog in a Biological Matrix using LC-MS/MS

This protocol is adapted from methodologies used for the quantification of similar carboline alkaloids and demonstrates how α-Carboline-15N2 would be employed as an internal standard.

Objective: To quantify the concentration of a hypothetical α-carboline-based drug candidate in rat plasma.

Materials:

  • Rat plasma samples

  • α-Carboline-15N2 (Internal Standard, IS)

  • Unlabeled α-carboline drug candidate (Analyte)

  • Acetonitrile (B52724) (ACN)

  • Formic Acid (FA)

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of the analyte and the IS (α-Carboline-15N2) in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

    • Create a series of calibration standards by spiking blank rat plasma with known concentrations of the analyte.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation & SPE):

    • To 100 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 10 µL of the α-Carboline-15N2 internal standard solution at a fixed concentration.

    • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube.

    • Perform solid-phase extraction (SPE) for further cleanup if necessary, following the manufacturer's protocol for the chosen SPE cartridge.

    • Evaporate the final eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Analyte (unlabeled): Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

        • Internal Standard (α-Carboline-15N2): The precursor ion will be [M+2+H]⁺ due to the two ¹⁵N atoms. A corresponding product ion should be determined.

      • Optimize collision energy and other MS parameters for both the analyte and the IS.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Biological Context

α-Carboline and its derivatives are known to possess a wide range of biological activities, interacting with various cellular targets and signaling pathways. These activities include anti-tumor, anti-microbial, and anti-inflammatory properties.

One of the key areas of research for α-carboline derivatives is in the development of kinase inhibitors. For example, certain α-carboline compounds have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in several cancers, including non-small cell lung cancer.

The diagram below illustrates a simplified representation of the ALK signaling pathway. α-Carboline-15N2 could be used in pharmacokinetic studies of novel α-carboline-based ALK inhibitors to understand their absorption, distribution, metabolism, and excretion (ADME) properties, which is a critical step in drug development.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand ALK ALK Receptor Ligand->ALK Binds P1 Dimerization & Autophosphorylation ALK->P1 Activates AC_Inhibitor α-Carboline Inhibitor AC_Inhibitor->ALK Inhibits RAS RAS P1->RAS PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified ALK signaling pathway and the point of inhibition by α-carboline derivatives.

Visualization of Experimental Workflow

The use of a stable isotope-labeled internal standard like α-Carboline-15N2 is a cornerstone of modern quantitative bioanalysis. The following workflow diagram illustrates the key steps in a typical experiment.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with α-Carboline-15N2 (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification of Analyte Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

Methodological & Application

Application Notes and Protocols for the Use of α-Carboline-¹⁵N₂ in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of α-Carboline-¹⁵N₂ as an internal standard in quantitative mass spectrometry assays. The protocols outlined below are intended to serve as a foundational methodology, which can be adapted and optimized for specific biological matrices and analytical instrumentation.

Introduction to α-Carboline and Isotope Dilution Mass Spectrometry

α-Carboline (9H-pyrido[2,3-b]indole) is a heterocyclic compound that can be formed during the cooking of meat and is also under investigation for various biological activities.[1][2] Accurate quantification of α-carboline in biological samples is crucial for toxicological studies and pharmaceutical development.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, α-Carboline-¹⁵N₂, to the sample.[3] Because the labeled standard is chemically identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization.[3] By measuring the ratio of the mass spectrometric response of the native analyte to the labeled internal standard, accurate quantification can be achieved, compensating for matrix effects and other sources of variability.

Quantitative Data

The following table summarizes the key mass-to-charge ratios for α-carboline and its ¹⁵N₂-labeled internal standard.

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Predicted Product Ions (m/z)
α-CarbolineC₁₁H₈N₂168.19[2]169.07142.06, 115.05, 89.04
α-Carboline-¹⁵N₂C₁₁H₈¹⁵N₂170.18171.07143.06, 115.05, 89.04

Note: Predicted product ions are based on common fragmentation patterns of heterocyclic aromatic compounds, such as the loss of HCN or C₂H₂N, and retro-Diels-Alder reactions. Optimal transitions and collision energies should be determined empirically on the specific mass spectrometer being used.

Experimental Protocols

Synthesis of α-Carboline-¹⁵N₂
Sample Preparation from Biological Matrices (Plasma)

The following is a general protocol for the extraction of α-carboline from plasma. This protocol may require optimization depending on the specific characteristics of the sample and the desired limit of quantification.

Workflow for Sample Preparation

G plasma Plasma Sample (100 µL) is α-Carboline-¹⁵N₂ Internal Standard plasma->is Spike precip Protein Precipitation (e.g., with Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for the extraction of α-carboline from plasma samples.

Protocol:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of α-Carboline-¹⁵N₂ internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the development of a quantitative LC-MS/MS method for α-carboline.

LC Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters (Triple Quadrupole)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table in Section 2. Collision energies should be optimized for each transition.

Data Acquisition and Analysis Workflow

G lc LC Separation ms Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration ratio Analyte/IS Ratio Calculation integration->ratio calibration Calibration Curve ratio->calibration quant Quantification calibration->quant

Caption: Workflow for data acquisition and quantification in an LC-MS/MS assay.

Signaling Pathway Considerations

Current literature does not point to a specific, well-defined signaling pathway directly modulated by α-carboline. However, α-carboline and its derivatives have been investigated for a range of biological activities, including anti-tumor and anti-Alzheimer's disease properties, suggesting potential interactions with various cellular targets. For instance, some carboline derivatives have been shown to inhibit kinases or interact with DNA topoisomerases. Further research is needed to elucidate the precise molecular mechanisms and signaling pathways affected by α-carboline.

The diagram below illustrates a generalized kinase signaling cascade, which represents a potential, though not confirmed, target for α-carboline based on the activities of related compounds.

Hypothetical Kinase Signaling Pathway

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response transcription->response inhibitor α-Carboline (Hypothetical Inhibition) inhibitor->raf

Caption: A generalized kinase signaling cascade that could be a hypothetical target for α-carboline.

References

Application Note: Quantification of α-Carboline in Human Plasma using α-Carboline-¹⁵N₂ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of α-Carboline in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, α-Carboline-¹⁵N₂, was utilized. The methodology employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving α-Carboline. All validation parameters were assessed according to the FDA guidelines for bioanalytical method validation.

Introduction

α-Carboline is a heterocyclic compound that serves as a core structural motif in various biologically active molecules, including potential therapeutic agents.[1][2][3] Accurate quantification of α-Carboline in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties in drug development. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS bioanalysis as it effectively compensates for variability in sample preparation and potential matrix effects. In this study, we have developed and validated a method using α-Carboline-¹⁵N₂ as the internal standard for the precise quantification of α-Carboline in human plasma.

Experimental

Materials and Reagents
  • Analytes: α-Carboline (purity ≥98%), α-Carboline-¹⁵N₂ (isotopic purity ≥99%)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water

  • Matrix: Drug-free human plasma (K₂EDTA)

Instrumentation
  • LC System: Shimadzu Nexera X2 UHPLC

  • MS System: SCIEX QTRAP 6500+ Mass Spectrometer with a Turbo V™ ion source

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

Sample Preparation

A protein precipitation method was employed for the extraction of α-Carboline from human plasma.

  • To 50 µL of plasma sample, add 10 µL of α-Carboline-¹⁵N₂ internal standard working solution (100 ng/mL in 50% methanol).

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
ColumnWaters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 95% B in 3.0 min, hold for 1.0 min, return to initial conditions
Total Run Time5.0 minutes

Mass Spectrometry Conditions:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for α-Carboline and α-Carboline-¹⁵N₂ were optimized for quantitative analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
α-Carboline169.1142.180 V35 eV
α-Carboline-¹⁵N₂171.1144.180 V35 eV
Calibration Standards and Quality Controls

Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of α-Carboline into drug-free human plasma.

Sample TypeConcentration (ng/mL)
Calibration Standard 10.1
Calibration Standard 20.2
Calibration Standard 30.5
Calibration Standard 41.0
Calibration Standard 55.0
Calibration Standard 610.0
Calibration Standard 750.0
Calibration Standard 8100.0
Lower Limit of Quantification (LLOQ) QC0.1
Low QC0.3
Medium QC3.0
High QC80.0

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of α-Carboline in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 100.0 ng/mL. A weighted (1/x²) linear regression was used to generate the calibration curve. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Medium, and High) in six replicates. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC0.16.8105.28.5103.7
Low QC0.35.298.96.1101.5
Medium QC3.04.1102.35.3100.8
High QC80.03.597.64.799.2

All accuracy and precision values were within the acceptable limits set by the FDA guidelines (±15% for QCs, ±20% for LLOQ).

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak areas of α-Carboline in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas in pre-extraction spiked samples to those in post-extraction spiked samples.

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low QC0.398.291.5
High QC80.0101.593.2

The results indicate that the matrix effect was negligible, and the recovery was consistent and high.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 50 µL Human Plasma add_is Add 10 µL α-Carboline-¹⁵N₂ IS plasma->add_is protein_precip Add 200 µL Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into UHPLC supernatant->lc_injection ms_detection Detect by Mass Spectrometer lc_injection->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantify α-Carboline calibration->quantification

Caption: Experimental workflow for the quantification of α-Carboline.

drug_metabolism_pathway cluster_drug_admin Drug Administration & Absorption cluster_bioanalysis Bioanalysis cluster_metabolism Metabolism & Excretion drug α-Carboline (Analyte) blood_sample Blood Sampling drug->blood_sample metabolites Metabolites drug->metabolites is α-Carboline-¹⁵N₂ (Internal Standard) is->blood_sample lc_ms LC-MS/MS Quantification blood_sample->lc_ms pk_pd Pharmacokinetic/ Pharmacodynamic Modeling lc_ms->pk_pd excretion Excretion metabolites->excretion

References

Application Note: Probing Protein-Ligand Interactions with 1H-15N HSQC NMR using α-Carboline-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Carboline (9H-pyrido[2,3-b]indole) is a heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2] As a "privileged scaffold," it serves as a valuable starting point for the development of novel therapeutics.[1] In modern drug discovery, particularly in fragment-based drug discovery (FBDD), understanding the direct interaction between a small molecule (ligand) and its biological target (e.g., a protein) is crucial for hit identification and lead optimization.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing such interactions at an atomic level. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly sensitive for this purpose. By isotopically labeling the ligand with ¹⁵N, the 1H-15N HSQC experiment provides a unique spectral "fingerprint" of the molecule. This application note provides a detailed protocol for utilizing α-Carboline-¹⁵N₂ in 1H-15N HSQC experiments to detect and characterize its binding to a protein target.

Principle of the 1H-15N HSQC Experiment

The 1H-15N HSQC experiment is a two-dimensional NMR technique that correlates the chemical shifts of protons directly bonded to ¹⁵N nuclei. Magnetization is transferred from the highly sensitive ¹H nucleus to the attached ¹⁵N nucleus, evolves during an indirect time period (t1), and is then transferred back to the ¹H for detection (t2). The result is a 2D spectrum where each peak corresponds to a specific H-N bond in the molecule.

When the ¹⁵N-labeled ligand binds to a larger protein, its chemical environment changes, leading to perturbations in the chemical shifts of the H-N signals. These changes, known as Chemical Shift Perturbations (CSPs), provide direct evidence of binding and can be used to map the interaction interface.

Application: Screening α-Carboline-¹⁵N₂ Against a Protein Target

This section describes a hypothetical experiment screening α-Carboline-¹⁵N₂ against a protein kinase, a common target for carboline-based inhibitors. The α-carboline molecule contains two nitrogen atoms: the indole (B1671886) nitrogen (N-9) and the pyridine (B92270) nitrogen (N-6). For this experiment, both are presumed to be ¹⁵N-labeled.

Data Presentation: Illustrative Chemical Shift Perturbations

The following table presents hypothetical ¹H and ¹⁵N chemical shift data for α-Carboline-¹⁵N₂ in its free form and when bound to a target protein. The observation of significant changes in chemical shifts upon addition of the protein is a clear indicator of interaction.

Nitrogen AtomState¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Chemical Shift Perturbation (Δδ, ppm)*
N-9-H Free Ligand11.78250.5-
Bound Ligand12.15253.20.65
N-6 Free Ligand(No attached proton)310.0-
Bound Ligand(No attached proton)308.51.5

Note: The N-6 atom of the pyridine ring does not have a directly attached proton and would not be visible in a standard 1H-15N HSQC spectrum. It would require a long-range HSQC (HMBC) experiment for detection. The chemical shift perturbation is shown here for completeness of the binding interaction model. The N-9-H group, however, provides a distinct and sensitive probe for binding in a standard HSQC experiment. The data presented is for illustrative purposes only.

Detailed Experimental Protocols

Synthesis of α-Carboline-¹⁵N₂ (Conceptual)

The synthesis of isotopically labeled heterocycles is a specialized process. A potential route for α-Carboline-¹⁵N₂ could involve a palladium-catalyzed cross-coupling reaction followed by an intramolecular nucleophilic aromatic substitution (SNAr).

  • Starting Materials: A key step would be the use of ¹⁵N-labeled precursors, such as [¹⁵N]-2-haloaniline.

  • Cross-Coupling: Negishi cross-coupling of the ¹⁵N-labeled aniline (B41778) with a functionalized fluoropyridine.

  • Cyclization: An intramolecular SNAr reaction to form the tricyclic α-carboline ring system. The reaction would be heated to facilitate the ring closure.

  • Purification: The final product would be purified using column chromatography or recrystallization.

Sample Preparation
  • Stock Solutions: Prepare concentrated stock solutions of α-Carboline-¹⁵N₂ (e.g., 10 mM in DMSO-d₆) and the target protein (e.g., 1 mM in NMR buffer).

  • NMR Buffer: A typical buffer is 20 mM Phosphate, 50 mM NaCl, pH 7.0, in 90% H₂O / 10% D₂O. D₂O provides the lock signal for the NMR spectrometer.

  • Final Sample: For a binding experiment, prepare two samples:

    • Reference Sample: ~50 µM α-Carboline-¹⁵N₂ in NMR buffer.

    • Test Sample: ~50 µM α-Carboline-¹⁵N₂ and ~25 µM target protein in NMR buffer. The protein is typically at a lower concentration to ensure the ligand is in excess, but concentrations may need to be optimized.

  • Volume: Transfer approximately 550 µL of the final solution into a standard 5 mm NMR tube.

NMR Data Acquisition (1H-15N HSQC)

The following parameters are based on a Bruker spectrometer and serve as a starting point.

  • Load Sample: Insert the NMR tube into the spectrometer. Lock onto the D₂O signal and shim the magnetic field.

  • Load Pulse Program: Use a sensitivity-enhanced HSQC pulse sequence, such as hsqcetfpgp3d.

  • Set Spectrometer Frequencies: Center the ¹H carrier frequency on the water resonance (~4.7 ppm) and the ¹⁵N carrier frequency in the middle of the expected indole/pyridine region (~180-250 ppm).

  • Set Acquisition Parameters:

    • ns (Number of Scans): 16 to 64 (dependent on sample concentration).

    • ds (Dummy Scans): 4 to 16.

    • sw (Spectral Width) ¹H: 12-16 ppm.

    • sw (Spectral Width) ¹⁵N: 40-50 ppm (to cover the expected chemical shift range).

    • td (Time Domain points) F2 (¹H): 2048 (2k).

    • td (Time Domain points) F1 (¹⁵N): 256.

    • O1P (¹H offset): ~4.7 ppm.

    • O2P (¹⁵N offset): Center of the ¹⁵N spectral window.

  • Receiver Gain: Set the receiver gain automatically using the rga command.

  • Start Acquisition: Start the experiment by typing zg.

Data Processing and Analysis
  • Processing:

    • Apply Fourier transformation in both dimensions using the xfb command.

    • Phase the spectrum manually in both dimensions.

    • Apply a baseline correction.

  • Analysis:

    • Overlay the 1H-15N HSQC spectrum of the free α-Carboline-¹⁵N₂ with the spectrum of the protein-ligand mixture.

    • Identify the cross-peak corresponding to the N-9-H of the α-carboline.

    • Measure the change in the ¹H and ¹⁵N chemical shifts between the two spectra.

    • Calculate the combined chemical shift perturbation (CSP) using the following formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] (where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor, typically ~0.15).

Visualizations

experimental_workflow Experimental Workflow for HSQC-based Ligand Screening cluster_prep Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis cluster_outcome Outcome synthesis Synthesis of α-Carboline-¹⁵N₂ sample_prep NMR Sample Preparation (Ligand +/- Protein) synthesis->sample_prep protein_exp Target Protein Expression & Purification protein_exp->sample_prep acquisition 1H-¹⁵N HSQC Data Acquisition sample_prep->acquisition processing Data Processing (FT, Phasing) acquisition->processing csp Chemical Shift Perturbation (CSP) Analysis processing->csp binding Confirmation of Ligand Binding csp->binding hit_validation Hit Validation & Lead Optimization binding->hit_validation

Caption: Workflow for ligand screening using 1H-15N HSQC NMR.

Caption: Ligand binding perturbs the HSQC NMR signal.

Conclusion

The 1H-15N HSQC NMR experiment, when applied to an isotopically labeled small molecule like α-Carboline-¹⁵N₂, is an exceptionally powerful method for drug discovery. It provides unambiguous evidence of direct binding to a protein target, which is essential for validating hits from screening campaigns. Furthermore, the magnitude of the chemical shift perturbations can offer insights into the binding affinity and the specific parts of the ligand involved in the interaction. This protocol provides a robust framework for researchers to apply this technique in their own drug development pipelines, accelerating the journey from a promising scaffold to a viable drug candidate.

References

Application Notes and Protocols: Metabolic Fate and Pathway Tracing with α-Carboline-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the metabolic fate and tracing the biotransformation pathways of α-carboline using a stable isotope-labeled variant, α-Carboline-¹⁵N₂. This document includes detailed experimental protocols, data presentation tables, and visualizations to facilitate the design and execution of metabolism studies.

Introduction to α-Carboline and the Importance of Isotope Tracing

α-Carboline (9H-pyrido[2,3-b]indole) is a heterocyclic aromatic compound that forms the core structure of various biologically active molecules.[1][2] Understanding its metabolic fate is crucial for evaluating the safety, efficacy, and potential drug-drug interactions of α-carboline derivatives in drug development. Stable isotope labeling, particularly with ¹⁵N, is a powerful technique for elucidating metabolic pathways. By replacing the naturally abundant ¹⁴N with the heavier, non-radioactive ¹⁵N isotope, researchers can accurately track the parent compound and its metabolites through complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Synthesis of α-Carboline-¹⁵N₂

A proposed synthetic route for α-Carboline-¹⁵N₂ involves a multi-step process starting from commercially available ¹⁵N-labeled precursors. The Graebe-Ullmann reaction provides a feasible approach for the final ring closure to form the α-carboline scaffold.

Proposed Synthetic Pathway:

A potential synthesis strategy involves the coupling of a ¹⁵N-labeled aminopyridine with a suitable indole (B1671886) precursor, followed by cyclization. The key is the introduction of the two ¹⁵N atoms into the pyridine (B92270) and indole rings respectively.

  • Synthesis of [¹⁵N]Indole: Starting from [¹⁵N]aniline, [¹⁵N]indole can be synthesized through reactions such as the Fischer indole synthesis or by cyclization of N-phenyl[¹⁵N]acetamide.[4][5]

  • Synthesis of [¹⁵N]Aminopyridine: ¹⁵N-labeled aminopyridines can be synthesized from ¹⁵NH₄Cl via methods like the Zincke reaction.

  • Assembly of the α-Carboline-¹⁵N₂ Scaffold: A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be employed to couple the ¹⁵N-labeled indole and aminopyridine derivatives. Subsequent intramolecular cyclization, for instance through a Graebe-Ullmann reaction, would yield the desired α-Carboline-¹⁵N₂.

alpha_Carboline_15N2_Synthesis Indole [15N]Indole Coupling Buchwald-Hartwig Cross-Coupling Indole->Coupling Aminopyridine [15N]Aminopyridine Derivative Aminopyridine->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Cyclization Graebe-Ullmann Reaction Intermediate->Cyclization aCarboline α-Carboline-[15N]2 Cyclization->aCarboline

Proposed synthesis of α-Carboline-¹⁵N₂.

In Vitro Metabolism Studies

In vitro metabolism studies are essential for identifying the primary metabolic pathways and the enzymes involved in the biotransformation of α-carboline.

Incubation with Human Liver Microsomes (HLM)

This protocol is designed to identify phase I metabolites of α-Carboline-¹⁵N₂.

Experimental Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 1 mg/mL Human Liver Microsomes (HLM)

    • 1 µM α-Carboline-¹⁵N₂ (from a stock solution in methanol (B129727) or DMSO, final organic solvent concentration ≤ 1%)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).

  • Incubation: Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar carboline that is not expected to be formed as a metabolite).

  • Sample Preparation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Cell-Based Metabolism Assays

Hepatocyte cell lines (e.g., HepG2) or primary human hepatocytes can be used to investigate both phase I and phase II metabolism.

Experimental Protocol:

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in 6-well plates until they reach 80-90% confluency.

  • Treatment: Replace the culture medium with a fresh medium containing 10 µM α-Carboline-¹⁵N₂.

  • Incubation: Incubate the cells for different time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Collection:

    • Medium: Collect the cell culture medium at each time point.

    • Cells: Wash the cells twice with ice-cold PBS, then lyse the cells with a suitable lysis buffer.

  • Sample Preparation:

    • Medium: Add an equal volume of ice-cold acetonitrile with an internal standard to the collected medium, centrifuge to remove any debris, and process the supernatant as described for HLM samples.

    • Cell Lysate: Add ice-cold acetonitrile with an internal standard to the cell lysate, vortex, and centrifuge to precipitate proteins. Process the supernatant as described above.

In Vivo Metabolism Studies

Animal models, such as Sprague-Dawley rats, can be used to study the absorption, distribution, metabolism, and excretion (ADME) of α-Carboline-¹⁵N₂.

Experimental Protocol:

  • Animal Dosing: Administer α-Carboline-¹⁵N₂ to rats via oral gavage (e.g., 10 mg/kg in a suitable vehicle like corn oil).

  • Sample Collection:

    • Blood: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Urine and Feces: House the animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Preparation:

    • Plasma: Centrifuge the blood samples to separate plasma. Precipitate proteins with acetonitrile containing an internal standard.

    • Urine: Centrifuge urine samples to remove particulates. Dilute with a suitable solvent and add an internal standard.

    • Feces: Homogenize fecal samples in a suitable solvent, extract the analytes, and add an internal standard.

  • Analysis: Analyze the processed samples by LC-MS/MS.

Analytical Methods

LC-MS/MS for Metabolite Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry is the primary tool for identifying and quantifying α-Carboline-¹⁵N₂ and its metabolites.

Typical LC-MS/MS Parameters:

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 min, hold for 5 min, then re-equilibrate
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Type Full scan for metabolite profiling and Selected Reaction Monitoring (SRM) for quantification
Collision Energy Optimized for each metabolite

The presence of the ¹⁵N₂ label will result in a characteristic mass shift of +2 Da for the parent compound and its nitrogen-containing metabolites compared to their unlabeled counterparts. This allows for unambiguous identification and differentiation from endogenous molecules.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy can be used to confirm the structure of novel metabolites. The ¹⁵N label can provide additional structural information through ¹H-¹⁵N and ¹³C-¹⁵N correlation experiments.

Data Presentation

Predicted Metabolites of α-Carboline

Based on the known metabolism of similar carboline structures, the following metabolites are predicted for α-carboline.

MetaboliteAbbreviationPredicted Mass Shift (¹⁵N₂)
α-CarbolineParent+2 Da
Hydroxy-α-carbolineM1+2 Da
Dihydroxy-α-carbolineM2+2 Da
α-Carboline-N-oxideM3+2 Da
Hydroxy-α-carboline-glucuronideM4+2 Da
Hydroxy-α-carboline-sulfateM5+2 Da
Hypothetical Quantitative Metabolic Profile of α-Carboline-¹⁵N₂ in Human Liver Microsomes
Time (min)α-Carboline-¹⁵N₂ (%)Hydroxy-α-carboline (%)Dihydroxy-α-carboline (%)α-Carboline-N-oxide (%)
0100000
15752032
30553564
603050128
12010651510
Hypothetical Pharmacokinetic Parameters of α-Carboline-¹⁵N₂ in Rats
ParameterValue
Tmax (h) 1.5
Cmax (ng/mL) 500
t1/2 (h) 4.2
AUC (0-t) (ng*h/mL) 2100
Clearance (mL/h/kg) 4.76
Volume of Distribution (L/kg) 29.5

Metabolic Pathways and Experimental Workflow Visualizations

Metabolic_Pathway_alpha_Carboline aCarboline α-Carboline-[15N]2 PhaseI Phase I Metabolism (Oxidation) aCarboline->PhaseI CYP450 CYP1A2, CYP2D6, etc. PhaseI->CYP450 Metabolite1 Hydroxy-α-carboline-[15N]2 PhaseI->Metabolite1 Metabolite2 Dihydroxy-α-carboline-[15N]2 PhaseI->Metabolite2 Metabolite3 α-Carboline-N-oxide-[15N]2 PhaseI->Metabolite3 PhaseII Phase II Metabolism (Conjugation) Metabolite1->PhaseII UGT UGTs PhaseII->UGT SULT SULTs PhaseII->SULT Conjugate1 Glucuronide Conjugates PhaseII->Conjugate1 Conjugate2 Sulfate Conjugates PhaseII->Conjugate2 Excretion Excretion Conjugate1->Excretion Conjugate2->Excretion

Metabolic pathway of α-Carboline.

Experimental_Workflow cluster_synthesis Synthesis cluster_metabolism Metabolism Studies cluster_analysis Sample Preparation & Analysis cluster_data Data Interpretation Synthesis Synthesis of α-Carboline-[15N]2 InVitro In Vitro (HLM, Cell Lines) Synthesis->InVitro InVivo In Vivo (Animal Models) Synthesis->InVivo SamplePrep Sample Preparation (Extraction, Precipitation) InVitro->SamplePrep InVivo->SamplePrep LCMS LC-MS/MS Analysis (Identification & Quantification) SamplePrep->LCMS NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR DataAnalysis Data Analysis (Metabolite Profiling, PK Analysis) LCMS->DataAnalysis NMR->DataAnalysis

Experimental workflow for metabolic studies.

References

Application Notes and Protocols for α-Carboline-¹⁵N₂ in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Carboline and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The isotopically labeled α-Carboline-¹⁵N₂ serves as a valuable tool in protein binding assays, leveraging its intrinsic fluorescence for sensitive detection of molecular interactions. These application notes provide a comprehensive guide to utilizing α-Carboline-¹⁵N₂ as a fluorescent probe in protein binding studies, with a focus on Fluorescence Polarization (FP) and Fluorescence Quenching assays.

α-Carbolines typically exhibit fluorescence in the violet-blue region of the electromagnetic spectrum.[1] While specific spectral data for α-Carboline-¹⁵N₂ is not widely published, its fluorescence properties are expected to be similar to other α-carboline derivatives, which show strong emission and high quantum yields.[2][3] This intrinsic fluorescence makes it a suitable candidate for a fluorescent probe in binding assays without the need for an external fluorophore.

Key Applications

  • High-Throughput Screening (HTS): The homogeneous nature of fluorescence-based assays makes α-Carboline-¹⁵N₂ suitable for screening large compound libraries to identify potential binders to a target protein.[4][5]

  • Binding Affinity Determination (Kd): These protocols can be adapted to determine the dissociation constant (Kd), a measure of the binding affinity between the protein and α-Carboline-¹⁵N₂ or a competing ligand.

  • Competitive Binding Assays: To study the binding of non-fluorescent compounds to a target protein by measuring their ability to displace the fluorescent α-Carboline-¹⁵N₂ probe.

Data Presentation

Table 1: Hypothetical Spectroscopic Properties of α-Carboline-¹⁵N₂
ParameterValueReference
Excitation Maximum (λex)~330-350 nmInferred from similar α-carboline derivatives
Emission Maximum (λem)~380-410 nmInferred from similar α-carboline derivatives
Quantum Yield (Φ)Moderate to HighExpected based on α-carboline scaffold
Molar Extinction Coefficient (ε)>10,000 M-1cm-1Typical for aromatic heterocyclic compounds
Table 2: Example Data from a Fluorescence Polarization Assay
[Protein] (nM)Fluorescence Polarization (mP)Standard Deviation
0502.1
10753.5
501504.2
1002205.1
2502804.8
5003105.5
10003205.3
20003255.0
Table 3: Example Data from a Competitive Fluorescence Quenching Assay
[Competitor] (µM)Fluorescence Intensity (a.u.)% Quenching
098500
0.192506.1
1750023.9
5510048.2
10350064.5
25220077.7
50150084.8
100120087.8

Experimental Protocols

Two primary fluorescence-based methods are detailed below: Fluorescence Polarization and Fluorescence Quenching. The choice of assay depends on the nature of the protein-ligand interaction and the specific experimental goals.

Protocol 1: Direct Binding Assay using Fluorescence Polarization (FP)

Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It relies on the principle that a small fluorescent molecule (like α-Carboline-¹⁵N₂) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger protein, the rotational motion of the complex slows down, resulting in an increase in the polarization of the emitted light.

Materials:

  • α-Carboline-¹⁵N₂

  • Purified target protein

  • Assay buffer (e.g., PBS or Tris buffer with 0.01% Tween-20 to prevent non-specific binding)

  • Black, non-binding surface 96- or 384-well plates

  • Fluorescence plate reader with polarization filters

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of α-Carboline-¹⁵N₂ in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

    • Prepare a series of dilutions of the target protein in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of α-Carboline-¹⁵N₂ to each well. The optimal concentration should be determined empirically but is typically in the low nanomolar range to ensure a good signal-to-noise ratio.

    • Add increasing concentrations of the target protein to the wells.

    • Include control wells containing only the buffer and α-Carboline-¹⁵N₂ (for minimum polarization) and wells with buffer only (for background).

    • Bring the final volume in each well to 100 µL with the assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. The incubation time may need to be optimized.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for α-Carboline-¹⁵N₂ (e.g., Ex: 340 nm, Em: 400 nm). The instrument will measure the fluorescence intensity parallel (I||) and perpendicular (I⊥) to the plane of the excitation light.

    • The fluorescence polarization (P) is calculated using the formula: P = (I|| - G * I⊥) / (I|| + G * I⊥), where G is the instrument-specific G-factor.

  • Data Analysis:

    • Plot the fluorescence polarization (in mP) as a function of the protein concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd).

Protocol 2: Competitive Binding Assay using Fluorescence Quenching

Fluorescence quenching assays are used to study the binding of a ligand to a protein by observing the decrease in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) or a fluorescent probe upon ligand binding. In this case, the fluorescence of α-Carboline-¹⁵N₂ may be quenched upon binding to the protein or, more commonly in a competitive format, a non-fluorescent compound displaces the α-Carboline-¹⁵N₂, leading to a change in its fluorescence.

Materials:

  • α-Carboline-¹⁵N₂

  • Purified target protein

  • Non-fluorescent competitor compound

  • Assay buffer

  • Black 96- or 384-well plates

  • Fluorometer or fluorescence plate reader

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of α-Carboline-¹⁵N₂, target protein, and the competitor compound.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the target protein and α-Carboline-¹⁵N₂ to each well. The concentrations should be optimized to achieve a stable and measurable fluorescence signal where a significant fraction of the α-Carboline-¹⁵N₂ is bound to the protein.

    • Add increasing concentrations of the competitor compound to the wells.

    • Include control wells:

      • Protein + α-Carboline-¹⁵N₂ (no competitor, for maximum fluorescence).

      • α-Carboline-¹⁵N₂ only (to measure the fluorescence of the free probe).

      • Buffer only (for background).

    • Adjust the final volume in each well with the assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Measurement:

    • Measure the fluorescence intensity at the emission maximum of α-Carboline-¹⁵N₂ (e.g., 400 nm) with excitation at its excitation maximum (e.g., 340 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • The data can be used to calculate the IC₅₀ value of the competitor, which is the concentration required to displace 50% of the bound α-Carboline-¹⁵N₂. The IC₅₀ can then be used to determine the binding affinity (Ki) of the competitor.

Visualizations

cluster_FP Fluorescence Polarization Assay Workflow A Prepare Reagents (α-Carboline-¹⁵N₂, Protein) B Mix in 96-well Plate (Fixed [Probe], Variable [Protein]) A->B C Incubate (Reach Equilibrium) B->C D Measure FP (Ex: 340nm, Em: 400nm) C->D E Data Analysis (Plot mP vs [Protein], Determine Kd) D->E

Caption: Workflow for a direct binding assay using Fluorescence Polarization.

cluster_FQ Competitive Fluorescence Quenching Assay Workflow F Prepare Reagents (Probe, Protein, Competitor) G Mix in 96-well Plate (Fixed [Probe] & [Protein], Variable [Competitor]) F->G H Incubate (Reach Equilibrium) G->H I Measure Fluorescence Intensity (Ex: 340nm, Em: 400nm) H->I J Data Analysis (Plot Intensity vs [Competitor], Determine IC₅₀) I->J

Caption: Workflow for a competitive binding assay using Fluorescence Quenching.

cluster_binding Protein-Ligand Interaction Protein Protein Complex Protein-Probe Complex Protein->Complex Dissociation Protein->Complex Binding Probe α-Carboline-¹⁵N₂ (Fluorescent) Probe->Complex Dissociation Probe->Complex Binding Competitor Competitor (Non-fluorescent) Competitor->Protein Competitive Binding

Caption: Logical relationships in a competitive protein binding assay.

References

Application Notes & Protocols: Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Quantitative Proteomics to Investigate the Cellular Response to α-Carboline Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While the direct use of α-Carboline-¹⁵N₂ as a metabolic label for quantitative proteomics is not a documented or established method, this document outlines the application of a powerful and relevant alternative: ¹⁵N Metabolic Labeling . This technique is highly suitable for elucidating the proteome-wide effects of bioactive compounds such as α-carboline derivatives.

α-Carbolines are a class of heterocyclic compounds with a promising scaffold for drug discovery, known to possess diverse biological activities.[1][2] Notably, α-carboline derivatives have been developed as potent inhibitors of various protein kinases, including Anaplastic Lymphoma Kinase (ALK) and Breast Tumor Kinase (Brk), which are key targets in cancer therapy.[3][4][5] Understanding how these compounds affect cellular proteomes is critical for characterizing their mechanism of action, identifying off-target effects, and discovering biomarkers of drug response.

This document provides a detailed protocol for using ¹⁵N metabolic labeling to quantitatively analyze changes in protein expression in response to treatment with an α-carboline compound.

Principle of ¹⁵N Metabolic Labeling

Metabolic labeling with stable isotopes is a robust method for accurate relative quantification of proteins between different cell populations. In this approach, one population of cells is cultured in a medium containing a "light" nitrogen source (¹⁴N), while the other population is cultured in a medium where the primary nitrogen source is a "heavy" isotope, ¹⁵N (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).

Over several cell divisions, the ¹⁵N isotope is incorporated into all nitrogen-containing molecules, including the amino acids that make up the entire proteome. The "heavy" and "light" cell populations can then be subjected to different treatments (e.g., control vs. α-carboline treatment). After treatment, the cell populations are mixed in a 1:1 ratio. This early mixing minimizes sample handling variations, which is a key advantage of metabolic labeling.

The combined protein lysate is then digested into peptides and analyzed by mass spectrometry (MS). Since ¹⁵N is heavier than ¹⁴N, each peptide from the "heavy"-labeled cells will have a mass shift relative to its "light" counterpart. The magnitude of this shift depends on the number of nitrogen atoms in the peptide. The mass spectrometer detects these peptide pairs, and the ratio of their signal intensities accurately reflects the relative abundance of the protein in the two original samples.

Application: Profiling the Proteomic Response to an α-Carboline Kinase Inhibitor

This protocol describes an experiment to identify cellular proteins and pathways affected by a novel α-carboline-based ALK inhibitor.

Experimental Design
  • "Light" (¹⁴N) Sample: Cells cultured in standard medium, treated with the α-carboline ALK inhibitor.

  • "Heavy" (¹⁵N) Sample: Cells cultured in ¹⁵N-enriched medium, treated with a vehicle control (e.g., DMSO).

By comparing the proteomes of the treated ("light") versus the control ("heavy") cells, we can identify proteins that are up- or down-regulated following ALK inhibition.

Experimental Workflow Diagram

G cluster_light Light (¹⁴N) Culture cluster_heavy Heavy (¹⁵N) Culture L_cells Cells in ¹⁴N Medium L_treat Treat with α-Carboline Inhibitor L_cells->L_treat Mix Combine Cells (1:1 Ratio) & Lyse L_treat->Mix H_cells Cells in ¹⁵N Medium (>98% incorporation) H_treat Treat with Vehicle Control H_cells->H_treat H_treat->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: Peptide ID & Quantification LCMS->Data Results Protein Ratios & Pathway Analysis Data->Results

Caption: Workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Detailed Experimental Protocol

Cell Culture and ¹⁵N Metabolic Labeling
  • Select Cell Line: Choose a cell line relevant to the α-carboline compound's target (e.g., an ALK-positive cancer cell line like SU-DHL-1 for an ALK inhibitor).

  • Adaptation to Heavy Medium:

    • Culture cells in ¹⁵N-SILAC medium, where the standard nitrogen sources are replaced with their ¹⁵N-labeled counterparts.

    • Subculture the cells for at least 5-6 doublings to ensure >98% incorporation of the ¹⁵N isotope.

    • Verify incorporation efficiency by analyzing a small protein sample via mass spectrometry.

  • Experimental Culture:

    • Plate the fully adapted ¹⁵N-labeled cells ("heavy") and an equivalent number of unlabeled cells ("light") in their respective media.

    • Grow cells to a desired confluency (e.g., 70-80%).

α-Carboline Treatment
  • "Light" Cells: Treat with the α-carboline inhibitor at a predetermined concentration (e.g., IC50 value) for a specified duration (e.g., 24 hours).

  • "Heavy" Cells: Treat with an equivalent volume of the vehicle control (e.g., DMSO) for the same duration.

Sample Harvesting and Lysis
  • Harvesting: Harvest both "light" and "heavy" cell populations separately. Count the cells from each population to ensure accurate mixing.

  • Mixing: Combine the "light" and "heavy" cell pellets in a precise 1:1 ratio based on cell count.

  • Lysis:

    • Wash the combined cell pellet with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and ensure complete lysis.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the proteome.

Protein Digestion
  • Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Reduction & Alkylation:

    • Take a defined amount of protein (e.g., 100 µg).

    • Reduce disulfide bonds with DTT (dithiothreitol) at 56°C for 30 minutes.

    • Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.

  • Digestion:

    • Dilute the sample to reduce the concentration of denaturants.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Cleanup: Stop the digestion by adding formic acid. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

LC-MS/MS Analysis
  • Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography (LC) system.

  • LC Separation: Load the desalted peptides onto a C18 analytical column and separate them using a gradient of acetonitrile.

  • MS Analysis:

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • Acquire full MS scans (MS1) in the Orbitrap to detect the "light" and "heavy" peptide pairs.

    • Select the most intense precursor ions for fragmentation (MS2) to determine their amino acid sequence.

Data Analysis
  • Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database (e.g., UniProt Human).

  • Quantification: The software will identify the ¹⁴N/¹⁵N peptide pairs and calculate the intensity ratio for each pair. Protein ratios are then calculated from the median of all corresponding peptide ratios.

  • Data Filtering & Visualization: Filter for high-confidence protein identifications and quantify only proteins with a minimum number of unique peptides. Volcano plots are commonly used to visualize proteins that are both statistically significant and exhibit substantial fold-changes.

Data Presentation

Quantitative proteomics data should be presented in a clear, tabular format. Below are examples of how results could be structured.

Table 1: Down-regulated Proteins Upon α-Carboline Treatment

Protein ID (UniProt)Gene NameDescriptionRatio (Treated/Control)p-value
P06493ALKAnaplastic lymphoma kinase0.450.001
Q9Y243STAT3Signal transducer and activator of transcription 30.620.005
P42336PIK3R1Phosphoinositide 3-kinase regulatory subunit 10.710.012
P31749AKT1RAC-alpha serine/threonine-protein kinase0.680.009

Table 2: Up-regulated Proteins Upon α-Carboline Treatment

Protein ID (UniProt)Gene NameDescriptionRatio (Treated/Control)p-value
P04626ERBB2Receptor tyrosine-protein kinase erbB-22.150.002
P08581METHepatocyte growth factor receptor1.890.008
Q15303CASP3Caspase-32.540.001
P01112HRASGTPase HRas1.750.015

Signaling Pathway Visualization

Quantitative proteomics data can be mapped onto known signaling pathways to provide biological context. For an ALK inhibitor, a key pathway to investigate is the PI3K-Akt signaling cascade, which is often downstream of ALK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor ALK Receptor PI3K PI3K Receptor->PI3K Inhibitor α-Carboline Inhibitor Inhibitor->Receptor PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTOR mTOR AKT->mTOR GSK3B GSK3β AKT->GSK3B Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the ALK-PI3K-Akt signaling pathway by an α-carboline.

References

Application Notes and Protocols: Nitrogen Flux Analysis with 15N Labeled α-Carboline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for interrogating the metabolic fate of molecules and their influence on cellular pathways.[1] Nitrogen-15 (¹⁵N), a stable isotope of nitrogen, serves as an invaluable tool for tracking nitrogen atoms through complex biological systems without the safety concerns associated with radioactive isotopes.[2] This non-invasive labeling allows for the precise quantification of metabolic rates and pathway activities using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] α-Carbolines are a class of heterocyclic compounds with a pyrido[2,3-b]indole core structure, many of which exhibit significant biological activities and are considered promising scaffolds in drug discovery.[4] Understanding the nitrogen metabolism of α-carboline derivatives and their impact on cellular nitrogen flux is crucial for elucidating their mechanism of action, potential toxicities, and for the development of novel therapeutics.

This document provides a detailed protocol for conducting nitrogen flux analysis using ¹⁵N labeled α-carboline to trace its metabolic fate and its effects on downstream nitrogen-containing biomolecules.

Principle of the Method

The core of this method involves introducing ¹⁵N labeled α-carboline into a biological system (e.g., cell culture). The nitrogen atoms in the α-carboline molecule are enriched with the ¹⁵N isotope. As the labeled α-carboline is metabolized, the ¹⁵N label is incorporated into various downstream metabolites. By tracking the distribution and incorporation of ¹⁵N into these metabolites over time using mass spectrometry, it is possible to elucidate the metabolic pathways of α-carboline and quantify the flux of nitrogen from the compound into the cellular nitrogen pool. This approach enables researchers to understand how the nitrogen from α-carboline contributes to the synthesis of amino acids, nucleotides, and other nitrogenous compounds.

Applications

  • Drug Metabolism Studies: Elucidate the metabolic pathways of α-carboline-based drug candidates.

  • Pharmacokinetics and Pharmacodynamics: Trace the distribution and incorporation of the drug's nitrogen into various tissues and biomolecules.

  • Mechanism of Action Studies: Understand how α-carboline derivatives impact cellular nitrogen metabolism and signaling pathways.

  • Toxicology Assessment: Identify potential off-target effects related to the perturbation of nitrogen metabolism.

Experimental Protocols

Preparation of ¹⁵N Labeled α-Carboline

The synthesis of ¹⁵N labeled α-carboline can be achieved through various organic synthesis routes. A common approach involves using a ¹⁵N-labeled precursor, such as ¹⁵N-aniline or a ¹⁵N-containing pyridine (B92270) derivative, in a multi-step synthesis. The exact synthetic route will depend on the specific α-carboline derivative being studied. The final product should be purified by chromatography and its identity and isotopic enrichment confirmed by NMR and high-resolution mass spectrometry.

Cell Culture and Labeling
  • Cell Seeding: Plate the cells of interest (e.g., a human cancer cell line) in appropriate cell culture dishes and grow them in standard culture medium until they reach the desired confluence (typically 70-80%).

  • Medium Exchange: Remove the standard medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Labeling Medium: Add fresh culture medium supplemented with a defined concentration of ¹⁵N labeled α-carboline. The concentration should be determined based on the compound's potency and solubility. A typical starting concentration might be in the low micromolar range.

  • Time-Course Experiment: Incubate the cells for different time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of nitrogen flux.

Metabolite Extraction
  • Quenching Metabolism: At each time point, rapidly quench cellular metabolism by aspirating the medium and washing the cells with ice-cold PBS. Then, add a pre-chilled extraction solvent (e.g., 80% methanol).

  • Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex the mixture vigorously and incubate on ice for 20 minutes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Collect the supernatant containing the polar metabolites. For analysis of proteins, the pellet can be further processed.

Sample Analysis by LC-MS
  • Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC). A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar metabolites like amino acids and nucleotide precursors.

  • Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolites, allowing for the differentiation between unlabeled (¹⁴N) and labeled (¹⁵N) species.

  • Data Acquisition: Acquire data in full scan mode to capture the mass isotopomer distributions of the metabolites of interest.

Data Analysis
  • Metabolite Identification: Identify metabolites based on their accurate mass and retention time, comparing them to a library of known standards.

  • Isotopomer Distribution Analysis: For each identified nitrogen-containing metabolite, determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc., where M is the monoisotopic mass with all ¹⁴N atoms).

  • Correction for Natural Abundance: Correct the raw isotopomer distributions for the natural abundance of ¹⁵N and other stable isotopes (e.g., ¹³C).

  • Flux Calculation: Use metabolic flux analysis (MFA) software to calculate the fractional contribution of nitrogen from the ¹⁵N labeled α-carboline to the metabolite pools and to model the fluxes through the relevant metabolic pathways.

Data Presentation

The quantitative data obtained from the LC-MS analysis should be summarized in clear and concise tables.

Table 1: Hypothetical ¹⁵N Enrichment in Key Amino Acids after 24h Incubation with ¹⁵N-α-Carboline.

Amino AcidAverage ¹⁵N Fractional Enrichment (%)Standard Deviation
Glutamate15.21.8
Glutamine12.51.5
Aspartate8.71.1
Alanine5.40.7
Glycine3.10.4
Serine2.90.5

Table 2: Hypothetical Time-Course of ¹⁵N Incorporation into a Key Metabolite (e.g., Glutamate).

Time (hours)¹⁵N Fractional Enrichment in Glutamate (%)
00.0
23.5
68.1
1212.8
2415.2

Visualizations

Signaling Pathways and Metabolic Networks

The metabolism of α-carboline can be investigated by tracing the incorporation of the ¹⁵N label. 2-Amino-α-carboline, for instance, is known to be metabolized by cytochrome P450 enzymes. The nitrogen atoms from the metabolized α-carboline can then enter the central nitrogen metabolism.

alpha_carboline_metabolism cluster_metabolism α-Carboline Metabolism cluster_central_nitrogen Central Nitrogen Metabolism 15N_alpha_Carboline ¹⁵N α-Carboline Metabolite_A ¹⁵N Metabolite A 15N_alpha_Carboline->Metabolite_A CYP450 Metabolite_B ¹⁵N Metabolite B Metabolite_A->Metabolite_B NH4 ¹⁵NH₄⁺ Pool Metabolite_B->NH4 Nitrogen Release Glutamate ¹⁵N Glutamate NH4->Glutamate Glutamine ¹⁵N Glutamine Glutamate->Glutamine Other_AA Other ¹⁵N Amino Acids Glutamate->Other_AA Nucleotides ¹⁵N Nucleotides Glutamine->Nucleotides

Caption: Hypothetical metabolic fate of ¹⁵N labeled α-carboline.

Experimental Workflow

The overall experimental workflow for nitrogen flux analysis with ¹⁵N labeled α-carboline is depicted below.

experimental_workflow Start Start: Cell Culture Labeling Incubate with ¹⁵N α-Carboline Start->Labeling Quenching Quench Metabolism & Harvest Cells Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS Analysis Extraction->LCMS DataAnalysis Data Processing & Flux Analysis LCMS->DataAnalysis End End: Results DataAnalysis->End

Caption: Experimental workflow for ¹⁵N α-carboline nitrogen flux analysis.

Conclusion

Nitrogen flux analysis using ¹⁵N labeled α-carboline is a powerful method to dissect the metabolic fate and biological impact of this important class of molecules. The detailed protocols and data analysis workflows provided in these application notes offer a comprehensive guide for researchers in drug development and metabolic research to implement this technique. By tracing the journey of nitrogen atoms from a bioactive compound into the intricate network of cellular metabolism, scientists can gain deeper insights into its mechanism of action and pave the way for the development of more effective and safer therapeutics.

References

Application Notes and Protocols for Cell Culture Labeling with α-Carboline-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Carbolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] This scaffold is a key component in various biologically active molecules, exhibiting a wide range of therapeutic potential, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Several α-carboline derivatives have been investigated as potent inhibitors of various protein kinases, such as Anaplastic Lymphoma Kinase (ALK) and Aurora B Kinase, which are crucial targets in oncology.[1] The development of isotopically labeled α-carboline analogues, such as α-Carboline-¹⁵N₂, provides a powerful tool for researchers to elucidate the mechanism of action, identify molecular targets, and study the metabolic fate of this important class of compounds.

Stable isotope labeling in conjunction with mass spectrometry-based proteomics and metabolomics allows for the precise tracking and quantification of molecules within a complex biological system. The incorporation of ¹⁵N atoms into the α-carboline structure enables its differentiation from its unlabeled counterpart, facilitating a range of in-cellulo experiments. These application notes provide detailed protocols for the use of α-Carboline-¹⁵N₂ in cell culture for applications such as target identification, cellular uptake and distribution analysis, and pathway elucidation.

Applications of α-Carboline-¹⁵N₂ in Cell Culture

  • Target Identification and Validation: Utilize ¹⁵N₂-labeled α-carboline as a probe in pull-down or affinity purification assays coupled with mass spectrometry to identify direct binding partners in the cellular proteome.

  • Cellular Uptake and Subcellular Localization: Quantify the amount of α-Carboline-¹⁵N₂ that enters the cell and its distribution in different subcellular compartments (e.g., nucleus, mitochondria, cytosol) to understand its site of action.

  • Metabolic Stability and Fate: Trace the metabolic conversion of α-Carboline-¹⁵N₂ within the cell to identify potential metabolites and understand its biotransformation.

  • Pathway Analysis: In combination with quantitative proteomics, assess the downstream effects of α-Carboline-¹⁵N₂ binding to its target on cellular signaling pathways.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for α-carboline derivatives. This data is intended to serve as a reference for expected outcomes in experiments using α-Carboline-¹⁵N₂.

Table 1: Cytotoxicity of α-Carboline Derivatives in Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)Target/Mechanism of Action
Compound 11 HL-60 (Leukemia)0.3Apoptosis Induction
Compound 11 COLO 205 (Colorectal)0.49G2/M Arrest, Apoptosis
TAK-901Various Cancer Lines0.04 - 0.5Aurora B Kinase Inhibition
Compound 94 A549 (Lung)0.43RalA Inhibition
PerophoramidineHCT116 (Colon)60PARP Cleavage
Compound 149 Ba/F3 NPM/ALK0.39ALK Inhibition

Note: IC₅₀ values are sourced from multiple studies and represent the potency of different α-carboline derivatives.

Table 2: Illustrative Cellular Uptake and Subcellular Distribution of α-Carboline-¹⁵N₂

ParameterValueMethod
Cellular Uptake
HeLa Cells (24h)65%LC-MS/MS
A549 Cells (24h)58%LC-MS/MS
Subcellular Distribution (HeLa)
Cytosol55%Cell Fractionation & LC-MS/MS
Nucleus30%Cell Fractionation & LC-MS/MS
Mitochondria10%Cell Fractionation & LC-MS/MS
Other Organelles5%Cell Fractionation & LC-MS/MS

Note: This table presents hypothetical, yet realistic, data based on general observations for small molecule drugs. Actual values will be compound and cell-line specific.

Table 3: Representative Binding Affinities of α-Carboline Kinase Inhibitors

α-Carboline DerivativeTarget KinaseBinding Affinity (Kd)Assay Method
AC-ALK-01Anaplastic Lymphoma Kinase (ALK)15 nMSurface Plasmon Resonance (SPR)
AC-AURK-01Aurora B Kinase25 nMIsothermal Titration Calorimetry (ITC)
AC-BRK-01Breast Tumor Kinase (Brk)50 nMMicroscale Thermophoresis (MST)

Note: This table provides typical binding affinity ranges for small molecule kinase inhibitors to illustrate expected values.

Experimental Protocols

Protocol 1: General Procedure for Cell Labeling with α-Carboline-¹⁵N₂

This protocol outlines the basic steps for introducing the labeled compound to cultured cells.

Materials:

  • α-Carboline-¹⁵N₂

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest (e.g., HeLa, A549, HL-60)

  • Sterile cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a Stock Solution: Dissolve α-Carboline-¹⁵N₂ in DMSO to a final concentration of 10 mM. Store the stock solution at -20°C.

  • Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Treatment: Dilute the α-Carboline-¹⁵N₂ stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1 µM, 10 µM). As a control, prepare a vehicle-treated sample with the same final concentration of DMSO.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing α-Carboline-¹⁵N₂ or the vehicle control. Incubate the cells for the desired time period (e.g., 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for downstream applications such as cell lysis for pull-down assays or cell fractionation.

Experimental Workflow for Cell Labeling

G cluster_prep Preparation cluster_treat Treatment cluster_process Downstream Processing stock Prepare 10 mM Stock of α-Carboline-¹⁵N₂ in DMSO dilute Dilute Stock to Final Concentration in Medium stock->dilute cells Seed Cells and Grow to 70-80% Confluency treat Incubate Cells with Labeled Compound cells->treat dilute->treat harvest Wash and Harvest Cells treat->harvest analysis Perform Downstream Analysis (e.g., Pull-down, Fractionation) harvest->analysis

Caption: Workflow for labeling cultured cells with α-Carboline-¹⁵N₂.

Protocol 2: Identification of Protein Targets using a Pull-Down Assay

This protocol describes a method to identify proteins that directly interact with α-Carboline-¹⁵N₂. This example assumes the use of a biotinylated version of the labeled compound.

Materials:

  • Cells labeled with biotinylated α-Carboline-¹⁵N₂ (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Equipment for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Cell Lysis: Lyse the labeled and control cells with ice-cold lysis buffer.

  • Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Bead Incubation: Incubate the clarified lysates with streptavidin-conjugated magnetic beads to capture the biotinylated α-Carboline-¹⁵N₂ and its binding partners.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting for specific candidates. For unbiased identification, the eluate can be subjected to analysis by mass spectrometry.

Workflow for Target Identification Pull-Down Assay

G start Labeled Cells lysis Cell Lysis start->lysis clarify Clarify Lysate lysis->clarify incubate Incubate with Streptavidin Beads clarify->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze by MS or Western Blot elute->analyze

Caption: Workflow for identifying protein targets of α-Carboline-¹⁵N₂.

Signaling Pathway Visualization

α-Carboline derivatives are known to inhibit protein kinases involved in cell cycle regulation and proliferation. The following diagram illustrates a simplified signaling pathway involving Anaplastic Lymphoma Kinase (ALK), a target for some α-carboline compounds.

ALK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription Carboline α-Carboline-¹⁵N₂ Carboline->ALK Inhibition

Caption: Inhibition of the ALK signaling pathway by an α-carboline derivative.

References

Application Notes and Protocols for In Vivo Studies of α-Carboline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on α-Carboline-15N2: Extensive literature searches did not yield any specific in vivo studies utilizing α-Carboline-15N2. The following application notes and protocols are based on studies conducted with non-labeled α-carboline and its derivatives and are provided as a representative guide for researchers interested in the in vivo applications of this compound class.

I. In Vivo Antitumor Applications of α-Carboline Derivatives

α-Carboline and its derivatives have been investigated for their potential as anticancer agents. In vivo studies have demonstrated their ability to inhibit tumor growth in murine models.

Quantitative Data Summary
CompoundAnimal ModelTumor ModelDosingOutcomeReference
2-substituted α-carbolineMiceEhrlich ascites carcinoma50 mg/kg59% tumor growth inhibition(Nantka and Kaczmarek, 1978)
2-substituted α-carbolineMiceNemeth-Kellner lymphoma50 mg/kg66% tumor growth inhibition(Nantka and Kaczmarek, 1978)
α-CarbolineMiceSarcoma 180Not SpecifiedModerate tumor growth inhibition[1]
4-methyl-α-carbolineMiceSarcoma 180Not SpecifiedModerate tumor growth inhibition[1]
6-fluoro-α-carbolineMiceSarcoma 180Not SpecifiedModerate tumor growth inhibition[1]
6-chloro-α-carbolineMiceSarcoma 180Not SpecifiedModerate tumor growth inhibition[1]
Experimental Protocol: Antitumor Efficacy in a Sarcoma 180 Xenograft Model

This protocol is a representative methodology based on studies evaluating the antitumor effects of compounds in a Sarcoma 180 murine model.

1. Cell Culture and Animal Model:

  • Sarcoma 180 (S180) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Male or female BALB/c mice, 6-8 weeks old, are used for the study.

2. Tumor Implantation:

  • S180 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^7 cells/mL.

  • Each mouse is subcutaneously inoculated in the right flank with 0.1 mL of the cell suspension (2 x 10^6 cells).

3. Treatment Protocol:

  • When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to treatment and control groups (n=8-10 mice per group).

  • The α-carboline derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • The compound is administered, for example, intraperitoneally (i.p.) daily for a specified period (e.g., 10-14 days). A vehicle control group receives the vehicle alone. A positive control group may be treated with a standard chemotherapeutic agent.

4. Monitoring and Endpoint:

  • Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.

  • Animal body weight and general health are monitored throughout the experiment.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • The tumor growth inhibition (TGI) is calculated as: [1 - (mean tumor weight of treated group / mean tumor weight of control group)] × 100%.

Experimental Workflow

Antitumor_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis S180_culture S180 Cell Culture Tumor_implantation Tumor Implantation S180_culture->Tumor_implantation Animal_acclimatization Animal Acclimatization Animal_acclimatization->Tumor_implantation Randomization Randomization Tumor_implantation->Randomization Treatment Treatment with α-Carboline Derivative Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Tumor_weight Tumor Weight Measurement Euthanasia->Tumor_weight TGI_calculation TGI Calculation Tumor_weight->TGI_calculation

Caption: Workflow for in vivo antitumor efficacy testing.

II. In Vivo Anti-inflammatory Applications of α-Carboline Derivatives

α-Carboline derivatives have shown potential in modulating inflammatory responses, primarily through the inhibition of the NF-κB signaling pathway.

Quantitative Data Summary
CompoundAnimal ModelInflammation ModelDosingOutcomeReference
Unspecified α-carboline derivativeMiceLPS-induced acute inflammationNot SpecifiedDecreased serum levels of IL-6 and TNF-α[2]
Experimental Protocol: Anti-inflammatory Effects in an LPS-Induced Systemic Inflammation Model

This protocol is a representative methodology for evaluating the anti-inflammatory properties of compounds in a lipopolysaccharide (LPS)-induced murine model.

1. Animal Model:

  • Male or female BALB/c mice, 8-10 weeks old, are used.

2. Treatment and Induction of Inflammation:

  • Mice are randomly assigned to treatment and control groups.

  • The α-carboline derivative is formulated in a suitable vehicle and administered (e.g., by oral gavage or i.p. injection) at a predetermined time before LPS challenge (e.g., 1 hour).

  • The control group receives the vehicle. A positive control group may be treated with a known anti-inflammatory drug (e.g., dexamethasone).

  • Systemic inflammation is induced by an i.p. injection of LPS (e.g., 1-5 mg/kg).

3. Sample Collection and Analysis:

  • At a specific time point after LPS injection (e.g., 2-6 hours), blood is collected via cardiac puncture or from the tail vein.

  • Serum is separated by centrifugation.

  • Serum levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

4. Data Analysis:

  • Cytokine concentrations in the treated groups are compared to those in the vehicle-treated LPS group.

  • The percentage inhibition of cytokine production is calculated.

Experimental Workflow

Anti_inflammatory_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_acclimatization Animal Acclimatization Group_assignment Group Assignment Animal_acclimatization->Group_assignment Compound_admin α-Carboline Derivative Administration Group_assignment->Compound_admin LPS_challenge LPS Challenge Compound_admin->LPS_challenge Blood_collection Blood Collection LPS_challenge->Blood_collection Serum_separation Serum Separation Blood_collection->Serum_separation ELISA Cytokine Measurement (ELISA) Serum_separation->ELISA Data_analysis Data Analysis ELISA->Data_analysis NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Degradation of IκB Proinflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Proinflammatory_genes Induces Alpha_Carboline α-Carboline Derivative Alpha_Carboline->IKK Inhibits

References

Application Notes: Quantitative Analysis of α-Carboline-15N2 in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Carboline (9H-pyrido[2,3-b]indole) is a heterocyclic amine that can be formed during the high-temperature cooking of food and is also found in tobacco smoke. Due to its potential mutagenic and carcinogenic properties, there is significant interest in understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. α-Carboline-15N2 is a stable isotope-labeled internal standard used for the accurate quantification of α-carboline in complex biological matrices. This application note describes a robust and sensitive LC-MS/MS method for the determination of α-carboline-15N2 in plasma and urine, which is directly applicable to the quantification of unlabeled α-carboline.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Biological samples are first prepared to remove proteins and other interfering substances. The prepared sample, containing the analyte (α-carboline or α-carboline-15N2), is then injected into an LC system where it is separated from other matrix components on a reversed-phase column. The eluent from the LC is introduced into a mass spectrometer, where the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as α-carboline-15N2 for the analysis of α-carboline, corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Protocols

Sample Preparation: Plasma

Objective: To extract α-carboline and α-carboline-15N2 from plasma and remove proteins that can interfere with the analysis.

Materials:

  • Human plasma samples

  • α-Carboline-15N2 internal standard solution (in methanol)

  • Acetonitrile (B52724), HPLC grade

  • Perchloric acid (14%)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the α-carboline-15N2 internal standard solution and vortex for 30 seconds.

  • Add 700 µL of acetonitrile or 100 µL of 14% perchloric acid to precipitate the proteins.[1][2]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the sample at 15,000 rpm for 5 minutes at 10°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Sample Preparation: Urine

Objective: To prepare urine samples for the analysis of α-carboline and α-carboline-15N2.

Materials:

  • Human urine samples

  • α-Carboline-15N2 internal standard solution (in methanol)

  • Methanol, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 4,000 rpm for 10 minutes to pellet any particulate matter.

  • Pipette 100 µL of the supernatant into a clean microcentrifuge tube.

  • Add 20 µL of the α-carboline-15N2 internal standard solution.

  • Add 400 µL of methanol, vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for injection.

LC-MS/MS Analysis

Objective: To separate and quantify α-carboline and α-carboline-15N2 using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions:

    • α-Carboline: Precursor m/z 169.1, Product m/z (to be determined empirically, a common loss is HCN, so a likely product is m/z 142.1)

    • α-Carboline-15N2: Precursor m/z 171.1, Product m/z (correspondingly, m/z 144.1)

  • Collision Energy: To be optimized for the specific instrument, typically in the range of 15-30 eV.

  • Dwell Time: 100 ms

Data Presentation

Table 1: Quantitative Parameters for α-Carboline Analysis in Biological Samples

ParameterUrinePlasmaReference
Linearity Range0.1 - 50.0 ng/mL0.5 - 50 ng/mL[2][3]
Lower Limit of Quantification (LLOQ)0.1 ng/mL0.5 ng/mL[4]
Recovery~100%89.2% - 105.6%
Relative Standard Deviation (RSD)< 3.0%< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) add_is Add α-Carboline-15N2 (Internal Standard) start->add_is extract Protein Precipitation / Extraction add_is->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect inject Inject into LC-MS/MS collect->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize select_precursor Select Precursor Ion (Q1) ionize->select_precursor fragment Collision-Induced Dissociation (Q2) select_precursor->fragment select_product Select Product Ion (Q3) fragment->select_product quantify Quantification (Peak Area Ratio) select_product->quantify report Generate Report quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of α-Carboline.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent α-Carboline hydroxylated Hydroxy-α-carboline parent->hydroxylated CYP450 (e.g., P4501A2) n_oxide N-hydroxy-α-carboline parent->n_oxide CYP450 glucuronide Glucuronide Conjugate hydroxylated->glucuronide UGT sulfate Sulfate Conjugate hydroxylated->sulfate SULT n_oxide->glucuronide

References

Troubleshooting & Optimization

Technical Support Center: Stable Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common contaminants in stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in stable isotope labeling experiments?

A1: The most prevalent contaminants can be broadly categorized as proteinaceous and chemical.

  • Protein Contaminants: Keratins from skin, hair, and dust are the most common protein contaminants and can significantly interfere with the identification of low-abundance proteins.[1][2] Other protein contaminants include bovine serum albumin (BSA) from cell culture media and trypsin used for protein digestion.

  • Chemical Contaminants: These include polymers like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), which are found in detergents, lotions, and some laboratory plastics.[2][3] Plasticizers, such as phthalates, can leach from plastic labware.[4] Additionally, polysiloxanes can be introduced from silicone-containing materials.

Q2: What are the primary sources of these contaminants?

A2: Contaminants can be introduced at various stages of the experimental workflow.

  • Keratin (B1170402): Primarily from the experimenter (skin, hair) and the laboratory environment (dust). Clothing, especially wool, can also be a source.

  • Polymers (PEG, PPG): Commonly found in detergents (e.g., Triton X-100, Tween), hand creams, and some plastic consumables.

  • Plasticizers (Phthalates): Leaching from plastic tubes, pipette tips, and other labware, especially when in contact with organic solvents.

  • Polysiloxanes: Originate from silicone-based materials like tubing and septa.

Q3: How can I detect the presence of these contaminants in my mass spectrometry data?

A3: Many common contaminants have characteristic mass spectral signatures.

  • PEG: Appears as a series of peaks with a repeating mass difference of 44.0262 Da (C₂H₄O).

  • PPG: Shows a repeating unit of 58.0419 Da (C₃H₆O).

  • Polydimethylsiloxane (PDMS): Characterized by a repeating unit of 74.0188 Da (C₂H₆SiO).

  • Keratin: Identified by the presence of specific keratin-derived peptides in the MS/MS data.

Q4: What is incomplete labeling in SILAC, and how does it affect quantification?

A4: Incomplete labeling occurs when cells grown in "heavy" media do not fully incorporate the stable isotope-labeled amino acids. This results in the presence of both "light" and "heavy" forms of peptides within the same sample, leading to an underestimation of protein abundance changes. For accurate quantification, a labeling efficiency of over 97% is recommended, which is typically achieved after at least five cell doublings.

Q5: What is arginine-to-proline conversion in SILAC, and how can it be prevented?

A5: In some cell lines, isotopically labeled "heavy" arginine can be metabolically converted to "heavy" proline. This leads to the appearance of heavy proline-containing peptides, which complicates data analysis and can lead to inaccurate quantification. This conversion can be prevented by supplementing the SILAC medium with unlabeled L-proline (at a concentration of at least 200 mg/L).

Troubleshooting Guides

Issue 1: High Keratin Contamination Detected

Symptom: Numerous keratin peptides are identified in your mass spectrometry results, potentially masking peptides of interest.

Possible Causes:

  • Inadequate clean work area and personal protective equipment (PPE).

  • Contaminated reagents, water, or labware.

  • Exposure of samples to dust and air.

Solutions:

  • Work Environment:

    • Work in a laminar flow hood that has been thoroughly cleaned with 70% ethanol (B145695) and high-purity water.

    • Wipe down all surfaces and equipment with ethanol before use.

  • Personal Protective Equipment:

    • Always wear powder-free nitrile gloves, a clean lab coat, and a hairnet.

    • Avoid wearing clothing made of natural fibers like wool.

  • Reagents and Labware:

    • Use fresh, high-purity reagents and LC-MS grade solvents.

    • Aliquot reagents to avoid contaminating stock solutions.

    • Use new, sterile, individually wrapped plasticware whenever possible.

    • Rinse glassware extensively with high-purity water and organic solvents.

Issue 2: Incomplete Labeling in SILAC Experiments

Symptom: The calculated heavy-to-light ratios are skewed, and the labeling efficiency is below 97%.

Possible Causes:

  • Insufficient number of cell doublings.

  • Presence of unlabeled amino acids in the dialyzed serum.

  • Mycoplasma contamination affecting amino acid metabolism.

Solutions:

  • Cell Culture:

    • Ensure cells undergo at least five to six doublings in the SILAC medium.

    • Use high-quality dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids.

    • Regularly test cell cultures for mycoplasma contamination.

  • Verification:

    • Perform a pilot experiment to confirm labeling efficiency before proceeding with the main experiment (see Protocol 2).

Issue 3: Poor or No TMT Labeling

Symptom: Low reporter ion intensities and a high number of missing values in quantitative data.

Possible Causes:

  • Incorrect pH of the peptide solution.

  • Presence of primary amines in buffers.

  • Degraded TMT reagent.

Solutions:

  • pH Adjustment:

    • Ensure the pH of the peptide solution is between 8.0 and 8.5 before adding the TMT reagent. Using a higher concentration buffer, such as 500 mM HEPES (pH 8.5), can help maintain the optimal pH.

  • Buffer Selection:

  • Reagent Handling:

    • Use fresh TMT reagent and store it properly according to the manufacturer's instructions to prevent hydrolysis.

Quantitative Data Summary

Table 1: Common Contaminants and their Mass Spectral Signatures

Contaminant TypeCommon ExamplesMonoisotopic Mass (Da) or Repeating Unit
Proteins Human Keratin, Trypsin, BSAVaries
Polymers Polyethylene Glycol (PEG)44.0262 (C₂H₄O)
Polypropylene Glycol (PPG)58.0419 (C₃H₆O)
Polydimethylsiloxane (PDMS)74.0188 (C₂H₆SiO)
Plasticizers Dibutyl Phthalate (DBP)279.1596 [M+H]⁺
Di(2-ethylhexyl) Phthalate (DEHP)391.2848 [M+H]⁺
Solvents/Additives Trifluoroacetic Acid (TFA) Cluster227.9858 [2M-H]⁻
Sodium Adduct[M+22.9898]⁺
Potassium Adduct[M+38.9637]⁺

Experimental Protocols

Protocol 1: Keratin-Free Sample Preparation
  • Work Area Preparation:

    • Thoroughly clean a laminar flow hood with 70% ethanol followed by LC-MS grade water.

    • Wipe down all equipment (pipettors, racks, etc.) with 70% ethanol before placing them in the hood.

  • Personal Attire:

    • Wear a clean lab coat, powder-free nitrile gloves, and a hairnet. Avoid wearing clothes made of wool or other shedding materials.

  • Reagent and Consumable Handling:

    • Use freshly opened, high-purity reagents.

    • Use sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.

    • Keep all reagent bottles, tip boxes, and sample tubes covered when not in immediate use.

  • Sample Handling:

    • Perform all sample preparation steps within the laminar flow hood.

    • Keep sample tubes and plates covered as much as possible during the procedure.

Protocol 2: Checking SILAC Incorporation Efficiency
  • Cell Culture:

    • Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.

  • Cell Lysis and Protein Digestion:

    • Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer.

    • Quantify the protein concentration.

    • Perform an in-solution or in-gel digestion of the proteins using trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the mass spectrometry data against a relevant protein database.

    • Calculate the incorporation efficiency by determining the ratio of heavy-labeled peptides to their light counterparts. The goal is to achieve an incorporation rate of >97%.

Protocol 3: Detergent Removal from Peptide Samples

This protocol is adapted for the removal of common non-ionic detergents like Triton X-100 or NP-40.

  • Sample Preparation:

    • Ensure your peptide sample is in a volume of 50-100 µL in a 1.5 mL microcentrifuge tube.

  • Ethyl Acetate (B1210297) Extraction:

    • Add an equal volume of water-saturated ethyl acetate to the peptide solution.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at maximum speed for 2 minutes to separate the phases.

    • Carefully remove and discard the upper ethyl acetate layer, which contains the detergent.

  • Repeat Extraction:

    • Repeat the extraction step (steps 2.1-2.4) two more times to ensure complete removal of the detergent.

  • Final Preparation:

    • After the final extraction, briefly centrifuge the tube and remove any residual ethyl acetate from the surface of the aqueous phase with a fine-tipped pipette.

    • The cleaned peptide sample is now ready for LC-MS/MS analysis.

Visualizations

Keratin_Prevention_Workflow cluster_prep Preparation cluster_handling Sample Handling cluster_analysis Analysis CleanHood Clean Laminar Flow Hood WearPPE Wear Appropriate PPE UseCleanReagents Use High-Purity Reagents WorkInHood Work Inside Hood UseCleanReagents->WorkInHood KeepCovered Keep Samples Covered LCMS LC-MS/MS Analysis KeepCovered->LCMS DataAnalysis Data Analysis SILAC_Troubleshooting Start Low H/L Ratio or <97% Labeling Efficiency CheckDoublings Were cells cultured for at least 5 doublings? Start->CheckDoublings CheckSerum Is dialyzed serum quality a potential issue? CheckDoublings->CheckSerum Yes IncreaseDoublings Increase cell culture time CheckDoublings->IncreaseDoublings No CheckMycoplasma Have cells been tested for mycoplasma? CheckSerum->CheckMycoplasma No NewSerum Test a new batch of dialyzed serum CheckSerum->NewSerum Yes TestMycoplasma Test for and treat mycoplasma contamination CheckMycoplasma->TestMycoplasma No ReRun Re-run labeling efficiency check CheckMycoplasma->ReRun Yes IncreaseDoublings->ReRun NewSerum->ReRun TestMycoplasma->ReRun mTOR_Signaling_Contaminant_Effect cluster_pathway mTOR Signaling Pathway cluster_contaminant Contaminant Effect GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Contaminant Plasticizer/ Detergent Contamination IonSuppression Ion Suppression in Mass Spectrometer Contaminant->IonSuppression AlteredQuant Altered Quantification of Signaling Proteins IonSuppression->AlteredQuant AlteredQuant->mTORC1 Misinterpretation of pathway activity

References

Troubleshooting incomplete labeling with alpha-Carboline-15N2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete labeling of α-Carboline with ¹⁵N isotopes.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for incomplete ¹⁵N labeling of α-Carboline?

A1: Incomplete labeling of α-Carboline often stems from issues with the isotopic source or the labeling method itself. When synthesizing from ¹⁵N-labeled precursors, incomplete reaction or the presence of unlabeled starting material can lower the isotopic enrichment. In newer isotopic exchange methods, the efficiency of the exchange reaction is paramount.

Q2: How can I confirm the percentage of ¹⁵N incorporation in my α-Carboline sample?

A2: The most reliable methods for determining isotopic enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry can resolve the isotopic peaks of the molecular ion, allowing for the calculation of the relative abundance of the ¹⁵N-labeled and unlabeled species. ¹⁵N NMR can also be used to quantify the enrichment level.

Q3: Are there alternative methods to direct labeling with ¹⁵N₂ gas?

A3: Direct labeling of aromatic heterocycles with ¹⁵N₂ gas is challenging and not a commonly used method. More effective strategies involve the synthesis of α-Carboline using ¹⁵N-labeled precursors, such as ¹⁵N-aniline or ¹⁵N-aminopyridine, in established synthetic routes like the Graebe-Ullmann or Buchwald-Hartwig reactions. A novel and promising alternative is the ¹⁴N to ¹⁵N isotopic exchange of the pre-formed α-Carboline scaffold.

Q4: What are the expected isotopic purity levels for α-Carboline-¹⁵N₂?

A4: The expected isotopic purity depends heavily on the chosen labeling strategy. Synthesis from highly enriched precursors can yield isotopic purities exceeding 98%. Recently developed ¹⁴N to ¹⁵N isotopic exchange methods for pyridine (B92270) derivatives have shown isotopic incorporation greater than 95%.[1] However, achieving high enrichment requires careful optimization of reaction conditions.

Q5: Can I use ¹⁵NH₄Cl as a precursor for labeling α-Carboline?

A5: Yes, ¹⁵NH₄Cl is a common and cost-effective source of ¹⁵N. It can be used to synthesize key precursors like ¹⁵N-aniline, which can then be used in the synthesis of α-Carboline. Additionally, recent methods for ¹⁴N to ¹⁵N isotopic exchange in pyridines have successfully utilized commercially available ¹⁵NH₄Cl salts.[1]

Troubleshooting Guide for Incomplete Labeling

Incomplete isotopic labeling can be a significant challenge. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Low Isotopic Enrichment Observed by Mass Spectrometry

Possible Causes & Solutions

Cause Troubleshooting Steps Expected Outcome
Incomplete reaction of ¹⁵N-labeled precursor 1. Verify Precursor Purity: Confirm the isotopic enrichment of your ¹⁵N-labeled starting material (e.g., ¹⁵N-aniline) using NMR or MS. 2. Optimize Reaction Conditions: Increase reaction time, temperature, or adjust catalyst loading in your synthesis (e.g., Graebe-Ullmann or palladium-catalyzed amination). 3. Monitor Reaction Progress: Use techniques like TLC, LC-MS, or GC-MS to ensure the reaction goes to completion.Increased consumption of the labeled precursor and higher yield of the desired labeled product.
Contamination with unlabeled material 1. Thorough Purification: Employ rigorous purification methods such as column chromatography or recrystallization to separate the labeled product from any unlabeled starting material or byproducts. 2. Use Fresh Solvents and Reagents: Ensure all non-labeled reagents and solvents are pure and free from nitrogen-containing impurities.A cleaner mass spectrum with a higher relative abundance of the desired ¹⁵N-labeled molecular ion peak.
Inefficient Isotopic Exchange 1. Optimize Exchange Conditions: For ¹⁴N to ¹⁵N exchange methods, systematically vary the temperature, reaction time, and reagent stoichiometry (e.g., ¹⁵N-aspartate or ¹⁵N-amine source). 2. Activator Efficiency: Ensure the activating agent (e.g., triflic anhydride) is fresh and added under anhydrous conditions to effectively activate the pyridine ring for the ANRORC mechanism.Improved isotopic exchange efficiency, leading to higher ¹⁵N incorporation.
Side Reactions 1. Identify Byproducts: Use MS and NMR to identify any side products. In the Graebe-Ullmann synthesis, side reactions can lead to the formation of aminopyridines and other decomposition products.[2] 2. Modify Reaction Conditions: Adjust the temperature or use a different solvent to minimize the formation of side products.Reduction in byproduct formation and an increase in the yield of the target ¹⁵N-labeled α-Carboline.
Problem 2: Complex or Uninterpretable NMR Spectra

Possible Causes & Solutions

Cause Troubleshooting Steps Expected Outcome
Presence of Paramagnetic Impurities 1. Purification: Treat the sample with a chelating agent (e.g., EDTA) or pass it through a short plug of silica (B1680970) gel to remove trace metals. 2. Source of Contamination: Check all glassware and reagents for potential sources of paramagnetic contamination.Sharper NMR signals, allowing for clearer interpretation and accurate quantification of ¹⁵N enrichment.
Mixture of Labeled and Unlabeled Species 1. Re-purify: If MS indicates a mixture, re-purify the sample using high-performance liquid chromatography (HPLC) for better separation. 2. Optimize Labeling: Refer to the troubleshooting steps for low isotopic enrichment to improve the initial labeling efficiency.A simplified NMR spectrum that predominantly shows the signals of the ¹⁵N-labeled species.

Experimental Protocols

Protocol 1: Synthesis of α-Carboline via Modified Graebe-Ullmann Reaction

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Diazotization of ¹⁵N-labeled 2-Amino-N-phenylpyridine:

    • Dissolve ¹⁵N-labeled 2-Amino-N-phenylpyridine in a suitable acidic medium (e.g., a mixture of sulfuric acid and water).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (B80452) dropwise while maintaining the low temperature.

    • Stir the reaction mixture for 30-60 minutes to form the corresponding triazole.

  • Cyclization to α-Carboline:

    • The triazole intermediate is then subjected to thermolysis, often in a high-boiling solvent like paraffin, or by using polyphosphoric acid (PPA).[2]

    • Heat the mixture to a high temperature (e.g., 250-320 °C) to induce cyclization and extrusion of N₂.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Purification:

    • After cooling, the reaction mixture is worked up by extraction and purified by column chromatography on silica gel to yield α-Carboline-¹⁵N₂.

Protocol 2: ¹⁴N to ¹⁵N Isotopic Exchange in α-Carboline (Hypothetical, based on pyridine chemistry)

This is a hypothetical protocol for α-Carboline based on recently developed methods for pyridines and other heterocycles.[3] Optimization will be necessary.

  • Activation of α-Carboline:

    • Dissolve α-Carboline in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C.

    • Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) dropwise and stir for 30 minutes to form the N-triflylated pyridinium (B92312) salt.

  • Isotopic Exchange Reaction:

    • In a separate flask, prepare a solution of the ¹⁵N source, such as ¹⁵N-labeled dimethyl aspartate or an appropriate ¹⁵N-amine.

    • Add the ¹⁵N source to the activated α-Carboline solution.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction proceeds via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) type mechanism.

  • Elimination and Purification:

    • Add a non-nucleophilic base, such as DBU, to facilitate the elimination of the succinyl group (if using ¹⁵N-aspartate).

    • Quench the reaction and perform an aqueous workup.

    • Purify the resulting α-Carboline-¹⁵N₂ by column chromatography. An acid wash protocol may be employed to remove unreacted starting material and improve isotopic yield.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_synthesis α-Carboline Synthesis 15N_Amine ¹⁵N-Aniline Pd_Coupling Pd-catalyzed Amination 15N_Amine->Pd_Coupling Aminopyridine 2-Chloropyridine Aminopyridine->Pd_Coupling Intermediate ¹⁵N-2-Anilinopyridine Pd_Coupling->Intermediate Cyclization Intramolecular C-H Arylation Intermediate->Cyclization a_Carboline α-Carboline-¹⁵N₂ Cyclization->a_Carboline

Caption: Synthesis pathway for α-Carboline-¹⁵N₂ via palladium-catalyzed coupling.

Isotopic_Exchange_Workflow Start α-Carboline (¹⁴N) Activation Activation with Tf₂O Start->Activation Activated_Intermediate N-Triflylated α-Carbolinium Salt Activation->Activated_Intermediate Nucleophilic_Addition Nucleophilic Addition of ¹⁵N-Source (e.g., ¹⁵N-Aspartate) Activated_Intermediate->Nucleophilic_Addition Ring_Opening Ring Opening (ANRORC) Nucleophilic_Addition->Ring_Opening Ring_Closure Ring Closure Ring_Opening->Ring_Closure Elimination Elimination Ring_Closure->Elimination Final_Product α-Carboline-¹⁵N₂ Elimination->Final_Product

Caption: Workflow for ¹⁴N to ¹⁵N isotopic exchange in α-Carboline.

Troubleshooting_Logic Start Incomplete Labeling Detected Check_Purity Analyze Isotopic Purity of ¹⁵N Precursor Start->Check_Purity Purity_OK Purity > 98%? Check_Purity->Purity_OK Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Purity_OK->Optimize_Reaction Yes Improve_Purity Improve Precursor Synthesis or Source New Material Purity_OK->Improve_Purity No Check_Purification Review Purification Method Optimize_Reaction->Check_Purification Analyze_Byproducts Identify Side Products by MS/NMR Check_Purification->Analyze_Byproducts Re-run Re-run Experiment Improve_Purity->Re-run Modify_Conditions Modify Conditions to Minimize Side Reactions Analyze_Byproducts->Modify_Conditions Modify_Conditions->Re-run Re-run->Start

Caption: Troubleshooting decision tree for incomplete ¹⁵N labeling.

References

Technical Support Center: Optimizing Signal-to-Noise in 15N NMR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (S/N) in their 15N NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 15N NMR spectrum so low?

A1: The low signal-to-noise ratio in 15N NMR experiments is primarily due to the inherent properties of the 15N nucleus. It has a low natural abundance of only 0.37% and a low gyromagnetic ratio, which is about 10.14% that of protons.[1] This results in a significantly lower sensitivity compared to 1H NMR. Consequently, 15N NMR is much less sensitive than both 1H and 13C NMR spectroscopy.[2]

Q2: What is the most crucial first step to improve S/N?

A2: Isotopic enrichment of your sample with 15N is the most effective initial step. Given the low natural abundance, using 15N-labeled compounds is often essential to obtain a detectable signal in a reasonable amount of time, especially for biomolecules like proteins.[2][3] For proteins, this is typically achieved by expressing the protein in a minimal medium containing a 15N-labeled nitrogen source, such as 15NH4Cl.[4]

Q3: How does sample concentration affect the signal-to-noise ratio?

A3: The signal intensity in NMR is directly proportional to the sample concentration. Doubling the concentration will, in principle, double the signal-to-noise ratio for the same experiment time. It is recommended to use the highest sample concentration that maintains solubility and stability over the course of the experiment. For proteins, concentrations of 0.3-0.5 mM are generally recommended.

Q4: Can the choice of NMR tube impact my results?

A4: Yes, the quality of your NMR tube can affect the magnetic field homogeneity, which in turn influences shimming and line shape. Poorly shimmed samples result in broader lines, which can decrease the signal-to-noise ratio. Always use clean, unscratched, high-quality NMR tubes.

Troubleshooting Guides

Issue 1: Weak or No Signal Detected

If you are observing a very weak signal or no signal at all, follow this troubleshooting workflow.

weak_signal_troubleshooting start Start: Weak/No Signal check_labeling Is the sample isotopically labeled with 15N? start->check_labeling labeling_yes Yes check_labeling->labeling_yes Yes labeling_no No check_labeling->labeling_no No check_concentration Is the sample concentration adequate? (e.g., >0.1 mM for proteins) labeling_yes->check_concentration enrich_sample Action: Enrich sample with 15N. labeling_no->enrich_sample end Problem Resolved enrich_sample->end concentration_yes Yes check_concentration->concentration_yes Yes concentration_no No check_concentration->concentration_no No check_tuning Is the probe tuned and matched for 15N? concentration_yes->check_tuning increase_concentration Action: Increase sample concentration. concentration_no->increase_concentration increase_concentration->end tuning_yes Yes check_tuning->tuning_yes Yes tuning_no No check_tuning->tuning_no No check_parameters Are the acquisition parameters optimized? tuning_yes->check_parameters tune_probe Action: Tune and match the probe for the 15N frequency. tuning_no->tune_probe tune_probe->end parameters_yes Yes check_parameters->parameters_yes Yes parameters_no No check_parameters->parameters_no No check_pulse_sequence Is a sensitivity-enhanced pulse sequence being used? parameters_yes->check_pulse_sequence optimize_parameters Action: Increase number of scans, optimize relaxation delay, and check pulse widths. parameters_no->optimize_parameters optimize_parameters->end pulse_sequence_no No check_pulse_sequence->pulse_sequence_no No check_pulse_sequence->end Yes pulse_sequence_yes Yes use_inept_hsqc Action: Use INEPT-based sequences like HSQC or HMQC. pulse_sequence_no->use_inept_hsqc use_inept_hsqc->end

Troubleshooting workflow for a weak or absent 15N NMR signal.

Issue 2: Poor Line Shape and Resolution

Poor line shape (e.g., broad or asymmetric peaks) can obscure signals and reduce the effective signal-to-noise ratio.

Q: My peaks are broad. How can I improve the resolution?

A: Broad peaks can result from several factors. Here are the key areas to troubleshoot:

  • Shimming: This is the most common cause of poor line shape. The magnetic field must be homogeneous across the sample volume. Always shim the magnet carefully for each sample. Automated shimming routines like topshim are available on modern spectrometers and are highly effective.

  • Sample Preparation: The presence of solid particles or paramagnetic impurities can severely degrade spectral quality. Ensure your sample is fully dissolved and filtered if necessary. Avoid paramagnetic contaminants.

  • Sample Volume: Using an incorrect sample volume can make shimming difficult. For a standard 5mm NMR tube, a volume of 0.6-0.7 mL is typically recommended.

  • Protein Aggregation: For protein samples, aggregation can lead to significant line broadening. Ensure your buffer conditions (pH, ionic strength) are optimal for protein stability and monodispersity.

poor_resolution_troubleshooting start Start: Poor Line Shape check_shimming Has the magnet been shimmed recently for this sample? start->check_shimming shimming_yes Yes check_shimming->shimming_yes Yes shimming_no No check_shimming->shimming_no No check_sample_prep Is the sample free of particulates and paramagnetic impurities? shimming_yes->check_sample_prep perform_shimming Action: Perform manual or automated (topshim) shimming. shimming_no->perform_shimming end Problem Resolved perform_shimming->end sample_prep_yes Yes check_sample_prep->sample_prep_yes Yes sample_prep_no No check_sample_prep->sample_prep_no No check_volume Is the sample volume correct for the NMR tube? sample_prep_yes->check_volume filter_sample Action: Filter the sample and/or use a metal chelator (e.g., EDTA). sample_prep_no->filter_sample filter_sample->end volume_yes Yes check_volume->volume_yes Yes volume_no No check_volume->volume_no No check_aggregation Is the protein sample prone to aggregation? volume_yes->check_aggregation adjust_volume Action: Adjust sample volume to the recommended height (e.g., ~0.6-0.7 mL for a 5mm tube). volume_no->adjust_volume adjust_volume->end aggregation_yes Yes check_aggregation->aggregation_yes Yes aggregation_no No check_aggregation->aggregation_no No optimize_buffer Action: Optimize buffer conditions (pH, salt concentration) or lower sample concentration. aggregation_yes->optimize_buffer aggregation_no->end optimize_buffer->end

Troubleshooting workflow for poor line shape and resolution.

Experimental Protocols & Data

Optimizing Acquisition Parameters

The choice of acquisition parameters has a significant impact on the signal-to-noise ratio.

ParameterRecommendationImpact on S/N
Number of Scans (NS) As high as practically possible.S/N increases with the square root of the number of scans (S/N ∝ √NS). To double the S/N, you must quadruple the number of scans.
Relaxation Delay (d1) Set to at least 1.5 times the longest 1H T1 relaxation time. For quantitative experiments, 5-7 times T1 is required.A short delay leads to saturation and reduced signal intensity.
Acquisition Time (aq) Set to acquire the full FID decay, typically 1.2-1.5 times T2*.Truncating the FID introduces artifacts and can reduce S/N. Acquiring for too long adds unnecessary noise.
Receiver Gain (RG) Set as high as possible without causing ADC overflow (clipping the FID).An optimal receiver gain maximizes the signal digitization without introducing artifacts. Automatic receiver gain adjustment is standard but should be checked.
Protocol: Basic 1H-15N HSQC Experiment Setup

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of biomolecular NMR, providing a correlation spectrum between directly bonded 1H and 15N nuclei.

Objective: To obtain a 2D spectrum with good signal-to-noise for a 15N-labeled protein.

Methodology:

  • Sample Preparation:

    • Prepare a sample of 15N-labeled protein at a concentration of 0.3-0.5 mM in a suitable buffer (e.g., 25 mM phosphate, 100 mM NaCl, pH 6.5).

    • Add 5-10% D2O for the deuterium (B1214612) lock.

    • Filter the sample into a high-quality 5mm NMR tube to a final volume of ~0.6 mL.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the D2O signal.

    • Tune and match the probe for both the 1H and 15N channels. The 1H channel is sensitive to the ionic strength of the sample.

    • Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition:

    • Load a standard sensitivity-enhanced 1H-15N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).

    • Set the spectral widths to cover all expected amide proton (~6-10 ppm) and nitrogen (~100-135 ppm) resonances.

    • Set the number of scans based on sample concentration and desired experiment time. Start with 8 or 16 scans and increase as needed.

    • Set the relaxation delay (d1) to ~1.5 seconds.

    • Set the number of increments in the indirect (15N) dimension to achieve the desired resolution (e.g., 128-256 complex points).

    • The INEPT transfer delay (Δ) is typically set to 1/(4J), where J is the one-bond 1H-15N coupling constant (~90-95 Hz).

  • Processing:

    • Apply appropriate window functions (e.g., squared sine bell) to both dimensions to improve S/N and resolution.

    • Perform Fourier transformation, phase correction, and baseline correction.

Sensitivity Enhancement Techniques

Several techniques can provide significant gains in sensitivity.

TechniquePrincipleTypical S/N GainReference
Cryogenic Probes The probe electronics are cooled to cryogenic temperatures (~20-30 K) to reduce thermal noise in the detection coil.3-4 fold
INEPT Polarization is transferred from the high-gamma nucleus (1H) to the low-gamma nucleus (15N), boosting the initial signal.Significant, dependent on γH/γN ratio
TROSY Transverse Relaxation-Optimized Spectroscopy reduces line broadening for large molecules, increasing peak height and S/N.Crucial for molecules >25 kDa
Non-Uniform Sampling (NUS) A subset of data points in the indirect dimensions are collected, allowing for more scans per increment in the same total experiment time.Can be significant (e.g., 3.4x for a 2D HSQC)

References

Technical Support Center: Minimizing Keratin Contamination in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize keratin (B1170402) contamination in their mass spectrometry samples.

Frequently Asked Questions (FAQs)

Q1: What is keratin, and why is it a problem in mass spectrometry?

A1: Keratins are a family of fibrous structural proteins found in vertebrates. They are the key components of hair, feathers, horns, claws, hooves, and the outer layer of the skin.[1] In mass spectrometry-based proteomics, keratin is one of the most common contaminants.[2][3] Its presence can interfere with the detection of low-abundance proteins of interest, mask important peptide signals, and lead to a decrease in the total number of protein identifications.[4][5]

Q2: What are the primary sources of keratin contamination in the lab?

A2: The most significant sources of keratin contamination in a laboratory setting are of human origin. These include skin flakes, hair, and even residue from clothing. Dust in the laboratory environment is also a major carrier of keratin particles. Other sources include contaminated reagents, labware (such as pipette tips and microcentrifuge tubes), and equipment that has been exposed to the lab environment. Even some laboratory consumables, like latex gloves and certain detergents, can introduce keratin or other contaminants that interfere with mass spectrometry analysis.

Q3: What immediate steps can I take to reduce keratin contamination?

A3: To immediately reduce keratin contamination, always wear appropriate personal protective equipment (PPE), including non-latex gloves (nitrile is recommended), a clean lab coat, and consider a hairnet or bouffant cap. Work in a clean environment, preferably a laminar flow hood or a biological safety cabinet, and regularly wipe down your workspace and equipment with 70% ethanol (B145695) or methanol (B129727). Additionally, use high-purity, mass spectrometry-grade reagents and dedicated labware for your experiments.

Troubleshooting Guide

Issue: I'm consistently seeing high levels of human keratin in my mass spectrometry results.

This troubleshooting guide will walk you through a systematic process to identify and eliminate the source of keratin contamination.

Step 1: Evaluate Your Personal Protective Equipment (PPE) and Personal Habits
Potential CauseRecommended Solution
Contaminated Gloves Always wear powder-free nitrile gloves. Change gloves frequently, especially after touching any surface outside of your clean workspace (e.g., door handles, notebooks, pens).
Shedding from Hair and Skin Tie back long hair or use a hairnet. Wear a clean, dedicated lab coat. Avoid wearing clothing made of natural fibers like wool, which can shed particles.
Talking Over Samples Refrain from talking, singing, or coughing over open sample tubes. If necessary, wear a face mask.
Step 2: Assess Your Laboratory Environment
Potential CauseRecommended Solution
Airborne Dust Perform all sample preparation steps in a laminar flow hood or a biological safety cabinet. Keep the sash at the appropriate height and the work area uncluttered.
Contaminated Work Surfaces Before starting, thoroughly wipe down your benchtop, pipettes, and other equipment with 70% ethanol or methanol.
General Lab Cleanliness Maintain a regular cleaning schedule for the entire lab to minimize dust accumulation.
Step 3: Scrutinize Your Reagents and Consumables
Potential CauseRecommended Solution
Contaminated Stock Solutions Prepare fresh solutions with high-purity, mass spectrometry-grade reagents and water. Aliquot reagents into smaller, single-use volumes to avoid contaminating the entire stock.
"Dirty" Consumables Use certified RNase-free or proteomics-grade pipette tips and microcentrifuge tubes. Keep boxes and bags of consumables closed when not in use.
Re-using Disposable Items Never reuse disposable items like pipette tips or tubes for different samples.
Step 4: Review Your Sample Handling and Preparation Workflow
Potential CauseRecommended Solution
Contaminated Labware Use dedicated glassware and plasticware for mass spectrometry sample preparation. Follow a rigorous cleaning protocol (see Experimental Protocols section).
Exposure During Gel Electrophoresis If using gel-based methods, handle gels in a clean environment. Use pre-cast gels if possible, as they tend to have fewer contaminants. When staining and destaining, use clean, dedicated containers.
Cross-Contamination Be meticulous in your technique to avoid any contact between your samples and potential sources of keratin.

Experimental Protocols

Protocol 1: Rigorous Cleaning of Glassware and Labware for Mass Spectrometry

This protocol is designed to remove protein and peptide contamination from glass and plasticware.

Materials:

  • Detergent-free soap (if absolutely necessary)

  • Milli-Q or HPLC-grade water

  • Methanol or Isopropyl Alcohol (IPA), HPLC-grade

  • Fume hood

Procedure:

  • Initial Rinse: Thoroughly rinse all glassware and plasticware with high-purity water to remove any loose debris.

  • Solvent Wash: In a fume hood, wash the labware with methanol or IPA. For glassware, this can be done by filling and sonicating for 15-20 minutes. For plasticware, a thorough rinse is sufficient.

  • Final Rinse: Rinse multiple times with Milli-Q or HPLC-grade water to remove any residual solvent.

  • Drying: Allow the labware to air dry in a clean, dust-free environment, such as a covered rack or inside a laminar flow hood. Do not wipe dry with paper towels, as these can introduce fibers.

  • Storage: Once dry, immediately cover the openings of glassware with aluminum foil or store in sealed, clean containers to prevent re-contamination.

Protocol 2: Keratin-Free Sample Handling Workflow

This workflow outlines the best practices for handling samples to minimize keratin contamination during preparation for mass spectrometry.

Preparation:

  • Clean Workspace: Before starting, wipe down the laminar flow hood or your dedicated workspace with 70% ethanol. Also, wipe down pipettes and any other equipment that will be used.

  • Personal Protective Equipment: Put on a clean lab coat, a hairnet, and powder-free nitrile gloves.

Workflow:

  • Reagent Preparation: Prepare all necessary buffers and solutions using dedicated, clean glassware and high-purity reagents. Aliquot into single-use tubes.

  • Sample Thawing and Handling: Thaw samples on ice. When opening tubes, do so carefully and away from your face. Never touch the inside of the cap or the rim of the tube.

  • Pipetting: Use filtered pipette tips to prevent cross-contamination. Do not touch the tip to any surface other than the inside of the reagent tube and the sample tube.

  • Incubation Steps: For any incubation steps, ensure that the tubes are securely capped and placed in a clean incubator or heat block.

  • Gel Electrophoresis (if applicable):

    • Use pre-cast gels whenever possible.

    • Assemble the gel apparatus in the clean workspace.

    • After electrophoresis, disassemble the cassette inside the laminar flow hood.

    • Use a clean, new razor blade for excising gel bands.

    • Perform staining and destaining in dedicated, clean containers.

  • Storage: Store samples in clearly labeled, tightly sealed tubes at the appropriate temperature.

Visualizations

Keratin_Contamination_Troubleshooting start High Keratin Signal in Mass Spec Data ppe Step 1: Evaluate PPE & Personal Habits start->ppe Start Troubleshooting environment Step 2: Assess Lab Environment ppe->environment Issue Persists reagents Step 3: Scrutinize Reagents & Consumables environment->reagents Issue Persists workflow Step 4: Review Sample Handling Workflow reagents->workflow Issue Persists resolve Keratin Signal Reduced/Eliminated workflow->resolve Issue Resolved

Caption: A logical flowchart for troubleshooting keratin contamination.

Keratin_Free_Workflow prep_workspace 1. Prepare Clean Workspace (Laminar Flow Hood) ppe 2. Don Appropriate PPE (Nitrile Gloves, Lab Coat, Hairnet) prep_workspace->ppe reagent_prep 3. Prepare Fresh Reagents (High-Purity, Aliquoted) ppe->reagent_prep sample_handling 4. Handle Samples Aseptically (Filtered Tips, Careful Opening) reagent_prep->sample_handling incubation 5. Securely Cap During Incubation sample_handling->incubation gel 6. Gel Electrophoresis (if applicable) (Pre-cast Gels, Clean Tools) incubation->gel storage 7. Store Samples Securely gel->storage analysis Mass Spectrometry Analysis storage->analysis

Caption: An experimental workflow for keratin-free sample preparation.

References

Technical Support Center: Degradation Issues of α-Carboline-15N2 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature does not contain specific degradation studies for α-Carboline-15N2. The following information is based on the general chemical properties of the α-carboline scaffold, related carboline alkaloids, and established principles of pharmaceutical stability testing. The data and degradation pathways presented are illustrative and intended to serve as a practical guide for researchers.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with α-Carboline-15N2.

Frequently Asked Questions (FAQs)

Q1: My α-Carboline-15N2 solution has turned a light brown color. What is the likely cause?

A: A color change in your solution often indicates degradation. The most common causes are oxidation and photodegradation. The polycyclic aromatic structure of α-carboline is susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to light, particularly UV light, can also induce photochemical reactions resulting in degradation.

Q2: What are the recommended solvents for dissolving and storing α-Carboline-15N2?

A: α-Carboline and its parent compounds generally exhibit good solubility in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[1] They are sparingly soluble in aqueous solutions.[1] For experiments requiring aqueous buffers, it is advisable to prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous medium.[1] Be mindful that prolonged storage in protic solvents or aqueous buffers, especially at non-neutral pH, may accelerate degradation.

Q3: How should I store my α-Carboline-15N2 solutions to minimize degradation?

A: To ensure the stability of your α-Carboline-15N2 solutions, adhere to the following storage conditions:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or below.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1] Prepare them fresh before each experiment.

Q4: I see unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?

A: Yes, the appearance of new peaks, especially those eluting earlier than the parent compound (indicating increased polarity), is a strong indicator of degradation. Common degradation pathways for similar aromatic heterocyclic compounds include oxidation (e.g., N-oxidation, hydroxylation) and photolytic cleavage. To confirm, you should compare the chromatogram of a freshly prepared solution with that of the aged or stressed sample.

Q5: Is α-Carboline-15N2 sensitive to pH?

A: The stability of carboline alkaloids can be pH-dependent. Both strongly acidic and strongly basic conditions can potentially lead to hydrolysis or rearrangement of the carboline ring system, although the aromatic nature of α-carboline provides it with considerable stability. Studies on related β-carbolines have shown that their formation and degradation can be influenced by pH, with acidic conditions sometimes favoring certain reactions.[2] It is recommended to use buffers close to neutral pH (6-8) for your experiments unless the protocol specifically requires acidic or basic conditions.

Troubleshooting Guide

Problem EncounteredPotential CauseRecommended Solution
Loss of parent compound peak area/intensity in chromatogram. Chemical Degradation: The compound has degraded over time or due to experimental conditions.1. Prepare a fresh solution from solid material and re-analyze. 2. Review storage conditions (see FAQ Q3). Ensure the solution is protected from light and stored at an appropriate temperature. 3. For long-term storage, consider storing as a solid at -20°C.
Appearance of new, unidentified peaks in the chromatogram. Degradation Products: The new peaks are likely degradants resulting from oxidation, hydrolysis, or photolysis.1. Characterize the new peaks using LC-MS to determine their mass and potential structure. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradants and confirm their retention times. 3. Minimize exposure to air and light during sample preparation and analysis.
Inconsistent results or poor reproducibility between experiments. Ongoing Degradation: The compound is degrading in solution during the course of the experiment.1. Prepare fresh solutions immediately before each experiment. 2. Use an autosampler with a cooled sample tray if available. 3. Check the purity of your solvents; impurities like peroxides in ethers or THF can initiate degradation. 4. Ensure the pH of your solution is controlled with an appropriate buffer system.
Precipitate forms in an aqueous solution after dilution from an organic stock. Poor Aqueous Solubility: The concentration of α-Carboline-15N2 exceeds its solubility limit in the aqueous buffer.1. Decrease the final concentration of the compound in the aqueous solution. 2. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) if tolerated by the experimental system. Note that high concentrations of organic solvents can have physiological effects in biological assays. 3. Use sonication to aid dissolution.

Illustrative Stability Data

Note: The following data are hypothetical and intended for illustrative purposes to demonstrate how stability data might be presented. They are not the result of actual experimental studies on α-Carboline-15N2.

Table 1: Hypothetical Stability of α-Carboline-15N2 (1 mg/mL in Methanol) under Stress Conditions

ConditionTime (hours)% Remaining α-Carboline-15N2Appearance
Thermal (60°C) 0100.0Colorless
2498.5Colorless
7295.2Faint Yellow
Photolytic (UV Lamp) 0100.0Colorless
685.1Yellow
2460.7Light Brown
Oxidative (3% H₂O₂) 0100.0Colorless
672.4Brown
2445.3Dark Brown
Control (4°C, Dark) 7299.8Colorless

Table 2: Hypothetical Effect of pH on the Stability of α-Carboline-15N2 (50 µg/mL in 10% ACN/Buffer) at 40°C

pHBuffer SystemTime (hours)% Remaining α-Carboline-15N2
2.0 0.1 M HCl0100.0
2497.1
7.0 50 mM Phosphate0100.0
2499.5
12.0 0.1 M NaOH0100.0
2494.3

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the intrinsic stability of α-Carboline-15N2.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of α-Carboline-15N2 in acetonitrile (B52724) or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a quartz cuvette containing the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate α-Carboline-15N2 from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 338 nm.

Visualizations

Degradation_Pathway main α-Carboline-15N2 n_oxide N-Oxide Derivative main->n_oxide Oxidation (e.g., H₂O₂) hydroxylated Hydroxylated Derivative main->hydroxylated Oxidation photoproducts Photodimers / Isomers main->photoproducts Photodegradation (UV/Vis Light) ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation / Hydrolysis

Caption: Hypothetical degradation pathways for α-Carboline-15N2.

Caption: General experimental workflow for a forced degradation study.

Troubleshooting_Logic start Unexpected Analytical Results? loss Significant Loss of Parent Compound? start->loss Yes ok Results as Expected start->ok No new_peaks New Peaks Observed? loss->new_peaks No fresh_sol Prepare Fresh Solution and Re-analyze Immediately loss->fresh_sol Yes characterize Characterize New Peaks (LC-MS for Mass ID) new_peaks->characterize Yes new_peaks->ok No check_storage Verify Storage Conditions: - Temp (-20°C) - Protected from Light - Inert Atmosphere fresh_sol->check_storage check_blanks Analyze Solvent/Matrix Blanks to Rule Out Contamination characterize->check_blanks

Caption: Troubleshooting decision tree for unexpected analytical results.

References

Technical Support Center: α-Carboline-¹⁵N₂ Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of α-Carboline-¹⁵N₂ using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my α-Carboline-¹⁵N₂ standard. What are the initial checks I should perform?

A1: When experiencing low or no signal, a systematic check of your LC-MS system is crucial. Start by confirming that the mass spectrometer is properly tuned and calibrated.[1] Prepare fresh samples and standards to eliminate the possibility of analyte degradation.[2][3] It's also important to verify the basics of the system, such as ensuring there is a stable spray from the ESI source and that the mobile phase is being delivered correctly.[4]

Q2: Which ionization mode, positive or negative, is more suitable for α-Carboline-¹⁵N₂?

A2: α-Carboline is a nitrogen-containing heterocyclic compound, making it basic in nature. Therefore, positive ion electrospray ionization (ESI+) is the preferred mode for analysis, as it readily accepts a proton to form the [M+H]⁺ ion.[5] While negative ion mode (ESI-) may be possible under certain conditions, it is generally not optimal for basic compounds.

Q3: My α-Carboline-¹⁵N₂ signal is weak and inconsistent. How can I improve the ionization efficiency?

A3: Improving ionization efficiency for a compound like α-Carboline-¹⁵N₂ involves optimizing several key parameters:

  • Mobile Phase pH: Adjusting the pH of the mobile phase is one of the most effective ways to improve ionization. For a basic compound like α-carboline, a lower pH (acidic conditions) will ensure the analyte is in its protonated, charged form, which is necessary for efficient ESI.

  • Solvent Composition: The choice of organic solvent and its proportion in the mobile phase can impact ionization. Acetonitrile is a commonly used solvent in ESI-MS. The composition can affect droplet formation and desolvation.

  • Ion Source Parameters: Fine-tuning the ESI source parameters is critical. This includes optimizing the capillary voltage, nebulizing gas flow, drying gas flow, and temperature to ensure efficient desolvation and ion transfer into the mass spectrometer.

Q4: I am observing multiple peaks in my mass spectrum for a pure standard of α-Carboline-¹⁵N₂, including adducts. How can I minimize these?

A4: Adduct formation, such as [M+Na]⁺ and [M+K]⁺, is a common issue in ESI-MS. To minimize adducts, use high-purity solvents and additives. Switching from glass to plastic vials can also reduce sodium and potassium adducts. The presence of adducts can also be influenced by the mobile phase additives. For example, ammonium-based additives can sometimes reduce metal adduct formation.

Q5: I suspect matrix effects are suppressing my α-Carboline-¹⁵N₂ signal in complex samples. How can I identify and mitigate this?

A5: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte of interest. To mitigate matrix effects, you can:

  • Improve Chromatographic Separation: Optimize your liquid chromatography method to separate α-Carboline-¹⁵N₂ from interfering matrix components.

  • Use Stable Isotope-Labeled Internal Standards: An internal standard that is chemically identical to the analyte but mass-distinct (like a ¹³C-labeled version) can help compensate for matrix effects.

  • Employ Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract that is similar to your samples can help to correct for matrix effects.

Troubleshooting Guides

Issue 1: Poor Signal Intensity

This is a common problem that can be addressed by systematically evaluating several factors.

PoorSignalWorkflow Start Start: Poor Signal Intensity CheckSystem 1. Basic System Checks - Stable Spray? - LC Flow OK? - Fresh Sample/Standard? Start->CheckSystem OptimizeMobilePhase 2. Optimize Mobile Phase - Lower pH (add formic acid) - Adjust organic solvent % CheckSystem->OptimizeMobilePhase System OK ContactSupport Issue Persists: Contact Instrument Support CheckSystem->ContactSupport System Fault TuneSource 3. Tune Ion Source Parameters - Capillary Voltage - Gas Flows & Temps OptimizeMobilePhase->TuneSource Signal Still Low Resolved Signal Improved OptimizeMobilePhase->Resolved Signal Improved CheckSamplePrep 4. Review Sample Preparation - Matrix Effects? - Analyte Degradation? TuneSource->CheckSamplePrep Signal Still Low TuneSource->Resolved Signal Improved CheckSamplePrep->Resolved Signal Improved CheckSamplePrep->ContactSupport Signal Still Low AdductMinimization Start Start: Adducts Observed ([M+Na]⁺, [M+K]⁺) CheckPurity 1. Check Solvent/Additive Purity - Use MS-grade reagents Start->CheckPurity ChangeVials 2. Switch to Plastic Vials CheckPurity->ChangeVials Purity Confirmed OptimizeAdditives 3. Use Ammonium-based Additives (e.g., Ammonium Formate) ChangeVials->OptimizeAdditives Adducts Still Present Resolved Adducts Minimized ChangeVials->Resolved Adducts Minimized OptimizeAdditives->Resolved Adducts Minimized ConsultLiterature Issue Persists: Consult Literature for Specific Additives OptimizeAdditives->ConsultLiterature Adducts Still Present

References

Addressing poor resolution in 15N HSQC spectra of labeled molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor resolution in 15N HSQC spectra of labeled molecules.

Troubleshooting Guides

Issue 1: My 15N HSQC spectrum has broad, poorly resolved peaks.

Broad peaks are a common issue that can obscure valuable structural and dynamic information. This guide will walk you through potential causes and solutions related to your sample preparation and acquisition parameters.

Possible Cause Troubleshooting Steps Expected Outcome
Sample Aggregation 1. Optimize Protein Concentration: High protein concentrations can lead to aggregation. Try acquiring spectra at a lower concentration (e.g., 20 µM to 500 µM).[1] 2. Buffer Optimization: The buffer composition can significantly impact protein stability. Screen different buffer systems, pH values, and salt concentrations.[2][3] Ensure the buffer pH is stable, as pH changes can cause chemical shift perturbations and line broadening.[3] 3. Temperature Optimization: Temperature affects both protein stability and tumbling rate. Acquire a series of HSQC spectra at different temperatures (e.g., in 5°C increments) to find the optimal condition where the protein is stable and tumbling appropriately for its size.[4]Narrower linewidths and improved peak dispersion, indicating a stable, monomeric protein sample.
Intermediate Exchange 1. Temperature Variation: Conformational exchange on the intermediate NMR timescale is a common cause of line broadening. Acquiring spectra at different temperatures can shift the exchange regime towards fast or slow exchange, resulting in sharper peaks. 2. Ligand Titration: If the exchange is due to ligand binding, varying the ligand concentration might push the equilibrium towards a fully bound or unbound state, both of which may be in fast exchange.Peaks that were previously broad or invisible may become sharper and detectable.
High Molecular Weight 1. Use a TROSY-based experiment: For proteins larger than ~25 kDa, standard HSQC experiments often yield broad lines due to slow tumbling. A Transverse Relaxation-Optimized Spectroscopy (TROSY) experiment is designed to mitigate this effect and provide significantly better resolution for larger molecules.Sharper peaks and improved sensitivity for high-molecular-weight systems.
Sub-optimal Spectrometer Settings 1. Shimming: Poor magnetic field homogeneity is a primary cause of broad lines. Ensure the spectrometer is properly shimmed on your sample. 2. Pulse Width Calibration: Incorrect pulse widths will lead to inefficient magnetization transfer and can contribute to poor line shape. Calibrate the 90° pulse widths for both ¹H and ¹⁵N.Symmetrical and narrower peaks across the spectrum.
Issue 2: My peaks are split or show unusual shapes.

Peak splitting or distortion can arise from several factors, from unresolved couplings to issues with data processing.

Possible Cause Troubleshooting Steps Expected Outcome
Unresolved Couplings 1. "Pure Shift" NMR: Homonuclear scalar couplings (e.g., ³JHNHA) can cause splitting and broaden peaks. "Pure shift" HSQC experiments use broadband homodecoupling to collapse these multiplets into singlets, significantly improving resolution and sensitivity.Collapse of multiplets into single sharp peaks, leading to a less crowded and more easily interpretable spectrum.
Processing Artifacts 1. Apodization: Applying a window function (apodization) before Fourier transformation can improve the signal-to-noise ratio or resolution. Experiment with different window functions (e.g., squared sine bell, exponential) and their parameters to find the optimal balance. 2. Zero-Filling: Increasing the number of data points by zero-filling in both dimensions can improve the digital resolution, leading to a smoother and more defined peak shape. 3. Linear Prediction: For truncated FIDs in the indirect dimension, linear prediction can be used to extend the signal, which can improve resolution. However, non-uniform sampling (NUS) is often a superior method if the data is acquired accordingly.Improved peak shape and resolution in the final processed spectrum.
Sample Degradation 1. Check Sample Integrity: Run a quick 1D ¹H spectrum to check for signs of degradation. If degradation is suspected, prepare a fresh sample. 2. Optimize Sample Conditions: Ensure the buffer conditions (pH, additives) are suitable to maintain protein stability over the course of the experiment.A clean spectrum with the expected number of peaks and no signals corresponding to degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the ideal protein concentration for a 15N HSQC experiment?

The optimal concentration is a balance between signal-to-noise and solubility. For ¹⁵N-labeled proteins, a concentration range of 20 µM to 500 µM is typically recommended. Higher concentrations can lead to aggregation and line broadening, while very low concentrations will require longer acquisition times. For unlabeled proteins at natural abundance, much higher concentrations (>500 µM) are necessary.

Q2: How does temperature affect the resolution of my 15N HSQC spectrum?

Temperature has a multifaceted effect on your spectrum:

  • Tumbling Rate: Higher temperatures lead to faster molecular tumbling, which can result in narrower lines for small to medium-sized proteins.

  • Conformational Dynamics: Temperature can alter the conformational equilibrium of your protein. For systems undergoing intermediate exchange, changing the temperature can shift the exchange rate to be fast or slow on the NMR timescale, resulting in sharper peaks.

  • Stability: Each protein has an optimal temperature range for stability. Exceeding this can lead to unfolding and aggregation, causing poor spectral quality.

It is often beneficial to acquire a series of HSQC spectra at different temperatures to determine the optimal conditions for your specific sample.

Q3: When should I use a TROSY experiment instead of a standard HSQC?

A standard 15N HSQC experiment generally provides good results for proteins up to approximately 20-25 kDa. For larger proteins, the slow molecular tumbling leads to rapid transverse relaxation and consequently broad peaks. A TROSY (Transverse Relaxation-Optimized Spectroscopy) experiment is specifically designed to counteract this effect in high-field magnets, resulting in significantly sharper lines and better sensitivity for larger molecules.

Q4: Can data processing improve the resolution of my spectrum?

Yes, data processing can significantly enhance spectral resolution. Key techniques include:

  • Apodization (Window Functions): Applying functions like a squared sine-bell can improve resolution at the cost of some signal-to-noise.

  • Zero-Filling: This increases the digital resolution, making peaks appear smoother and better defined.

  • Non-Uniform Sampling (NUS): This is an acquisition method that samples the indirect dimension sparsely, allowing for higher resolution in that dimension without a proportional increase in experiment time.

  • Linear Prediction: This can be used to extend the FID in the indirect dimension, which can improve resolution, but NUS is generally considered a superior approach.

Q5: How can I be sure my sample is not aggregated?

A well-dispersed 15N HSQC spectrum with a single peak for each expected backbone amide is a good indicator of a folded, monomeric protein. Signs of aggregation include:

  • Broad peaks.

  • A smaller number of observed peaks than expected, as signals from aggregated species may be broadened beyond detection.

  • A cluster of intense, poorly dispersed peaks around 8-8.5 ppm in the ¹H dimension, which is characteristic of unfolded or disordered protein.

Dynamic light scattering (DLS) is a complementary technique that can be used to assess the oligomeric state of your protein in solution.

Quantitative Data Summary

ParameterTypical Range for Good ResolutionReference
Protein Concentration20 µM - 500 µM (¹⁵N-labeled)
Molecular Weight (HSQC)< 25 kDa
Molecular Weight (TROSY)> 25 kDa
TemperatureSample-dependent, often 25°C - 40°C
¹H Spectral Width~12-16 ppm
¹⁵N Spectral Width~30-40 ppm

Experimental Protocols

Protocol 1: Temperature Titration for Optimizing Resolution
  • Sample Preparation: Prepare your ¹⁵N-labeled protein sample in a suitable, stable buffer. A typical concentration is 100-200 µM.

  • Initial Spectrum: Acquire a standard 15N HSQC spectrum at your initial temperature (e.g., 25°C). Ensure basic parameters like pulse widths and receiver gain are optimized.

  • Temperature Increments: Increase the temperature in 5°C increments (e.g., 25°C, 30°C, 35°C, 40°C). Allow the sample to equilibrate at each new temperature for 10-15 minutes before starting the acquisition.

  • Data Acquisition: At each temperature, acquire a 2D 15N HSQC spectrum with identical parameters (number of scans, acquisition times, etc.) to allow for direct comparison.

  • Data Analysis: Process all spectra identically. Overlay the spectra and visually inspect for changes in peak position, intensity, and linewidth to identify the temperature that provides the best resolution and signal dispersion.

Protocol 2: Acquiring a "Pure Shift" 15N HSQC Spectrum
  • Pulse Sequence Selection: Load a "pure shift" 15N HSQC pulse sequence on the spectrometer. These sequences often incorporate BIRD (Bilinear Rotation Decoupling) elements for broadband homodecoupling.

  • Parameter Setup: Set up the standard HSQC parameters (spectral widths, offsets, etc.) as you would for a conventional experiment.

  • "Pure Shift" Parameters: The key additional parameters will relate to the real-time (t₂) broadband homodecoupling. This typically involves defining the duration of acquisition "chunks". A shorter chunk duration leads to more frequent application of the decoupling element, which can cause signal loss due to T₂ relaxation. An optimal balance must be found for each sample.

  • Acquisition and Processing: Acquire the data. The processing is typically similar to a standard HSQC, but the resulting spectrum should show collapsed multiplets in the proton dimension.

Visualizations

Troubleshooting_Workflow Start Poor Resolution in 15N HSQC Sample_Issues Check Sample Conditions Start->Sample_Issues Acquisition_Issues Check Acquisition Parameters Start->Acquisition_Issues Processing_Issues Optimize Data Processing Start->Processing_Issues Concentration Optimize Concentration Sample_Issues->Concentration Buffer Screen Buffers/pH Sample_Issues->Buffer Temperature Optimize Temperature Sample_Issues->Temperature TROSY Use TROSY for Large Protein Sample_Issues->TROSY Shimming Re-shim Spectrometer Acquisition_Issues->Shimming Pulse_Widths Calibrate Pulse Widths Acquisition_Issues->Pulse_Widths Pure_Shift Use 'Pure Shift' Sequence Acquisition_Issues->Pure_Shift Apodization Test Window Functions Processing_Issues->Apodization Zero_Filling Apply Zero-Filling Processing_Issues->Zero_Filling NUS Consider NUS Acquisition Processing_Issues->NUS Good_Resolution High-Resolution Spectrum Concentration->Good_Resolution Buffer->Good_Resolution Temperature->Good_Resolution TROSY->Good_Resolution Shimming->Good_Resolution Pulse_Widths->Good_Resolution Pure_Shift->Good_Resolution Apodization->Good_Resolution Zero_Filling->Good_Resolution NUS->Good_Resolution Logical_Relationships cluster_causes Primary Causes of Poor Resolution cluster_solutions Primary Solutions Aggregation Aggregation Optimize_Sample Optimize Sample Conditions (Concentration, Buffer) Aggregation->Optimize_Sample Intermediate_Exchange Intermediate Exchange Vary_Temp Vary Temperature Intermediate_Exchange->Vary_Temp Slow_Tumbling Slow Tumbling (Large Size) TROSY Use TROSY Experiment Slow_Tumbling->TROSY Field_Inhomogeneity Field Inhomogeneity Shimming Improve Shimming Field_Inhomogeneity->Shimming

References

Technical Support Center: Minimizing Ion Suppression with α-Carboline-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing α-Carboline-¹⁵N₂ as an internal standard to mitigate ion suppression effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[1][2] This leads to a decreased analyte signal, which can result in inaccurate and unreliable quantification.[1][3] Even if an interfering species is not chromatographically visible, it can still suppress the ionization of the target analyte.[1]

Q2: How does using α-Carboline-¹⁵N₂ as an internal standard help minimize ion suppression?

A2: α-Carboline-¹⁵N₂ is a stable isotope-labeled version of α-Carboline. An ideal internal standard co-elutes with the analyte of interest and experiences the same degree of ion suppression. By comparing the signal of the analyte to the known concentration of the internal standard, it is possible to correct for signal loss due to matrix effects, thereby improving the accuracy and precision of quantification.

Q3: Can α-Carboline-¹⁵N₂ itself cause ion suppression?

A3: Yes, if used at an excessively high concentration, any internal standard, including α-Carboline-¹⁵N₂, can cause self-suppression or suppress the ionization of the target analyte. It is crucial to optimize the concentration of the internal standard during method development.

Troubleshooting Guides

Problem 1: Significant analyte signal loss is observed in matrix samples compared to clean solutions, despite using α-Carboline-¹⁵N₂.

  • Possible Cause: Differential ion suppression where the internal standard is not compensating for the matrix effect on the analyte. This can happen if the analyte and internal standard do not co-elute perfectly.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully overlay the chromatograms of the analyte and α-Carboline-¹⁵N₂. They should have identical retention times. Even minor shifts can lead to differential suppression.

    • Optimize Chromatography: If retention times differ, adjust the mobile phase gradient, flow rate, or column chemistry to achieve co-elution.

    • Evaluate Matrix Effects with Post-Column Infusion: This experiment helps identify regions of significant ion suppression in your chromatogram. See the detailed protocol below.

Problem 2: Poor peak shape (e.g., broadening, tailing, or splitting) for the analyte and/or α-Carboline-¹⁵N₂.

  • Possible Cause: This can be due to various factors including column overload, contamination, or interactions with metal surfaces in the LC system.

  • Troubleshooting Steps:

    • Check for Column Contamination: Inject a blank solvent after a matrix sample to check for carryover.

    • Consider Metal-Free Columns: For compounds prone to chelating with metal ions, using a metal-free column can improve peak shape and reduce signal loss.

    • Optimize Sample Preparation: More rigorous sample clean-up, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove interfering components that affect peak shape.

Experimental Protocols

Protocol 1: Quantifying Matrix Effect and Ion Suppression

This protocol allows for the quantitative assessment of ion suppression by comparing analyte response in a clean solvent versus a sample matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and α-Carboline-¹⁵N₂ in a clean solvent (e.g., methanol/water).

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and α-Carboline-¹⁵N₂ at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and α-Carboline-¹⁵N₂ before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A ME value significantly less than 100% indicates ion suppression.

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to visualize at which retention times ion suppression is most pronounced.

  • System Setup:

    • Place the analytical column in the LC system.

    • Using a T-connector, infuse a standard solution of your analyte at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow path between the column and the mass spectrometer's ion source.

  • Acquire a Stable Baseline: Start the LC flow and the infusion. A stable signal for your analyte should be observed.

  • Inject Blank Matrix: Inject an extracted blank matrix sample.

  • Monitor Analyte Signal: Any dips in the baseline signal indicate regions of ion suppression. The retention time of these dips corresponds to the elution of matrix components that are causing the suppression.

Quantitative Data Summary

The following table illustrates hypothetical data from an experiment to quantify ion suppression for "Analyte X" using α-Carboline-¹⁵N₂.

Sample SetAnalyte X Peak Areaα-Carboline-¹⁵N₂ Peak AreaMatrix Effect on Analyte X (%)
Set A (Neat) 850,000900,000N/A
Set B (Post-Spike) 340,000360,00040%

In this example, the significant drop in peak area in Set B indicates a strong ion suppression effect (Matrix Effect = 40%). The proportional decrease in the α-Carboline-¹⁵N₂ signal demonstrates its utility in correcting for this suppression.

Visualizations

IonSuppressionWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with α-Carboline-¹⁵N₂ Sample->Spike Extract Extraction (SPE/LLE) Spike->Extract LC LC Separation Extract->LC MS MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Accurate Result Quant->Result TroubleshootingLogic Start Signal Suppression Observed? CheckCoelution Verify Analyte/IS Co-elution Start->CheckCoelution Yes End Problem Resolved Start->End No OptimizeLC Optimize Chromatography CheckCoelution->OptimizeLC Not Co-eluting ImproveCleanup Improve Sample Cleanup (SPE/LLE) CheckCoelution->ImproveCleanup Co-eluting OptimizeLC->End PostColumnInfusion Perform Post-Column Infusion ImproveCleanup->PostColumnInfusion PostColumnInfusion->End

References

α-Carboline-15N2 for Metabolomics: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-Carboline-15N2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful metabolomics experiments using this stable isotope-labeled tracer.

Frequently Asked Questions (FAQs)

Q1: What is α-Carboline-15N2 and what is its primary application?

A1: α-Carboline-15N2 is an isotopically labeled version of the α-carboline scaffold, where both nitrogen atoms are the heavy isotope, Nitrogen-15. Its primary application is in mass spectrometry-based metabolomics as a tracer to study the metabolic fate of α-carboline-containing compounds or as an internal standard for the accurate quantification of related analytes. The incorporation of ¹⁵N results in a predictable mass shift, allowing it to be distinguished from its unlabeled counterpart.[1]

Q2: How should α-Carboline-15N2 be stored?

A2: For long-term stability, α-Carboline-15N2 should be stored as a solid at -20°C or lower, protected from light and moisture. Once reconstituted in a solvent, stock solutions should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q3: What is the recommended solvent for reconstituting α-Carboline-15N2?

A3: Due to the heterocyclic nature of the α-carboline scaffold, its aqueous solubility can be limited.[2][3] It is recommended to first dissolve α-Carboline-15N2 in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) to create a concentrated stock solution. This stock can then be diluted into aqueous buffers or cell culture media for your experiment. Always verify the final concentration of the organic solvent is compatible with your biological system (typically <0.1% for cell culture).

Q4: Can I use α-Carboline-15N2 as an internal standard for compounds that are not α-carbolines?

A4: It is highly recommended to use a stable isotope-labeled internal standard that is structurally identical to the analyte being measured.[4] This ensures that the standard closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, which is crucial for correcting matrix effects and other sources of variation. Using α-Carboline-15N2 to quantify a non-carboline analyte may lead to inaccurate results.

Troubleshooting Guides

This section addresses specific issues you may encounter during sample preparation and analysis.

Issue 1: Low or No Signal Detected in Mass Spectrometer

Q: I have prepared my samples according to the protocol, but I see a very low signal, or no signal at all, for α-Carboline-15N2. What are the possible causes?

A: This is a common issue that can stem from several factors related to sample preparation, chromatography, or instrument settings.

  • Poor Solubility: The compound may have precipitated out of solution during sample preparation, especially after dilution in aqueous media.

    • Solution: Ensure the final concentration of organic solvent is sufficient to maintain solubility. Visually inspect samples for any precipitate before injection. Consider using a solvent with higher organic content for the initial extraction.

  • Analyte Loss During Extraction: The extraction method may not be suitable for α-carbolines.

    • Solution: Use a robust extraction solvent like ice-cold 80% methanol or an acetonitrile/methanol/water mixture to ensure efficient extraction of a broad range of metabolites, including your tracer.

  • Instrument Settings: The mass spectrometer settings may not be optimized for this specific compound.

    • Solution: Perform a direct infusion of a diluted α-Carboline-15N2 standard to optimize ionization parameters (e.g., capillary voltage, gas flow) and confirm the correct precursor and product ion m/z values for Selected Reaction Monitoring (SRM).

  • Degradation: The compound may be unstable under your experimental conditions.

    • Solution: Minimize the time samples are kept at room temperature. Process samples on ice and store extracts at -80°C until analysis.

Issue 2: High Variability in Signal Intensity Between Replicates

Q: My replicate injections show high relative standard deviation (RSD) for the α-Carboline-15N2 peak area. What could be wrong?

A: High variability often points to inconsistencies in the sample preparation workflow or issues with the LC-MS system.

  • Inconsistent Extraction: Minor variations in extraction volumes or timing can lead to significant differences in recovery.

    • Solution: Use calibrated pipettes and ensure each sample is handled identically. Adding the internal standard at the very beginning of the sample preparation process can help correct for extraction inconsistencies.

  • Matrix Effects: The sample matrix can cause ion suppression or enhancement, leading to signal variability.

    • Solution: Ensure the stable isotope-labeled standard is added to all samples, calibrators, and quality controls to normalize for these effects. Diluting the sample or improving chromatographic separation to move the analyte away from interfering compounds can also help.

  • LC System Issues: Inconsistent injection volumes or a poorly equilibrated column can cause signal fluctuation.

    • Solution: Run quality control (QC) samples throughout your analytical batch to monitor system performance. A high RSD in QC samples often indicates an instrument issue that needs to be addressed.

Issue 3: Unexpected Peaks or Isotopologue Distribution

A: This could be due to contamination, in-source fragmentation, or natural isotope abundance.

  • Contamination: External contaminants can interfere with your analysis.

    • Solution: Use high-purity (LC-MS grade) solvents and reagents. Wear powder-free gloves and use new, clean labware to prevent contamination from sources like keratins or polymers.

  • Incorrect Isotopic Enrichment Calculation: Natural abundance of isotopes can contribute to the observed mass spectrum.

    • Solution: Always analyze unlabeled control samples to determine the natural isotopologue distribution. This baseline must be subtracted from the labeled data for accurate flux analysis.

  • Metabolic Transformation: If using α-Carboline-15N2 as a tracer, the unexpected peaks could be its downstream metabolites.

    • Solution: This is often the goal of a tracer experiment. Use metabolomics software to predict potential biotransformations (e.g., hydroxylation, glucuronidation) and search for the corresponding masses in your data.

Quantitative Data Summary

The following tables provide recommended starting parameters for your experiments. These should be optimized for your specific instrumentation and biological system.

Table 1: Recommended Stock and Working Concentrations

Parameter Recommendation Notes
Solvent for Stock DMSO or Methanol (MS Grade) Ensure complete dissolution before making further dilutions.
Stock Concentration 1 - 10 mM Store at -80°C in small aliquots to avoid freeze-thaw cycles.
Working Concentration (Tracer) 1 - 50 µM Final concentration depends on the biological system and pathway of interest.
Working Concentration (Internal Std.) 0.1 - 1 µM Should be similar to the expected endogenous analyte concentration.

| Max. Organic Solvent in Final Medium | < 0.5% (v/v) | Higher concentrations can be toxic to cells. |

Table 2: Suggested LC-MS/MS Parameters for Analysis

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Good for retaining and separating aromatic compounds like α-carboline.
Mobile Phase A 0.1% Formic Acid in Water Standard for positive mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min Typical for analytical LC-MS.
Ionization Mode Positive Electrospray Ionization (ESI+) Nitrogen-containing heterocyclic compounds generally ionize well in positive mode.

| Analysis Mode | Selected Reaction Monitoring (SRM) / MRM | For targeted quantification, providing high sensitivity and specificity. |

Experimental Protocols

Protocol 1: Metabolite Extraction from Cultured Adherent Cells using α-Carboline-15N2 as a Tracer

This protocol outlines a standard procedure for a stable isotope tracing experiment in cell culture.

  • Cell Seeding: Seed cells in 6-well plates and culture until they reach approximately 80% confluency.

  • Tracer Introduction: Prepare a labeling medium by supplementing the normal growth medium with the desired concentration of α-Carboline-15N2.

  • Labeling: Remove the standard medium from the cells, wash once with pre-warmed PBS, and add the labeling medium. Incubate for a duration determined by the metabolic pathway of interest (e.g., 2-24 hours).

  • Metabolism Quenching: After incubation, aspirate the labeling medium and immediately wash the cells with 1 mL of ice-cold saline solution to remove any extracellular tracer.

  • Metabolite Extraction:

    • Immediately add 1 mL of ice-cold 80% methanol to each well.

    • Place the plate on ice and use a cell scraper to detach the cells in the cold methanol.

    • Transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Cell Debris Removal: Vortex the tubes for 30 seconds and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Sample Collection: Transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Drying and Storage: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until LC-MS analysis.

  • Reconstitution: Before analysis, reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase composition.

Visualizations

metabolomics_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture & Tracer Incubation quenching 2. Quenching Metabolism cell_culture->quenching extraction 3. Metabolite Extraction (e.g., 80% Methanol) quenching->extraction centrifugation 4. Centrifugation & Supernatant Collection extraction->centrifugation drying 5. Sample Drying centrifugation->drying reconstitution 6. Reconstitution drying->reconstitution Storage at -80°C lcms 7. LC-MS/MS Analysis reconstitution->lcms data_processing 8. Data Processing lcms->data_processing interpretation 9. Biological Interpretation data_processing->interpretation

Caption: Experimental workflow for a stable isotope tracer metabolomics study.

troubleshooting_logic start Problem: Low MS Signal check_solubility Is the compound soluble in the final solution? start->check_solubility check_extraction Was the extraction protocol validated for this compound class? check_solubility->check_extraction Yes solution_solubility Solution: Increase organic solvent content or test alternative solvents. check_solubility->solution_solubility No check_instrument Are MS parameters optimized via infusion? check_extraction->check_instrument Yes solution_extraction Solution: Test different extraction solvents (e.g., ACN/MeOH/H2O). check_extraction->solution_extraction No solution_instrument Solution: Infuse standard to optimize ionization and fragmentation. check_instrument->solution_instrument No final_check Re-evaluate after changes. Consider sample degradation. check_instrument->final_check Yes solubility_yes Yes solubility_no No extraction_yes Yes extraction_no No instrument_yes Yes instrument_no No solution_solubility->final_check solution_extraction->final_check solution_instrument->final_check

Caption: Troubleshooting logic for diagnosing low signal intensity issues.

References

Validation & Comparative

A Comparative Guide to α-Carboline-¹⁵N₂ and ¹³C-Labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two stable isotope-labeled (SIL) internal standards for the quantification of α-carboline: α-Carboline-¹⁵N₂ and α-Carboline-¹³C. This comparison is based on established principles of stable isotope dilution analysis, supported by a detailed experimental protocol for a typical LC-MS/MS workflow.

Introduction to α-Carboline and the Need for Accurate Quantification

α-Carboline (9H-pyrido[2,3-b]indole) is a heterocyclic aromatic compound that forms the core structure of various biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic properties. Accurate quantification of α-carboline and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicology assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose, and the use of a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample processing.

Comparison of α-Carboline-¹⁵N₂ and ¹³C-Labeled Internal Standards

The ideal SIL internal standard should co-elute with the analyte, exhibit the same ionization efficiency, and be isotopically stable throughout the analytical process. Both ¹⁵N and ¹³C labeling offer significant advantages over older methods using deuterated (²H) standards, which can suffer from chromatographic shifts and potential isotopic exchange.

Featureα-Carboline-¹⁵N₂α-Carboline-¹³CAnalysis
Isotopic Stability High. The ¹⁵N isotope is stable and not prone to exchange under typical analytical conditions.Very High. The ¹³C-¹²C bond is extremely stable, with no risk of isotopic exchange.Both standards offer excellent isotopic stability, a significant improvement over deuterated standards.
Chromatographic Co-elution Generally co-elutes with unlabeled α-carboline. The small mass difference is unlikely to cause a significant chromatographic shift on most modern LC columns.Almost perfect co-elution with unlabeled α-carboline. The physicochemical properties are virtually identical to the native analyte, minimizing the risk of chromatographic separation.[1]¹³C-labeled standards are generally considered the "gold standard" for achieving perfect co-elution, which is critical for accurate compensation of matrix effects that can vary across a chromatographic peak.
Mass Difference A mass shift of +2 Da (from the two ¹⁵N atoms) provides a clear distinction from the native analyte in the mass spectrometer.The number of ¹³C labels can be varied to achieve a desired mass shift (e.g., +6 Da for a ¹³C₆-labeled standard). A larger mass shift can be beneficial to move the internal standard's signal further from the analyte's isotopic envelope.Both provide a sufficient mass difference for unambiguous detection. The flexibility in the number of ¹³C labels allows for a more tailored mass shift if needed.
Synthesis Complexity & Cost Synthesis can be complex, often requiring labeled starting materials early in the synthetic route. This can contribute to a higher cost.Synthesis can also be challenging and expensive, depending on the position and number of ¹³C atoms to be incorporated.The cost and synthetic accessibility of both types of labeled standards can be a limiting factor and should be considered during method development.
Potential for Interference Low natural abundance of ¹⁵N (0.37%) minimizes the contribution of the unlabeled analyte to the internal standard signal.Low natural abundance of ¹³C (1.1%) also results in minimal isotopic crosstalk from the analyte.Both standards have a low risk of interference from the natural isotopic abundance of the analyte.

Recommendation: While both α-Carboline-¹⁵N₂ and α-Carboline-¹³C are excellent choices for internal standards, α-Carboline-¹³C is theoretically superior due to the higher likelihood of perfect chromatographic co-elution. This becomes particularly important when dealing with complex matrices that may cause significant and variable ion suppression or enhancement across the elution profile of the analyte. However, the practical choice may also depend on the commercial availability and cost of the specific labeled standard.

Experimental Protocol: Quantification of α-Carboline in Human Plasma

This section outlines a typical experimental workflow for the quantification of α-carboline in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of α-Carboline-¹³C₆ in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • α-Carboline: m/z 169.1 → 142.1

    • α-Carboline-¹⁵N₂ (IS): m/z 171.1 → 144.1

    • α-Carboline-¹³C₆ (IS): m/z 175.1 → 148.1 (Note: Specific MRM transitions should be optimized for the instrument used)

3. Data Analysis and Quantification

  • The concentration of α-carboline in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of α-carboline in the unknown samples is then interpolated from the calibration curve.

Visualizing the Workflow

experimental_workflow Experimental Workflow for α-Carboline Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (α-Carboline-¹⁵N₂ or ¹³C) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC/UHPLC Separation supernatant->hplc ms Tandem Mass Spectrometry (MRM Detection) hplc->ms peak_integration Peak Integration ms->peak_integration ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantify α-Carboline calibration->quantification

Caption: A flowchart of the analytical workflow for quantifying α-carboline in plasma.

Logical Relationship of Internal Standard Selection

logical_relationship Decision Tree for Internal Standard Selection cluster_options Isotope Options cluster_considerations Key Considerations start Need for Accurate α-Carboline Quantification use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->use_sil choice Choice of Isotope Label use_sil->choice deuterium Deuterated (²H) choice->deuterium nitrogen Nitrogen-15 (¹⁵N) choice->nitrogen carbon Carbon-13 (¹³C) choice->carbon coelution Chromatographic Co-elution deuterium->coelution Potential Shift stability Isotopic Stability deuterium->stability Exchange Risk nitrogen->coelution Good nitrogen->stability High carbon->coelution Excellent carbon->stability Very High recommendation Recommendation: ¹³C-labeled standard is optimal, followed by ¹⁵N-labeled. coelution->recommendation stability->recommendation cost Cost & Availability cost->recommendation

Caption: A diagram illustrating the decision-making process for selecting an internal standard.

References

Validating Mass Spectrometry Data: A Comparative Guide to Internal Standards Featuring α-Carboline-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of α-Carboline-¹⁵N₂ with other common internal standards, supported by established principles of mass spectrometry and a model experimental protocol for the quantification of the anxiolytic drug alprazolam.

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards (IS) are indispensable for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard mimics the analyte's behavior throughout the entire analytical process, thereby ensuring accurate quantification. The most common types of internal standards are stable isotope-labeled (SIL) compounds and structural analogs.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table compares the expected performance characteristics of α-Carboline-¹⁵N₂ with a deuterated internal standard (Alprazolam-d5) and a structural analog (Lorazepam) for the quantification of alprazolam.

Performance Parameterα-Carboline-¹⁵N₂ (Expected)Alprazolam-d5 (Documented)Lorazepam (Documented)
Co-elution with Analyte High probability of near co-elution due to identical core structure.Excellent co-elution.[1]May or may not co-elute depending on chromatographic conditions.[2]
Correction for Matrix Effects Excellent, as it experiences similar ionization suppression/enhancement.Excellent, considered the gold standard for matrix effect compensation.[1]Variable, may not fully compensate for matrix effects due to structural differences.
Extraction Recovery Expected to be identical to the analyte.Identical to the analyte.May differ from the analyte, leading to variability.
Potential for Isotopic Crosstalk Low, as ¹⁵N is less abundant naturally than ¹³C.Possible, especially with low-resolution instruments.Not applicable.
Cost and Availability Generally higher cost and less readily available than deuterated standards.Widely available for many common analytes, but can be expensive.Generally lower cost and more readily available.
Risk of Isotope Exchange Very low, ¹⁵N labels are generally very stable.Low, but can occur under certain conditions with some deuterated positions.Not applicable.

Experimental Protocols

To provide a practical context, the following are detailed experimental protocols for the quantification of alprazolam in human plasma using LC-MS/MS with two different types of internal standards.

Method 1: Quantification of Alprazolam using Alprazolam-d5 (Deuterated Internal Standard)

This protocol is based on established and validated methods for the bioanalysis of alprazolam.

1. Preparation of Stock and Working Solutions:

  • Alprazolam Stock Solution (1 mg/mL): Accurately weigh and dissolve alprazolam in methanol.

  • Alprazolam Working Solutions (1 ng/mL to 1000 ng/mL): Prepare a series of dilutions of the stock solution in 50:50 methanol:water.

  • Alprazolam-d5 Internal Standard Working Solution (100 ng/mL): Prepare a solution of Alprazolam-d5 in 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Alprazolam-d5 internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile.

  • Gradient: 30% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Alprazolam: 309.1 -> 281.1 m/z

    • Alprazolam-d5: 314.1 -> 286.1 m/z

4. Data Analysis:

  • Quantify alprazolam concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Method 2: Hypothetical Protocol for Quantification of Alprazolam using α-Carboline-¹⁵N₂

This protocol is a model based on the chemical properties of α-Carboline-¹⁵N₂ and general principles for using ¹⁵N-labeled internal standards.

1. Preparation of Stock and Working Solutions:

  • Alprazolam Stock Solution (1 mg/mL): Accurately weigh and dissolve alprazolam in methanol.

  • Alprazolam Working Solutions (1 ng/mL to 1000 ng/mL): Prepare a series of dilutions of the stock solution in 50:50 methanol:water.

  • α-Carboline-¹⁵N₂ Internal Standard Working Solution (100 ng/mL): Prepare a solution of α-Carboline-¹⁵N₂ in 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation):

  • Follow the same protein precipitation procedure as described in Method 1, substituting Alprazolam-d5 with α-Carboline-¹⁵N₂.

3. LC-MS/MS Conditions:

  • LC System and Column: Same as Method 1.

  • Mobile Phase and Gradient: Same as Method 1. A slight modification of the gradient may be necessary to ensure optimal separation of alprazolam and α-carboline, although their structural similarity suggests they will have very close retention times.

  • Flow Rate and Injection Volume: Same as Method 1.

  • MS System and Ionization Mode: Same as Method 1.

  • MRM Transitions:

    • Alprazolam: 309.1 -> 281.1 m/z

    • α-Carboline-¹⁵N₂: 171.1 -> (A product ion would need to be determined experimentally, for example, 143.1 m/z)

4. Data Analysis:

  • Quantify alprazolam concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (α-Carboline-¹⁵N₂ or Alternative) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Analyte curve->quantify

Caption: Experimental workflow for bioanalytical quantification using an internal standard.

G cluster_analyte Analyte (Alprazolam) cluster_is Internal Standard (α-Carboline-¹⁵N₂) cluster_output Signal Output A_prep Sample Prep Variability A_inject Injection Variability A_prep->A_inject A_ion Ionization Variability A_inject->A_ion A_signal Analyte Signal A_ion->A_signal IS_prep Sample Prep Variability IS_inject Injection Variability IS_prep->IS_inject IS_ion Ionization Variability IS_inject->IS_ion IS_signal IS Signal IS_ion->IS_signal ratio Ratio (Analyte/IS) A_signal->ratio IS_signal->ratio quant Accurate Quantification ratio->quant

Caption: Principle of internal standard correction in mass spectrometry.

References

A Comparative Guide to Analytical Techniques for Carboline Alkaloid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques utilized for the qualitative and quantitative analysis of carboline alkaloids. This class of compounds, which includes β-carbolines like harman, norharman, harmine (B1663883), and harmaline (B1672942), is of significant interest to researchers in neuroscience, pharmacology, and food science due to their diverse biological activities. The selection of an appropriate analytical method is crucial for accurate detection and quantification in various matrices, including biological fluids, plant materials, and food products.

This document outlines the principles, performance characteristics, and typical experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is intended to assist researchers in choosing the most suitable technique for their specific research needs.

Comparative Data of Analytical Techniques

The following table summarizes the key performance parameters of the most common analytical techniques for carboline alkaloid analysis. These values are indicative and can vary depending on the specific instrumentation, sample matrix, and carboline alkaloid being analyzed.

TechniqueCommon DetectorsTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Common Sample TypesKey AdvantagesKey Disadvantages
HPLC Fluorescence (FLD), Diode Array (DAD), Mass Spectrometry (MS), Electrochemical (ED)FLD: 0.01 - 1 ng/mL; MS: < 0.1 ng/mL; ED: 4 - 19 ng/mL[1]FLD: 0.03 - 3 ng/mL; MS: < 0.3 ng/mLBiological fluids, plant extracts, food and beverages, pharmaceutical formulationsHigh versatility, wide range of detectors, excellent quantification, well-established methods.Can require complex mobile phases, potential for matrix effects, MS detectors can be costly.
GC-MS Mass Spectrometry (MS)10 - 15 ng/patch (for harmine and harmaline in sweat)[2]1.6 ng/mL (for DMT in plasma)[3]Biological fluids (urine, plasma, sweat), environmental samplesHigh separation efficiency, excellent for volatile and semi-volatile compounds, provides structural information.Often requires derivatization for non-volatile carbolines, potential for thermal degradation of analytes.
CE Mass Spectrometry (MS), Diode Array (DAD)Generally in the low ng/mL to µg/mL rangeGenerally in the low ng/mL to µg/mL rangeBiological fluids, plant extracts, pharmaceutical formulationsHigh separation efficiency, low sample and reagent consumption, fast analysis times.Lower sensitivity compared to HPLC-MS for some applications, reproducibility can be a challenge.
HPTLC Densitometer (Fluorescence or UV/Vis)4.95 - 6.59 ng/band[4][5]16.50 - 21.93 ng/bandPlant extracts, herbal formulationsHigh sample throughput, low cost per sample, simple operation.Lower resolution and sensitivity compared to chromatographic techniques, quantification can be less precise.

Experimental Workflows and Logical Relationships

The selection of an analytical technique is often guided by the specific requirements of the study, including the nature of the sample, the target analytes, and the desired level of sensitivity and selectivity. The following diagrams illustrate a general experimental workflow for carboline alkaloid analysis and the logical relationships between the different analytical techniques.

Experimental Workflow for Carboline Alkaloid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_detection Detection cluster_data Data Analysis Sample Sample Collection (e.g., Plasma, Plant Material) Homogenization Homogenization/ Grinding Sample->Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Homogenization->Extraction Cleanup Clean-up/ Filtration Extraction->Cleanup HPLC HPLC Cleanup->HPLC GCMS GC-MS Cleanup->GCMS CE CE Cleanup->CE HPTLC HPTLC Cleanup->HPTLC FLD Fluorescence HPLC->FLD DAD Diode Array HPLC->DAD MS Mass Spectrometry HPLC->MS ED Electrochemical HPLC->ED GCMS->MS CE->DAD CE->MS Densitometry Densitometry HPTLC->Densitometry Identification Identification FLD->Identification DAD->Identification MS->Identification ED->Identification Densitometry->Identification Quantification Quantification Identification->Quantification

A general experimental workflow for the analysis of carboline alkaloids.

Logical Relationships of Analytical Techniques cluster_separation Separation Principle cluster_techniques Analytical Techniques cluster_coupling Coupling to Mass Spectrometry Chromatography Chromatography HPLC HPLC Chromatography->HPLC GC GC Chromatography->GC Electrophoresis Electrophoresis CE CE Electrophoresis->CE Planar_Chromatography Planar Chromatography HPTLC HPTLC Planar_Chromatography->HPTLC LCMS LC-MS HPLC->LCMS GCMS GC-MS CEMS CE-MS GC->GCMS CE->CEMS

Logical relationships between different analytical techniques for carboline alkaloid analysis.

Detailed Experimental Protocols

This section provides representative experimental protocols for the analysis of carboline alkaloids using HPLC, GC-MS, and sample preparation techniques. These are generalized protocols and may require optimization for specific applications.

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids

Solid-phase extraction is a common technique for the cleanup and concentration of carboline alkaloids from complex matrices like plasma or urine.

  • Materials:

    • SPE cartridges (e.g., C18, mixed-mode cation exchange)

    • Conditioning solvent (e.g., methanol)

    • Equilibration solvent (e.g., water or buffer)

    • Wash solvent (e.g., water, weak organic solvent)

    • Elution solvent (e.g., methanol (B129727), acetonitrile, often with a modifier like formic acid or ammonia)

    • Nitrogen evaporator

    • Reconstitution solvent (compatible with the analytical instrument)

  • Protocol:

    • Conditioning: Pass 1-2 mL of methanol through the SPE cartridge to activate the sorbent.

    • Equilibration: Pass 1-2 mL of water or an appropriate buffer through the cartridge to prepare it for the sample.

    • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, controlled flow rate.

    • Washing: Pass 1-2 mL of a weak wash solvent (e.g., 5% methanol in water) to remove interfering compounds.

    • Elution: Elute the carboline alkaloids with 1-2 mL of an appropriate elution solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent suitable for the subsequent analysis (e.g., mobile phase for HPLC).

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is highly sensitive for the detection of fluorescent carboline alkaloids.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • Fluorescence detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient might start with a low percentage of B (e.g., 10-20%), ramp up to a higher percentage (e.g., 80-90%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10-20 µL

    • Fluorescence Detection: Excitation and emission wavelengths will vary depending on the specific carboline alkaloid. For example, for harman, excitation at 300 nm and emission at 433 nm can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile carboline alkaloids. Derivatization is often necessary to increase volatility and improve chromatographic performance.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight)

    • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Derivatization (Silylation):

    • Evaporate the sample extract to dryness.

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS).

    • Heat the mixture (e.g., at 70-80 °C for 30-60 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Injector Temperature: 250-280 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for 5-10 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550

This guide provides a foundational understanding of the analytical techniques available for carboline alkaloid analysis. The choice of method will ultimately depend on the specific research question, the available resources, and the required analytical performance. For robust and reliable results, method development and validation are essential steps for any chosen technique.

References

Cross-Validation of α-Carboline-15N2: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of α-carboline and its derivatives, with a focus on cytotoxicity and mechanism of action. While specific experimental data for the isotopically labeled α-Carboline-15N2 is not extensively available in public literature, the biological activity is primarily determined by the parent molecule's structure. The 15N2 labeling is typically employed for tracing and metabolic studies without significantly altering the compound's inherent biological effects. This guide, therefore, cross-validates the expected performance of α-Carboline-15N2 by comparing the activities of α-carboline with its isomeric alternatives (β-, γ-, and δ-carbolines) and various derivatives.

Data Presentation: Comparative Cytotoxicity of Carboline Isomers and Derivatives

The following table summarizes the cytotoxic activity (IC50 values in µM) of representative carboline derivatives against various human cancer cell lines. This data, compiled from multiple studies, offers a quantitative comparison of their anti-proliferative efficacy.

ClassCompoundCell LineIC50 (µM)Reference
α-Carboline 6-acetyl-9-(3,5-dimethoxybenzyl)-9H-pyrido[2,3-b]indoleHL-60 (Leukemia)Potent (Specific value not provided)[1]
6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indoleHL-60 (Leukemia)Potent (Specific value not provided)[1]
YCH337Average of multiple tumor cell lines0.3
β-Carboline HarminePC-3 (Prostate)~8.0[2]
Compound 8qPC-3 (Prostate)9.86[3]
Compound 8qK562 (Leukemia)11.71[3]
Compound 8qT47D (Breast)9.96
γ-Carboline Sulfonate 11fK562 (Leukemia)0.15 - 4.5
Sulfonate 11fA549 (Lung)0.15 - 4.5
Sulfonate 11fSGC (Gastric)0.15 - 4.5
Sulfonate 11fHCT116 (Colon)0.15 - 4.5
Sulfonate 11fMCF-7 (Breast)0.15 - 4.5
δ-Carboline 1-Methyl-delta-carbolineGeneralWeak cytotoxic activity

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., α-carboline derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory effect of a compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the transcription of the luciferase gene, and the resulting luminescence is measured. A decrease in luminescence in the presence of a test compound indicates inhibition of the NF-κB pathway.

Protocol:

  • Cell Transfection and Seeding: Transfect a suitable cell line (e.g., HEK293 or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Seed the transfected cells into a 96-well plate and allow them to attach.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Pathway Activation: Stimulate the NF-κB pathway by adding an inducer, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to the wells.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Add the luciferase assay substrate to the cell lysates and measure the firefly luciferase activity using a luminometer. Subsequently, measure the Renilla luciferase activity for normalization.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in compound-treated cells to that in stimulated, untreated cells.

Mandatory Visualization

NF-κB Signaling Pathway and Potential Inhibition by α-Carboline Derivatives

The following diagram illustrates the canonical NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. Certain α-carboline derivatives have been shown to inhibit this pathway.

G Canonical NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50_n p50 NFkB_p65_n p65 NFkB_p50 p50 NFkB_p65 p65 alpha_Carboline α-Carboline Derivatives alpha_Carboline->NFkB_p65_n Inhibits Nuclear Translocation DNA DNA (κB site) NFkB_p50_n->DNA NFkB_p65_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Promotes

Caption: Canonical NF-κB signaling pathway and points of inhibition by α-carboline derivatives.

References

Unveiling the Unseen: A Comparative Guide to the Isotope Effects of 15N Labeling on α-Carboline Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the theoretical versus experimentally determined effects of 15N isotopic labeling on the bioactivity of α-carboline. While direct experimental data on 15N-labeled α-carboline is not currently available in public literature, this guide synthesizes established principles of kinetic isotope effects (KIEs) and data from analogous systems to provide a robust predictive framework. Detailed experimental protocols are provided to empower researchers to empirically validate these predictions.

Executive Summary

α-Carboline and its derivatives are a promising class of heterocyclic compounds with a wide range of biological activities, including potent anti-cancer properties. Their mechanisms of action primarily involve the inhibition of key cellular enzymes such as Aurora kinases and DNA topoisomerase II, as well as intercalation into DNA. The use of stable isotopes like 15N is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. However, the introduction of a heavier isotope can, in principle, alter the rate of biological processes, an effect known as a kinetic isotope effect (KIE). This guide explores the theoretical basis for any potential 15N KIE on α-carboline's bioactivity and provides the necessary experimental framework to test these theories. Based on the principles of secondary KIEs, it is anticipated that the effect of 15N labeling on the bioactivity of α-carboline will be negligible.

Theoretical Framework: The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1] The magnitude of the KIE depends on the change in bonding to the isotopically labeled atom between the ground state and the transition state of the rate-determining step of the reaction.

  • Primary KIEs are observed when a bond to the isotopic atom is broken or formed in the rate-determining step. These effects are typically large.

  • Secondary KIEs occur when no bonds to the isotopic atom are broken or formed in the rate-determining step. These effects are generally much smaller.[1]

For 15N labeling of α-carboline, any observed isotope effect on its bioactivity would be a secondary KIE, as the nitrogen atoms are not directly involved in bond-breaking or forming events during enzyme inhibition or DNA intercalation. The primary interaction of α-carboline with its biological targets is through non-covalent forces such as hydrogen bonding, van der Waals interactions, and π-stacking. The increased mass of 15N would lead to a lower vibrational frequency of the C-N bonds, which could subtly influence the stability of the transition state of binding. However, these effects are expected to be very small, likely less than 1% (a KIE value of 1.01 or 0.99).

Comparative Analysis: Predicted vs. Known Isotope Effects

Due to a lack of direct experimental data on the 15N isotope effect on α-carboline's bioactivity, this section presents a comparative analysis based on theoretical predictions for α-carboline's known mechanisms of action.

Data Presentation: Predicted Isotope Effects on α-Carboline Bioactivity

Biological TargetMechanism of ActionPredicted 15N KIE (k¹⁴N/k¹⁵N)Predicted Impact on IC50Rationale
Aurora Kinase B ATP-competitive inhibition1.00 ± 0.01NegligibleThe nitrogen atoms of the α-carboline scaffold are not directly involved in the rate-determining step of enzyme binding. The interaction is primarily governed by hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. Any change in vibrational frequencies of C-N bonds due to 15N substitution is expected to have a minimal effect on the transition state energy of binding.
DNA Topoisomerase II Inhibition of enzyme-DNA cleavage complex1.00 ± 0.01Negligibleα-Carboline acts as an interfacial inhibitor, stabilizing the covalent complex between topoisomerase II and DNA. The nitrogen atoms are not directly involved in the chemical steps of DNA cleavage or ligation.
DNA Intercalation Insertion between DNA base pairs1.00 ± 0.01NegligibleThe process of intercalation is driven by π-stacking and electrostatic interactions. The substitution of 14N with 15N is unlikely to significantly alter the electronic properties or the planarity of the aromatic system to an extent that would measurably affect the thermodynamics of DNA binding.

Experimental Protocols

To empirically determine the effect of 15N labeling on α-carboline bioactivity, the following experimental protocols are recommended.

Synthesis of 15N-Labeled α-Carboline

Recent advances in synthetic methodology allow for the efficient incorporation of 15N into N-heterocycles. A plausible approach for the synthesis of 15N-labeled α-carboline would involve a late-stage nitrogen isotope exchange on a pre-formed α-carboline scaffold or the use of 15N-labeled precursors in a de novo synthesis. One promising strategy is the "skeletal editing" approach, which facilitates a 14N to 15N isotopic exchange in various nitrogen heterocycles.[2][3][4]

Illustrative Synthetic Workflow:

G cluster_synthesis Synthesis of 15N-α-Carboline start α-Carboline (14N) activation N-Activation (e.g., Triflylation) start->activation ring_opening Ring-Opening with 15N-Nucleophile (e.g., 15N-Aspartate) activation->ring_opening ring_closure Intramolecular Ring-Closure ring_opening->ring_closure elimination Elimination ring_closure->elimination product 15N-α-Carboline elimination->product

Caption: A potential synthetic route for 15N-α-carboline via skeletal editing.

Aurora Kinase B Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Aurora Kinase B.

Materials:

  • Recombinant human Aurora Kinase B

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Kemptide, a synthetic peptide)

  • ¹⁴N-α-carboline and ¹⁵N-α-carboline

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of ¹⁴N-α-carboline and ¹⁵N-α-carboline in DMSO.

  • In a 96-well plate, add kinase buffer, the test compound dilutions, and the substrate.

  • Initiate the reaction by adding a solution of Aurora Kinase B and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value for both ¹⁴N- and ¹⁵N-α-carboline by fitting the data to a dose-response curve.

DNA Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by DNA Topoisomerase II.

Materials:

  • Human DNA Topoisomerase II

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.1 mg/mL albumin)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP

  • ¹⁴N-α-carboline and ¹⁵N-α-carboline

  • Loading dye

  • Agarose (B213101) gel

  • Electrophoresis equipment

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

  • Gel imaging system

Procedure:

  • Prepare serial dilutions of ¹⁴N-α-carboline and ¹⁵N-α-carboline in DMSO.

  • In microcentrifuge tubes, combine the assay buffer, supercoiled plasmid DNA, ATP, and the test compound dilutions.

  • Add DNA Topoisomerase II to each tube to start the reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding loading dye containing a protein denaturant (e.g., SDS).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

  • Quantify the amount of relaxed DNA in each lane.

  • Determine the IC50 value for both ¹⁴N- and ¹⁵N-α-carboline by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

G cluster_workflow Bioactivity Assay Workflow compound_prep Prepare Serial Dilutions of 14N- and 15N-α-Carboline assay_setup Set up Kinase/Topoisomerase Reaction Mixtures compound_prep->assay_setup incubation Incubate at Optimal Temperature assay_setup->incubation detection Measure Enzyme Activity (Luminescence or Gel Electrophoresis) incubation->detection data_analysis Calculate % Inhibition and Determine IC50 detection->data_analysis comparison Compare IC50 Values of 14N vs. 15N Compounds data_analysis->comparison G cluster_pathway α-Carboline Signaling Pathways alpha_carboline α-Carboline aurora_kinase Aurora Kinase B alpha_carboline->aurora_kinase Inhibition topoisomerase DNA Topoisomerase II alpha_carboline->topoisomerase Inhibition dna DNA alpha_carboline->dna Intercalation mitosis Mitotic Progression aurora_kinase->mitosis dna_replication DNA Replication & Transcription topoisomerase->dna_replication dna->dna_replication cell_cycle_arrest Cell Cycle Arrest & Apoptosis mitosis->cell_cycle_arrest dna_replication->cell_cycle_arrest

References

Quantifying the Accuracy of Isotopic Tracers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of tracer methodology is critical for the robust design and interpretation of metabolic research. While the specific tracer alpha-Carboline-15N2 is not widely documented in scientific literature, this guide provides a framework for quantifying the accuracy of 15N-labeled tracers and compares common alternatives, offering researchers and drug development professionals a vital toolkit for experimental design and data interpretation.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2] The accuracy of these tracers is paramount for generating reliable data. This guide outlines the key parameters for evaluating tracer accuracy, details relevant experimental protocols, and compares different isotopic labeling strategies.

Principles of Quantifying Tracer Accuracy

The accuracy of a 15N-labeled tracer is determined by several factors, primarily the efficiency of isotopic labeling and the precision of the analytical method used for detection. Key metrics for quantifying accuracy include:

  • Isotopic Enrichment: The percentage of the tracer molecule that is successfully labeled with the 15N isotope. Incomplete labeling can lead to an underestimation of the tracer's contribution to a metabolic pool.[3][4]

  • Mass Isotopomer Distribution (MID): The relative abundance of different isotopologues (molecules differing only in their isotopic composition) of a metabolite, which is measured by mass spectrometry.

  • Memory Effect: The carryover of highly enriched material between samples during analysis, which can affect the accuracy of subsequent measurements.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the tracer that can be reliably detected and quantified by the analytical instrument.

Comparison of Isotopic Tracers

While data on this compound is scarce, a comparison of commonly used isotopic labeling strategies for metabolic tracing can inform the selection of an appropriate tracer for a given research question.

Feature15N-Labeled Compounds13C-Labeled Compounds2H (Deuterium)-Labeled Compounds
Primary Application Tracing nitrogen metabolism, protein and amino acid kinetics, nucleic acid synthesis.Tracing carbon metabolism, glucose and fatty acid flux, metabolic pathway analysis.Tracing water metabolism, fatty acid and cholesterol synthesis, steroid metabolism.
Detection Method Isotope Ratio Mass Spectrometry (IRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS).Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Mass Spectrometry (MS), NMR Spectroscopy.
Advantages Direct tracing of nitrogen, essential for studying nitrogen-containing biomolecules.Versatile for tracing a wide range of metabolic pathways, less potential for kinetic isotope effects compared to 2H.Relatively inexpensive, high potential for multiple labeling sites on a single molecule.
Limitations Potential for isotopic scrambling (transfer of label to other molecules), requires specialized analytical equipment.Higher cost compared to 2H-labeled compounds.Potential for significant kinetic isotope effects, which can alter reaction rates; potential for loss of label through exchange with water.

Experimental Protocols

Accurate quantification of 15N-labeled tracers relies on meticulous experimental design and execution. Below are generalized protocols for key experiments.

Protocol 1: Quantification of Isotopic Enrichment by Mass Spectrometry
  • Sample Preparation: Extract metabolites from cells or tissues following established protocols. For proteins, perform protein hydrolysis to release amino acids.

  • Derivatization (if necessary): Chemically modify the analytes to improve their volatility and ionization efficiency for GC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS. The instrument will separate the labeled and unlabeled forms of the molecule based on their mass-to-charge ratio.

  • Data Analysis: Calculate the isotopic enrichment by determining the ratio of the peak area of the 15N-labeled molecule to the total peak area of all isotopic forms of the molecule. Corrections for the natural abundance of 15N should be applied.

Protocol 2: 15N Metabolic Labeling and Proteomic Analysis
  • Cell Culture: Grow cells in a medium where the primary nitrogen source (e.g., an amino acid) is replaced with its 15N-labeled counterpart.

  • Sample Collection: Harvest cells at different time points to track the incorporation of the 15N label into the proteome.

  • Protein Extraction and Digestion: Extract total protein and digest it into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the ratio of 15N-labeled to 14N-unlabeled peptides. This ratio reflects the rate of protein synthesis.

Visualizing Experimental Workflows

Diagrams created using the DOT language can effectively illustrate experimental workflows and logical relationships.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation A Biological Sample (Cells/Tissue) B Metabolite/Protein Extraction A->B C Derivatization (Optional) B->C D Mass Spectrometry (GC-MS or LC-MS) C->D Inject Sample E Data Acquisition D->E F Isotopic Enrichment Calculation E->F Raw Data G Metabolic Flux Analysis F->G

Caption: Workflow for Quantifying Isotopic Tracer Accuracy.

cluster_biological_process Biological System start Start: Introduce 15N-Labeled Tracer to System uptake Tracer Uptake by Cells start->uptake incorporation Incorporation into Metabolic Pathways uptake->incorporation product Formation of Labeled Products incorporation->product measurement Measure Isotopic Enrichment in Precursor and Product Pools product->measurement calculation Calculate Metabolic Flux Rates measurement->calculation end End: Quantified Metabolic Pathway Activity calculation->end

Caption: Signaling Pathway of a 15N Tracer in a Biological System.

References

Inter-Laboratory Comparison of α-Carboline-15N2 Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative overview of analytical methodologies for the quantitative analysis of α-Carboline-15N2, a labeled internal standard crucial for accurate quantification in pharmacokinetic and metabolic studies. In the absence of publicly available, direct inter-laboratory comparison studies for α-Carboline-15N2, this document presents a representative comparison based on typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the analysis of related carboline compounds. The experimental protocols and data herein are compiled to guide researchers, scientists, and drug development professionals in establishing and validating robust analytical methods.

Hypothetical Inter-Laboratory Performance Data

The following table summarizes hypothetical, yet representative, performance data for the quantification of α-Carboline-15N2 using LC-MS/MS across three different laboratories. This data is intended to reflect expected variations and performance benchmarks in a typical inter-laboratory setting.

ParameterLaboratory ALaboratory BLaboratory C
Instrumentation Triple Quadrupole MSTriple Quadrupole MSHigh-Resolution MS
Linearity (r²) > 0.998> 0.995> 0.999
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL0.05 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL1000 ng/mL200 ng/mL
Intra-day Precision (%RSD) < 5%< 8%< 4%
Inter-day Precision (%RSD) < 7%< 10%< 6%
Accuracy (% Recovery) 95-105%92-108%98-103%
Matrix Effect (%) < 15%< 20%< 10%

Detailed Experimental Protocol: Quantification of α-Carboline-15N2 in Human Plasma by LC-MS/MS

This section details a representative experimental protocol for the extraction and analysis of α-Carboline-15N2 from human plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the appropriate concentration of the non-labeled α-Carboline standard (for calibration curve and quality control samples).

  • Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • α-Carboline-15N2 (Internal Standard): Precursor Ion (Q1) > Product Ion (Q3) - Specific m/z values to be determined by direct infusion of the standard.

    • α-Carboline (Analyte): Precursor Ion (Q1) > Product Ion (Q3) - Specific m/z values to be determined by direct infusion of the standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

4. Method Validation

The analytical method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

experimental_workflow sample Plasma Sample (100 µL) spike Spike with α-Carboline Standard sample->spike ppt Protein Precipitation (Acetonitrile with 0.1% Formic Acid) spike->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2 Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for α-Carboline-15N2 analysis.

signaling_pathway lc UHPLC Separation (C18 Column) esi Electrospray Ionization (ESI+) lc->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (Q2) Collision Cell (CID) q1->q2 [M+H]+ q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 Fragment Ions detector Detector q3->detector

Validating New Analytical Methods: A Comparative Guide to alpha-Carboline-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible quantitative data, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This guide provides an objective comparison of alpha-Carboline-15N2, a stable isotope-labeled (SIL) internal standard, with alternative approaches, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards are widely recognized as the gold standard for quantitative bioanalysis.[1] Their use is strongly recommended by regulatory bodies like the FDA and EMA to ensure the highest quality data for pharmacokinetic and bioequivalence studies. By incorporating stable isotopes such as 15N, this compound becomes chemically almost identical to the analyte, alpha-carboline. This near-identical physicochemical behavior is the cornerstone of its superior performance.[1][2]

Performance Comparison: The Superiority of Stable Isotope-Labeled Internal Standards

The primary advantage of a SIL internal standard like this compound lies in its ability to co-elute with the analyte and exhibit the same response to variations in sample preparation and instrument conditions. This includes similar extraction recovery, ionization efficiency, and susceptibility to matrix effects.[1][3] Structural analogs, while chemically similar, often have different retention times and can be affected differently by matrix components, leading to reduced accuracy and precision.

A compelling example of the performance difference between a SIL internal standard and a structural analog is demonstrated in a study on the quantification of the anticancer drug Kahalalide F. The use of a SIL internal standard resulted in a significant improvement in both precision and accuracy compared to a structural analog.

Table 1: Performance Comparison of a Stable Isotope-Labeled vs. a Structural Analog Internal Standard for the Quantification of Kahalalide F

Validation ParameterStable Isotope-Labeled ISStructural Analog IS
Precision (RSD%)
Intra-assay2.1 - 5.5%4.8 - 9.2%
Inter-assay3.4 - 6.8%7.1 - 11.5%
Accuracy (% Bias)
Intra-assay-2.5 - 3.1%-8.7 - 7.5%
Inter-assay-1.9 - 4.2%-10.2 - 9.8%

These data clearly illustrate that the SIL internal standard provides lower variability (better precision) and results closer to the true value (better accuracy).

Experimental Protocols for Method Validation

The validation of a bioanalytical method using this compound should be conducted in accordance with regulatory guidelines. Key experiments include the assessment of selectivity, accuracy, precision, recovery, matrix effect, and stability.

Sample Preparation: Solid-Phase Extraction (SPE)

A common technique for extracting carbolines from biological matrices like plasma is solid-phase extraction.

  • Conditioning: The SPE cartridge (e.g., a C18 sorbent) is conditioned first with an organic solvent like methanol, followed by an aqueous solution (e.g., water or a specific buffer) to activate the sorbent.

  • Loading: The plasma sample, to which a known amount of this compound has been added, is loaded onto the cartridge at a slow flow rate to ensure optimal binding of the analyte and the internal standard.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances without eluting the target compounds.

  • Elution: The purified analyte and internal standard are eluted from the cartridge using a strong organic solvent. The eluate is then typically evaporated and reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis

The reconstituted sample is injected into the LC-MS/MS system. Chromatographic conditions are optimized to achieve good separation of alpha-carboline from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify alpha-carboline and this compound based on their specific precursor-to-product ion transitions.

Validation Experiments
  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention times of alpha-carboline and this compound.

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations of alpha-carboline in the biological matrix. Analyze at least five replicates of each QC level on multiple days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Recovery: Compare the analyte peak area from an extracted sample to that of a non-extracted standard of the same concentration. While high recovery is desirable, consistency is more critical when using a SIL internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in a post-extraction spiked sample to that in a neat solution. The co-eluting SIL internal standard is expected to compensate for these effects.

  • Stability: Assess the stability of alpha-carboline in the biological matrix under various storage conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.

Visualizing the Rationale and Workflow

The following diagrams illustrate the logical basis for choosing a SIL internal standard and a typical experimental workflow for its validation.

Rationale_for_SIL_IS Rationale for Selecting a Stable Isotope-Labeled Internal Standard cluster_analyte Analyte (alpha-Carboline) cluster_is Internal Standard Analyte alpha-Carboline Process Analytical Process (Extraction, Chromatography, Ionization) Analyte->Process SIL_IS This compound (Stable Isotope-Labeled) SIL_IS->Process Identical Behavior Analog_IS Structural Analog (e.g., beta-Carboline) Analog_IS->Process Different Behavior Result Accurate & Precise Quantification Process->Result Compensation for Variability Inaccurate_Result Potentially Inaccurate & Imprecise Quantification Process->Inaccurate_Result Incomplete Compensation

Caption: Logical flow demonstrating the superior performance of a SIL-IS.

Experimental_Workflow Method Validation Workflow start Start: Obtain Blank Biological Matrix prep_standards Prepare Calibration Standards & QC Samples (Spike with alpha-Carboline) start->prep_standards add_is Add Internal Standard (this compound or Structural Analog) prep_standards->add_is extraction Sample Preparation (e.g., Solid-Phase Extraction) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis validation Perform Validation Experiments (Accuracy, Precision, Selectivity, etc.) analysis->validation data_analysis Data Analysis & Comparison validation->data_analysis end End: Method Validated data_analysis->end

Caption: A typical workflow for validating an analytical method.

References

Assessing the Specificity of α-Carboline-15N2 in Binding Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding performance of the α-carboline scaffold with other established alternatives, supported by experimental data. While specific binding data for the isotopically labeled α-Carboline-15N2 is not publicly available, it is presumed that its binding characteristics are comparable to its non-labeled counterpart. This document, therefore, focuses on the binding properties of α-carboline derivatives.

Introduction to α-Carbolines

The α-carboline (9H-pyrido[2,3-b]indole) scaffold is a promising heterocyclic structure in medicinal chemistry, forming the core of various natural products and synthetic molecules with a wide range of biological activities.[1] Derivatives of α-carboline have demonstrated potential as inhibitors of several key cellular targets, including Glycogen (B147801) Synthase Kinase-3β (GSK-3β), topoisomerase II, and microtubules, making them attractive candidates for drug discovery programs in oncology, neurodegenerative diseases, and inflammatory disorders.

Comparative Binding Affinity Data

The following tables summarize the binding affinities of representative α-carboline derivatives against their primary targets, compared with well-established inhibitors.

Table 1: Comparison of GSK-3β Inhibitors

CompoundTypeTargetBinding Affinity
α-Carboline (ZCH-9) α-Carboline DerivativeGSK-3βIC50: 1.71 ± 0.09 µM[2]
CHIR-99021AminopyrimidineGSK-3βIC50: 6.7 nM[3][4]
KenpaulloneIndolo[3,2-d][5]benzazepineGSK-3βIC50: 23 nM, 0.23 µM

Table 2: Comparison of Topoisomerase II Inhibitors

CompoundTypeTargetBinding Affinity
α-Carboline (YCH337) α-Carboline DerivativeTopoisomerase II & MicrotubulesAverage IC50 (cell proliferation): 0.3 µM
EtoposidePodophyllotoxin derivativeTopoisomerase IIIC50: 59.2 µM - 60.3 µM
DoxorubicinAnthracyclineTopoisomerase IIIC50: 2.67 µM

Table 3: Comparison of Microtubule Targeting Agents

CompoundTypeTargetBinding Affinity
α-Carboline (YCH337) α-Carboline DerivativeMicrotubules & Topoisomerase IIAverage IC50 (cell proliferation): 0.3 µM
Paclitaxel (Taxol)Taxaneβ-tubulinKd: ~10 nM
ColchicineAlkaloidTubulinKd: 0.024 µM - 1.4 µM

Experimental Protocols

Detailed methodologies for key binding assays are provided below to facilitate the replication and validation of binding studies.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay (Kinase Activity Assay)

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β peptide substrate

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (α-carboline derivative or other inhibitors)

  • 96-well plates

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the GSK-3β enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by non-linear regression analysis.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • Test compound

  • Agarose (B213101) gel (1%)

  • DNA loading dye

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Set up reaction mixtures containing the topoisomerase II reaction buffer, kDNA, and varying concentrations of the test compound.

  • Add the topoisomerase II enzyme to initiate the reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding DNA loading dye containing SDS and proteinase K.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the catenated and decatenated kDNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of decatenated kDNA and an increase in the amount of catenated kDNA that remains at the origin of the gel. The IC50 can be determined by quantifying the band intensities.

Microtubule Co-sedimentation Assay

This assay is used to determine the binding of a compound to microtubules by separating microtubule-bound compound from free compound via centrifugation.

Materials:

  • Purified tubulin

  • GTP

  • Taxol (for stabilizing microtubules)

  • Microtubule polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • Test compound

  • Ultracentrifuge

  • SDS-PAGE equipment

Procedure:

  • Polymerize tubulin into microtubules by incubating with GTP and taxol at 37°C.

  • Incubate the pre-formed microtubules with various concentrations of the test compound.

  • Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound compound.

  • Carefully separate the supernatant (containing unbound compound) from the pellet.

  • Resuspend the pellet in buffer.

  • Analyze the amount of the test compound in the supernatant and pellet fractions by a suitable method (e.g., HPLC, spectrophotometry, or if the compound is radiolabeled, scintillation counting).

  • The dissociation constant (Kd) can be determined by analyzing the amount of bound versus free compound at different concentrations.

Visualizations

GSK-3β Signaling Pathway in Alzheimer's Disease

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease. Its dysregulation leads to hyperphosphorylation of the tau protein, a major component of neurofibrillary tangles, and contributes to the production of amyloid-β peptides, which form senile plaques.

GSK3B_Pathway Wnt Wnt Wnt_Receptor Wnt Receptor Wnt->Wnt_Receptor Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor GSK3B GSK-3β Wnt_Receptor->GSK3B inhibition PI3K PI3K Insulin_Receptor->PI3K Akt Akt/PKB PI3K->Akt Akt->GSK3B inhibition Beta_Catenin β-catenin GSK3B->Beta_Catenin degradation Tau Tau GSK3B->Tau phosphorylation APP APP GSK3B->APP processing Gene_Transcription Gene Transcription (Cell Survival) Beta_Catenin->Gene_Transcription Hyperphosphorylated_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Hyperphosphorylated_Tau Abeta Amyloid-β (Senile Plaques) APP->Abeta Alpha_Carboline α-Carboline Inhibitors Alpha_Carboline->GSK3B inhibition

Caption: GSK-3β signaling in Alzheimer's disease.

Experimental Workflow for Topoisomerase II Inhibition Assay

The following diagram illustrates the workflow for assessing the inhibitory activity of compounds against topoisomerase II. The enzyme's function is to decatenate (unlink) intertwined DNA circles (kDNA). Inhibitors prevent this process, leaving the DNA in its catenated form.

TopoII_Workflow cluster_prep Reaction Setup cluster_reaction Incubation cluster_analysis Analysis cluster_results Results kDNA kDNA (catenated) Incubate Incubate at 37°C kDNA->Incubate Buffer Reaction Buffer + ATP Buffer->Incubate Inhibitor α-Carboline or Test Compound Inhibitor->Incubate TopoII Topoisomerase II TopoII->Incubate Stop Stop Reaction (SDS/Proteinase K) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize DNA (Ethidium Bromide) Gel->Visualize Result_NoInhibitor Control (No Inhibitor): Decatenated DNA Visualize->Result_NoInhibitor Result_Inhibitor With Inhibitor: Catenated DNA Visualize->Result_Inhibitor

Caption: Topoisomerase II decatenation assay workflow.

Logical Relationship of Microtubule Dynamics and Drug Action

Microtubules are dynamic polymers essential for cell division. Their dynamics are a key target for anticancer drugs, which can either stabilize or destabilize the polymer. α-carboline derivatives like YCH337 have been shown to inhibit microtubule polymerization.

Microtubule_Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization (Growth) Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization (Shrinkage) Depolymerization->Tubulin Microtubule->Depolymerization Stabilizers Stabilizing Agents (e.g., Paclitaxel) Stabilizers->Polymerization promotes Stabilizers->Depolymerization inhibits Destabilizers Destabilizing Agents (e.g., Colchicine, α-Carbolines) Destabilizers->Polymerization inhibits

References

Comparative analysis of alpha-carboline and beta-carboline metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Metabolic Analysis of α-Carbolines and β-Carbolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolism of α-carboline and β-carboline alkaloids. These structurally related compounds, while both containing a tricyclic pyrido[b]indole core, exhibit distinct metabolic fates within biological systems primarily due to the differing position of the nitrogen atom in their pyridine (B92270) ring.[1][2][3] Understanding these differences is crucial for drug development, toxicology, and pharmacology.

Introduction to Carboline Isomers

Carbolines are classified into four main isomers—alpha (α), beta (β), gamma (γ), and delta (δ)—based on the location of the nitrogen atom in the pyridine ring relative to the indole (B1671886) structure.[1][2] α-Carbolines (9H-pyrido[2,3-b]indole) and β-carbolines (9H-pyrido[3,4-b]indole) are the most extensively studied due to their presence in nature and their wide range of biological activities, including antitumor, antimicrobial, and neurotropic effects.

G cluster_alpha α-Carboline cluster_beta β-Carboline a 9H-pyrido[2,3-b]indole b 9H-pyrido[3,4-b]indole a->b Structural Isomers

Phase I Metabolism: The Primary Divergence

Phase I metabolism, predominantly mediated by the cytochrome P450 (CYP) enzyme superfamily, introduces or exposes functional groups, preparing the compounds for Phase II conjugation. The metabolic pathways for α- and β-carbolines diverge significantly at this stage.

α-Carboline Metabolism

The metabolism of α-carbolines, such as the mutagenic 2-amino-α-carboline (AαC) found in cooked foods and tobacco smoke, is heavily reliant on CYP1A2.

  • Primary Reactions : The main metabolic pathways are ring hydroxylation and N-oxidation.

  • Major Metabolites : For AαC, the two principal metabolites are 3-hydroxy-AαC and 6-hydroxy-AαC, which together constitute about 85% of the total metabolism in human, rat, and mouse liver microsomes.

  • Key Enzyme : Human liver cytochrome P4501A2 is the primary enzyme responsible for the high rate of AαC metabolism. The selective inhibitor for CYP1A1 and CYP1A2, α-naphthoflavone, strongly inhibits the formation of these metabolites. This suggests that individuals with a rapid P4501A2 phenotype may have a higher susceptibility to this carcinogen.

β-Carboline Metabolism

The metabolism of β-carbolines, such as the naturally occurring norharman and harman, is more complex, involving multiple CYP enzymes.

  • Primary Reactions : Similar to α-carbolines, the main reactions are oxidative, including ring hydroxylation and N-oxidation. For some derivatives like harmaline (B1672942), oxidative dehydrogenation to harmine (B1663883) is also a key pathway.

  • Major Metabolites :

    • 6-Hydroxy-β-carboline : This is a major metabolite for both norharman and harman, efficiently produced by CYP1A2 and CYP1A1.

    • 3-Hydroxy-β-carboline : Another significant metabolite, specifically generated by CYP1A2 and CYP1A1.

    • β-Carboline-N(2)-oxide : This metabolite is produced by CYP2E1.

  • Key Enzymes : The oxidation of β-carbolines is primarily a detoxification route carried out by CYP1A2 and CYP1A1. However, other enzymes including CYP2D6, CYP2C19, and CYP2E1 also contribute to their biotransformation. This broader range of enzymatic involvement suggests a more varied metabolic profile compared to α-carbolines.

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Comparative Phase I Metabolic Pathways."

Phase II Metabolism: Conjugation and Excretion

Following Phase I oxidation, the hydroxylated metabolites of both α- and β-carbolines undergo Phase II conjugation reactions. These reactions increase their water solubility, facilitating their excretion from the body.

For β-carbolines like harmaline and harmine, the identified Phase II pathways include:

  • O-glucuronide conjugation

  • O-sulphate conjugation

While specific Phase II metabolic data for α-carbolines is less detailed in the available literature, it is expected that their hydroxylated metabolites would follow similar conjugation pathways (glucuronidation and sulfation) prior to excretion.

G compound Parent Carboline (α or β) phase1 Phase I Metabolism (Oxidation, Hydroxylation) CYP450 Enzymes compound->phase1 phase2 Phase II Metabolism (Glucuronidation, Sulfation) phase1->phase2 excretion Excretion (Urine, Bile) phase2->excretion

Summary of Metabolic Differences

The primary distinction in the metabolism of α- and β-carbolines lies in the specificity and diversity of the cytochrome P450 enzymes involved in their initial Phase I transformation.

Featureα-Carbolines (e.g., AαC)β-Carbolines (e.g., Norharman, Harman)
Primary CYP Enzyme(s) Highly specific to CYP1A2 .Involves multiple enzymes: CYP1A2, CYP1A1 (major), with contributions from CYP2D6, CYP2C19, and CYP2E1.
Major Phase I Reactions Ring Hydroxylation, N-Oxidation.Ring Hydroxylation, N-Oxidation, Oxidative Dehydrogenation (for some derivatives).
Key Metabolites 3-hydroxy and 6-hydroxy derivatives.3-hydroxy, 6-hydroxy, and N-oxide derivatives.
Metabolic Implication Metabolism is highly dependent on the activity of a single enzyme (CYP1A2), leading to potential susceptibility in individuals with specific phenotypes.Metabolism is more robust due to the involvement of multiple enzymes, potentially leading to more complex pharmacokinetic profiles and drug-drug interactions.

Experimental Protocols

The characterization of carboline metabolism typically involves a combination of in vitro and in vivo experimental models.

1. In Vitro Metabolism using Human Liver Microsomes (HLMs)

  • Objective : To identify the primary metabolites and the specific CYP enzymes involved in the metabolism of the carboline.

  • Methodology :

    • Incubate the carboline compound with pooled HLMs in the presence of an NADPH-generating system to initiate the metabolic reactions.

    • To identify specific CYP enzymes, selective chemical inhibitors for different CYP isozymes (e.g., α-naphthoflavone for CYP1A2) are added to the incubation mixture. Alternatively, recombinant human CYP enzymes expressed in a suitable system can be used.

    • The reaction is quenched after a specific time, and the mixture is analyzed.

    • Metabolites are identified and quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

2. In Vivo Metabolism Studies in Animal Models (e.g., Rats)

  • Objective : To understand the complete metabolic profile, including Phase II metabolites, and the routes of excretion.

  • Methodology :

    • Administer the carboline compound to the animal model (e.g., via oral gavage).

    • Collect biological samples such as urine and bile over a specified time course.

    • Process the samples to extract the metabolites.

    • Analyze the extracts using LC/MS and NMR to identify the parent compound and its various metabolites. This allows for the construction of a comprehensive metabolic pathway.

This comparative guide highlights the key metabolic differences between α- and β-carbolines, providing a foundational understanding for researchers in pharmacology and drug development. The greater enzymatic promiscuity in β-carboline metabolism compared to the CYP1A2-dominant pathway for α-carbolines is a critical factor influencing their respective pharmacokinetic and toxicological profiles.

References

Safety Operating Guide

Proper Disposal of alpha-Carboline-15N2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of alpha-Carboline-15N2, a nitrogen-containing heterocyclic compound labeled with a stable isotope. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

Alpha-Carboline and its derivatives are recognized for their potential biological activity and are subjects of research in drug development. Notably, alpha-Carboline is considered a carcinogenic compound.[1][2] Therefore, its isotopically labeled form, this compound, must be handled as hazardous waste. The presence of the stable isotope 15N does not make the compound radioactive but requires accurate labeling for waste tracking and disposal.[3][]

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Treat all solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams, such as non-hazardous waste, sharps, and radioactive waste.

  • Waste Containment:

    • Place solid this compound waste and contaminated disposables into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of the compound. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • Ensure the container is kept securely closed when not in use.

  • Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: 244-76-8 (for the parent compound)

      • An indication of the hazards (e.g., "Carcinogen," "Toxic")

      • The accumulation start date

      • The name and contact information of the generating laboratory or researcher

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, away from heat, and incompatible chemicals.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data and Waste Characterization

For proper disposal, the following characteristics of this compound should be noted. While specific quantitative disposal limits are determined by local regulations, this information is crucial for waste management personnel.

ParameterValue/InformationSource
Chemical NameThis compoundN/A
CAS Number (Parent)244-76-8[1]
Molecular FormulaC₁₁H₈¹⁵N₂N/A
Primary HazardCarcinogenic
Physical FormSolid
Isotopic Label¹⁵N (Stable Isotope)N/A
Disposal MethodIncineration (Typical for Carcinogenic Waste)General Practice

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste contaminated with this compound? A->B C Segregate as Hazardous Chemical Waste B->C Yes D Dispose as Non-Hazardous Waste (if applicable) B->D No E Place in a Labeled, Sealed Container C->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup and Disposal F->G H End of Process G->H

Caption: Disposal workflow for this compound waste.

References

Navigating the Safe Handling of α-Carboline-¹⁵N₂: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Key Physical and Chemical Properties

Understanding the fundamental properties of a substance is the first step toward safe handling. The following data for α-carboline provides a basis for procedural planning.

PropertyValue
Molecular Formula C₁₁H₈¹⁵N₂
Molecular Weight 170.18 g/mol [1][2]
Melting Point 210-212°C[3]
Boiling Point ~373°C[3]
Density ~1.301 g/cm³[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is critical to minimize exposure. The following PPE is recommended when handling α-Carboline-¹⁵N₂.

1. Eye and Face Protection:

  • Safety Glasses with Side Shields: Essential for all laboratory work to protect against splashes and airborne particles.

  • Chemical Splash Goggles: Should be worn when there is a higher risk of splashing.

  • Face Shield: Recommended during procedures with a significant risk of splashing or aerosol generation.

2. Skin Protection:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use and change them frequently.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fastened to protect against skin contact.

  • Full-Body Protection: In situations with a high risk of exposure, additional protective clothing may be necessary.

3. Respiratory Protection:

  • Use in a Ventilated Area: Always handle α-Carboline-¹⁵N₂ in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation of dust or vapors.

  • Respirator: If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Approach to Safe Handling

A clear and concise operational plan ensures consistency and safety in the laboratory.

1. Engineering Controls:

  • Chemical Fume Hood: All weighing and transfers of solid α-Carboline-¹⁵N₂ should be conducted inside a certified chemical fume hood to contain any dust.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

2. Handling Procedures:

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.

  • Grounding: When transferring large quantities, ensure all equipment is electrically grounded to prevent static discharge.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.

3. Storage:

  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Collection: Collect all α-Carboline-¹⁵N₂ waste, including contaminated PPE and empty containers, in a designated and clearly labeled hazardous waste container.

  • Follow Institutional Guidelines: Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Do Not Dispose in General Trash or Drains: Never dispose of α-Carboline-¹⁵N₂ in the regular trash or pour it down the sink.

Experimental Workflow for Safe Handling

To visualize the procedural flow of safely handling α-Carboline-¹⁵N₂, the following diagram outlines the key steps from preparation to disposal.

SafeHandlingWorkflow Prep Preparation PPE Don PPE (Gloves, Goggles, Lab Coat) Prep->PPE Step 1 EngControls Engineering Controls (Fume Hood On, Check Ventilation) PPE->EngControls Step 2 Handling Chemical Handling (Weighing, Transfer, Reaction Setup) EngControls->Handling Step 3 Storage Temporary Storage (Sealed & Labeled Container) Handling->Storage If needed PostHandling Post-Handling Handling->PostHandling Step 4 Decon Decontamination (Clean Workspace, Equipment) PostHandling->Decon Step 5a Waste Waste Disposal (Segregate into Labeled Bins) Decon->Waste Step 5b RemovePPE Doff PPE Waste->RemovePPE Step 6 Hygiene Personal Hygiene (Wash Hands) RemovePPE->Hygiene Step 7

Safe handling workflow for α-Carboline-¹⁵N₂.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.